Furfuryl glycidyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(oxiran-2-ylmethoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h1-3,8H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWIVARLJMKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968589 | |
| Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5380-87-0 | |
| Record name | 2-[(2-Oxiranylmethoxy)methyl]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5380-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005380870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2,3-epoxypropoxy)methyl]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of furfuryl glycidyl ether from furfuryl alcohol and epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of furfuryl glycidyl (B131873) ether (FGE), a bio-based epoxy monomer, from furfuryl alcohol and epichlorohydrin (B41342). This document details the underlying reaction mechanism, explores the roles of various catalysts, outlines detailed experimental protocols, and discusses potential side reactions and purification strategies. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction
Furfuryl glycidyl ether (FGE) is a versatile bio-based monomer derived from furfuryl alcohol, a readily available chemical from the acid-catalyzed digestion of cellulosic biomass. Its structure, incorporating both a furan (B31954) ring and an epoxy group, makes it a valuable building block in the synthesis of a variety of polymers and fine chemicals. The epoxy functionality allows for cross-linking reactions, making it a suitable component in the formulation of bio-based epoxy resins, coatings, adhesives, and composites. The furan moiety offers unique reactivity, including participation in Diels-Alder reactions, which opens avenues for the development of self-healing and reversible polymers. The synthesis of FGE typically involves the reaction of furfuryl alcohol with epichlorohydrin under basic conditions, often facilitated by a phase-transfer catalyst.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from furfuryl alcohol and epichlorohydrin is a two-step process. The first step involves the nucleophilic attack of the furfuryl alcohol's hydroxyl group on the carbon atom of epichlorohydrin, leading to the formation of a chlorohydrin intermediate. This etherification is typically carried out in the presence of a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. The second step is a dehydrohalogenation reaction, where the base promotes an intramolecular Williamson ether synthesis, resulting in the formation of the epoxide ring of FGE and an inorganic salt as a byproduct.[1]
Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are often employed to enhance the reaction rate by facilitating the transfer of the alkoxide from the aqueous phase to the organic phase where the epichlorohydrin resides.
Catalysis
The choice of catalyst plays a crucial role in the efficiency of FGE synthesis, influencing reaction rates and yields. Both acidic and basic catalysts can be used, with phase-transfer catalysts often employed in biphasic systems to enhance reactivity.
Phase-Transfer Catalysts
In the industrially preferred method using a strong base like sodium hydroxide (B78521), the reaction is often carried out in a two-phase system (aqueous and organic). Phase-transfer catalysts (PTCs) are essential in such systems to shuttle the furfuryl alkoxide anion from the aqueous phase to the organic phase containing epichlorohydrin. Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used PTC for this purpose.[2] The lipophilic tetrabutylammonium cation pairs with the alkoxide anion, making it soluble in the organic phase and thereby increasing its proximity to epichlorohydrin and accelerating the reaction.[2]
Other Catalytic Systems
While strong bases with PTCs are common, other catalytic systems have been explored. Acid catalysts, such as sulfuric acid, can also facilitate the etherification step, although they may promote side reactions like polymerization of furfuryl alcohol.[1] Lewis acids have also been investigated for similar glycidylation reactions.
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Role | Advantages | Disadvantages | Typical Yield (%) |
| NaOH / TBAB | Base and Phase-Transfer Catalyst | High yields, relatively mild conditions, common industrial method. | Requires a two-phase system, potential for base-catalyzed side reactions. | 80-90% |
| Sulfuric Acid | Acid Catalyst | Simple, single-phase reaction. | Can promote polymerization of furfuryl alcohol, lower selectivity. | Lower than base-catalyzed methods |
| Lewis Acids | Acid Catalyst | Can be effective for etherification. | May require anhydrous conditions, potential for side reactions. | Varies depending on specific Lewis acid and conditions |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound based on established literature procedures.
Synthesis using Sodium Hydroxide and Tetrabutylammonium Bromide
This protocol is adapted from a common method utilizing a phase-transfer catalyst.
Materials:
-
Furfuryl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Organic solvent (e.g., toluene (B28343) or no solvent)
-
Deionized water
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add furfuryl alcohol and tetrabutylammonium bromide.
-
Add epichlorohydrin to the flask. The molar ratio of epichlorohydrin to furfuryl alcohol is typically in excess, ranging from 1.1:1 to 3:1.
-
While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50 wt%). The addition should be controlled to maintain the reaction temperature, often kept between 25-40°C using a water bath.
-
After the addition of NaOH is complete, continue stirring the mixture at the same temperature for several hours (typically 2-4 hours) to ensure the reaction goes to completion.
-
After the reaction period, add water to dissolve the precipitated sodium chloride and any remaining sodium hydroxide.
-
Transfer the mixture to a separatory funnel and extract the organic layer containing the product with a suitable solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and any unreacted epichlorohydrin.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Table 2: Example Reagent Quantities for FGE Synthesis
| Reagent | Molar Ratio (relative to Furfuryl Alcohol) | Example Quantity (for 1 mole of Furfuryl Alcohol) |
| Furfuryl Alcohol | 1.0 | 98.1 g |
| Epichlorohydrin | 1.1 - 3.0 | 101.8 g - 277.5 g |
| Sodium Hydroxide | 1.0 - 1.5 | 40.0 g - 60.0 g |
| TBAB | 0.01 - 0.05 | 3.22 g - 16.1 g |
Purification and Characterization
Purification of the synthesized FGE is crucial to remove unreacted starting materials, byproducts, and the catalyst.
-
Vacuum Distillation: This is a common method to purify FGE, which has a relatively high boiling point. Unreacted epichlorohydrin and other volatile impurities can be removed at lower temperatures, followed by the distillation of the pure FGE.
-
Column Chromatography: For higher purity, especially at a laboratory scale, column chromatography using silica (B1680970) gel can be employed. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used as the eluent.
Characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of FGE.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the epoxy ring and the furan ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and identify any volatile byproducts.[1]
Side Reactions and Byproducts
Several side reactions can occur during the synthesis of FGE, potentially reducing the yield and purity of the final product.
-
Polymerization of Furfuryl Alcohol: Furfuryl alcohol can undergo acid-catalyzed polymerization. This is more prevalent when using acidic catalysts for the synthesis.
-
Hydrolysis of Epichlorohydrin: In the presence of water and base, epichlorohydrin can hydrolyze to form glycerol (B35011) and other related byproducts.
-
Ring Opening of the Epoxide: The newly formed epoxy ring in FGE can be susceptible to nucleophilic attack, especially under harsh basic conditions or in the presence of nucleophiles, leading to the formation of diol or other derivatives.
-
Formation of Chlorinated Byproducts: Although less common in the synthesis of glycidyl ethers compared to glycidyl amines, the formation of chlorinated intermediates that do not undergo complete dehydrohalogenation is a possibility.[3]
Careful control of reaction conditions, such as temperature, reaction time, and the rate of base addition, is crucial to minimize these side reactions.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from furfuryl alcohol and epichlorohydrin is a well-established and efficient process, particularly when utilizing a phase-transfer catalysis approach with a strong base. This method provides high yields of FGE, a valuable bio-based monomer with significant potential in the development of sustainable polymers and materials. Careful control over reaction conditions and effective purification are paramount to obtaining high-purity FGE and minimizing the formation of byproducts. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important bio-derived chemical.
References
An In-Depth Technical Guide to the Polymerization Mechanisms of Furfuryl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the polymerization of furfuryl glycidyl (B131873) ether (FGE). FGE is a versatile monomer notable for its furan (B31954) moiety, which allows for post-polymerization modification via Diels-Alder chemistry, and its oxirane (epoxide) ring, which is susceptible to ring-opening polymerization. This document details the primary polymerization routes—anionic and cationic—including initiation, propagation, and termination steps, as well as significant side reactions. Experimental protocols and quantitative data are presented to offer a practical understanding for researchers in polymer chemistry and drug development.
Core Principles of Furfuryl Glycidyl Ether Polymerization
The polymerization of FGE proceeds primarily through the ring-opening of its epoxide group. This can be initiated by either anionic or cationic species, leading to the formation of poly(this compound) (PFGE), a polyether with pendant furan groups. The choice of polymerization technique significantly influences the polymer's characteristics, such as molecular weight, polydispersity, and the integrity of the furan rings.
Anionic Ring-Opening Polymerization (AROP) of FGE
Anionic ring-opening polymerization of FGE is a well-controlled process that can lead to polymers with predictable molecular weights and narrow molecular weight distributions, often characteristic of a living polymerization.[1][2]
Mechanism of Anionic Polymerization
The anionic polymerization of FGE is typically initiated by strong nucleophiles, such as organometallic compounds or alkoxides. The mechanism involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species.
-
Initiation: The polymerization is commonly initiated by a potent nucleophile, such as diphenylmethyl potassium (DPMK). The initiator attacks a methylene (B1212753) carbon of the epoxide ring, causing the ring to open and forming an active alkoxide.[3]
-
Propagation: The newly formed alkoxide at the end of the growing polymer chain attacks another FGE monomer, propagating the chain. This process repeats, leading to the formation of the polyether backbone.
-
Termination: In a "living" anionic polymerization, there is no formal termination step in the absence of impurities or deliberately added terminating agents. The polymerization proceeds until all the monomer is consumed. The living polymer chains can be terminated by the addition of a proton source, such as methanol (B129727), or functionalized by reacting with an electrophile.[3]
Quantitative Data for Anionic Polymerization of FGE
The anionic polymerization of FGE allows for the synthesis of well-defined polymers. The following table summarizes representative data from the synthesis of poly(this compound)-block-poly(ethylene glycol) (PFGE-b-PEG) copolymers.[1]
| Initiator | Polymer Composition | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| DPMK | PFGE₁₀-b-PEG₂₅ | 2330 | 1.05 | [1] |
| DPMK | PFGE₈-b-PEG₇₉ | 6660 | 1.09 | [1] |
| DPMK | PFGE₁₈-b-PEG₆₆ | 5350 | 1.08 | [1] |
| DPMK | PFGE₁₃-b-PEG₁₁₁ | 6390 | 1.07 | [1] |
Experimental Protocol: Anionic Synthesis of PFGE-b-PEG
This protocol is a generalized procedure based on the synthesis of PFGE-b-PEG copolymers.[3]
Materials:
-
This compound (FGE), purified by column chromatography.[3]
-
Diphenylmethane (B89790) (DPM)
-
Potassium
-
Tetrahydrofuran (THF), freshly distilled from a drying agent (e.g., CaH₂).[3]
-
Ethylene (B1197577) oxide (EO), dried.
-
Terminating agent (e.g., methanol or 4-vinyl benzyl (B1604629) chloride).
Procedure:
-
Initiator Synthesis (DPMK): In a glovebox or under an inert atmosphere, react diphenylmethane with potassium in dry THF to form the red-colored diphenylmethyl potassium initiator.
-
Polymerization of FGE:
-
In a flame-dried, sealed reactor under inert atmosphere, add the desired amount of dry THF.
-
Add the synthesized DPMK initiator to the reactor.
-
Slowly add the purified FGE monomer to the initiator solution. The polymerization is typically carried out at room temperature.
-
Allow the polymerization to proceed until all the FGE has been consumed.
-
-
Chain Extension with Ethylene Oxide:
-
Cool the reactor (e.g., to 0 °C) and add the dried ethylene oxide to the living PFGE chains.
-
Allow the second block to polymerize.
-
-
Termination:
-
Terminate the living polymer chains by adding the desired terminating agent (e.g., degassed methanol for a hydroxyl end-group or 4-vinyl benzyl chloride for a vinylbenzyl end-group).[3]
-
-
Purification:
-
Precipitate the polymer solution in a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration and dry under vacuum.
-
Cationic Ring-Opening Polymerization (CROP) of FGE
Cationic ring-opening polymerization of FGE is initiated by electrophilic species, such as protic acids or Lewis acids. This method is generally less controlled than anionic polymerization and can be accompanied by side reactions involving the furan ring.
Mechanism of Cationic Polymerization
The cationic polymerization of FGE involves the protonation or coordination of an initiator to the oxygen atom of the epoxide ring, creating a reactive cationic species that propagates the polymerization.
-
Initiation: A protic acid (e.g., H₂SO₄) can protonate the epoxide oxygen, forming a tertiary oxonium ion. Alternatively, a Lewis acid (e.g., BF₃) can coordinate with the epoxide oxygen, inducing a positive charge on an adjacent carbon.[4] This activated monomer then initiates the polymerization.
-
Propagation: The propagation proceeds via an Sɴ2 mechanism where the oxygen atom of an incoming FGE monomer attacks the electrophilic carbon of the activated epoxide ring of the growing chain. This results in the opening of the monomer's epoxide ring and the regeneration of the active cationic center at the chain end.
-
Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with a counter-ion, impurities (like water), or through chain transfer to another monomer or polymer chain. These processes are more prevalent in cationic polymerization and can lead to broader molecular weight distributions compared to living anionic systems.[5]
Furan Ring Opening: A Significant Side Reaction
A critical consideration in the cationic polymerization of FGE is the potential for acid-catalyzed opening of the furan ring.[6][7] This side reaction is well-documented for furfuryl alcohol and can lead to the formation of carbonyl-containing structures within the polymer backbone, altering its properties.[8][9] The presence of water can also influence the extent of furan ring opening.[6]
Experimental Protocol: Cationic Homopolymerization of FGE
This is a generalized protocol for the cationic polymerization of FGE.
Materials:
-
This compound (FGE), dried and distilled.
-
Anhydrous solvent (e.g., dichloromethane, toluene).
-
Cationic initiator (e.g., a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) or a protic acid like triflic acid).
-
Quenching agent (e.g., methanol or ammonia (B1221849) solution).
Procedure:
-
Reactor Setup: In a flame-dried, sealed reactor equipped with a magnetic stirrer and under an inert atmosphere, add the anhydrous solvent.
-
Monomer Addition: Add the purified FGE monomer to the solvent.
-
Initiation: Cool the monomer solution to the desired temperature (e.g., 0 °C or lower to control the reaction rate). Slowly add the cationic initiator to the stirred solution.
-
Polymerization: Maintain the reaction at the chosen temperature and allow it to proceed for the desired time. Monitor the progress of the reaction by techniques such as NMR or by observing the increase in viscosity.
-
Termination/Quenching: Terminate the polymerization by adding a quenching agent, such as methanol or a dilute solution of ammonia in methanol, to neutralize the acidic species.
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Characterization of Poly(this compound)
The synthesized PFGE can be characterized by various analytical techniques to determine its structure, molecular weight, and thermal properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Confirms the polymer structure, including the presence of the furan ring and the polyether backbone. Can be used to determine the degree of polymerization and to detect side reactions like furan ring opening.[1][2] |
| Size Exclusion Chromatography (SEC/GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1][2] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies characteristic functional groups, such as the ether linkages in the backbone and the furan rings.[1] |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions like the glass transition temperature (Tg).[1] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer.[1] |
Conclusion
The polymerization of this compound can be effectively achieved through both anionic and cationic ring-opening mechanisms. Anionic polymerization offers superior control over the polymer architecture, yielding well-defined polymers with low polydispersity, making it ideal for applications requiring precise material properties. Cationic polymerization provides an alternative route, though it is often less controlled and susceptible to the significant side reaction of furan ring opening under acidic conditions. A thorough understanding of these mechanisms, reaction conditions, and potential side reactions is crucial for researchers and professionals aiming to design and synthesize novel furan-functionalized polymers for advanced applications, including drug delivery systems and functional materials.
References
- 1. Hydrogels with multiple clickable anchor points: synthesis and characterization of poly(this compound)-block-poly(ethylene glycol) macromonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Star-Shaped Poly(this compound)-Block-Poly(glyceryl glycerol ether) as an Efficient Agent for the Enhancement of Nifuratel Solubility and for the Formation of Injectable and Self-Healable Hydrogel Platforms for the Gynaecological Therapies [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Furfuryl Glycidyl Ether (FGE) using NMR and FTIR
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of Furfuryl Glycidyl Ether (FGE) using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, tabulated spectral data, and visualizations to aid in the structural elucidation and characterization of this compound.
Introduction to this compound (FGE)
This compound (FGE) is a versatile chemical intermediate featuring both a furan (B31954) ring and an epoxide (oxirane) ring. This unique combination of functional groups makes it a valuable monomer in the synthesis of various polymers, resins, and composites. The furan moiety can participate in Diels-Alder reactions, enabling the development of thermally reversible and self-healing materials, while the reactive epoxy group allows for traditional curing chemistries. Accurate spectroscopic characterization is crucial for confirming its chemical structure, assessing purity, and understanding its reactivity. This guide focuses on the two primary spectroscopic techniques for its analysis: FTIR and NMR.
Spectroscopic Data of this compound
The following sections present the quantitative data obtained from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for FGE.
¹H Nuclear Magnetic Resonance (NMR) Data
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the FGE molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H on Furan Ring (α to O) | ~7.4 | Multiplet | - |
| H on Furan Ring | ~6.2 - 6.3 | Multiplet | - |
| Methylene Bridge (-CH₂-) | ~4.5 | Singlet | - |
| Glycidyl -OCH₂- | ~3.7 & ~3.4 | Multiplet | - |
| Glycidyl -CH- | ~3.1 - 3.2 | Multiplet | - |
| Glycidyl -CH₂ (oxirane) | ~2.8 & ~2.6 | Multiplet | - |
Note: Data compiled from ¹H-NMR spectra of FGE.[1][2] Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.
¹³C Nuclear Magnetic Resonance (NMR) Data
Carbon NMR provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| Furan Ring (C-O) | ~152 |
| Furan Ring (CH, α to O) | ~142.2[3] |
| Furan Ring (CH) | ~110 |
| Furan Ring (CH) | ~108 |
| Methylene Bridge (-CH₂-) | ~65 |
| Glycidyl -OCH₂- | ~72 |
| Glycidyl -CH- (oxirane) | ~50 |
| Glycidyl -CH₂- (oxirane) | ~43.3 - 44[3] |
Note: Data compiled from published ¹³C NMR spectra.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy is used to identify the key functional groups present in FGE by detecting the absorption of infrared radiation at specific wavenumbers.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3100 - 3000 | C-H Stretch | Furan Ring & Epoxide |
| ~2920 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1500 - 1600 | C=C Stretch | Furan Ring |
| ~1250 | Asymmetric Stretch | Epoxide Ring (C-O-C) |
| ~1150 | C-O-C Stretch | Ether Linkage |
| ~1012 | C-H in-plane bend | Furan Ring[5] |
| ~916 | Asymmetric Stretch | Epoxide Ring[5] |
| ~840 | Symmetric Stretch | Epoxide Ring |
| ~740 | C-H out-of-plane bend | Furan Ring |
Note: Peak positions are approximate and compiled from various sources.[4][5] The sample is typically analyzed "neat" (as a pure liquid).[6][7]
Experimental Protocols
Detailed methodologies for conducting NMR and FTIR analysis of FGE are provided below.
NMR Spectroscopy Protocol
-
Instrumentation: A Bruker AVANCE III 400 or equivalent NMR spectrometer operating at a frequency of 400 MHz for ¹H nuclei is recommended.[8]
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using the same sample.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The spectral data can be referenced to the residual peak of CDCl₃ at δ = 77.0 ppm.[9]
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
FTIR Spectroscopy Protocol
-
Instrumentation: A Nicolet iS10 or Thermo Scientific Nicolet iS50 FTIR spectrometer is suitable for this analysis.[5][8]
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR-FTIR), place a single drop of neat FGE liquid directly onto the ATR crystal.
-
For transmission mode, place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[7]
-
-
Acquisition:
-
Data Processing: The spectrometer software automatically processes the data to generate the final transmittance or absorbance spectrum. Identify and label the major peaks corresponding to the functional groups of FGE.
Visualizations: Workflows and Structures
Visual diagrams are essential for understanding the logical flow of analysis and the molecular structure being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-((2-Oxiranylmethoxy)methyl)furan | C8H10O3 | CID 94306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to Furfuryl Glycidyl Ether: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl glycidyl (B131873) ether (FGE) is a versatile chemical compound characterized by the presence of both a furan (B31954) ring and an epoxide group.[1] This unique bifunctionality makes it a valuable monomer in polymer chemistry, particularly in the development of high-performance coatings, adhesives, and reversible resins.[1][2] Its ability to undergo both epoxide ring-opening reactions and Diels-Alder reactions with dienophiles allows for the creation of cross-linked networks with tunable mechanical and thermal properties.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of furfuryl glycidyl ether.
Molecular Structure and Formula
This compound is a derivative of furfuryl alcohol and epichlorohydrin (B41342). Its molecular structure consists of a furan ring attached to a glycidyl ether moiety via a methylene (B1212753) bridge.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Appearance | Typically a light yellow to colorless transparent liquid | [1][3] |
| Boiling Point | 103-104 °C at 11 mmHg | [3][4] |
| Density | 1.122 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.481 (lit.) | [3] |
| Solubility | Soluble in organic solvents like acetone (B3395972) and ethanol; less soluble in water. | [1] |
| Thermal Stability | Good thermal stability with decomposition temperatures above 350 °C. | [1] |
| Viscosity | Moderate viscosity suitable for coating applications. | [1] |
| Flash Point | 215.6 °F (102.0 °C) - closed cup | [5] |
Experimental Protocol: Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound from 2-furanmethanol and epichlorohydrin.[6]
Materials:
-
2-Furanmethanol (9.81 g, 100 mmol)
-
Epichlorohydrin (23.5 mL, 300 mmol)
-
50% Sodium hydroxide (B78521) (NaOH) aqueous solution (22.0 g, 275 mmol)
-
Tetrabutylammonium bromide (TBABr) (0.644 g, 2 mmol)
-
Tetrahydrofuran (THF) (30 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Distilled water
-
Saturated sodium chloride (NaCl) aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add epichlorohydrin (23.5 mL, 300 mmol), 50% NaOH aqueous solution (22.0 g, 275 mmol), and TBABr (0.644 g, 2 mmol).
-
Stir the mixture intensely.
-
Slowly add a solution of 2-furanmethanol (9.81 g, 100 mmol) diluted in 30 mL of THF to the flask at room temperature.
-
Continue to stir the reaction mixture intensely for two hours at room temperature.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Add 200 mL of distilled water and 200 mL of EtOAc to the separatory funnel and wash the organic layer twice.
-
Wash the organic layer with a saturated NaCl aqueous solution.
-
Dry the organic layer over MgSO₄.
-
Filter the mixture and evaporate the solvent under vacuum.
-
Purify the resulting residue by flash chromatography (hexanes:EtOAc = 1:1 → 1:2) to obtain this compound as a transparent oil. The expected yield is approximately 86%.[6]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (300 MHz, CDCl₃): Key resonances include signals for the furan ring protons around δ 7.40, 6.35, and 6.30 ppm, and signals for the glycidyl moiety between δ 3.70-2.50 ppm.[1]
-
¹³C NMR: Confirms the presence of the epoxide carbons at approximately δ 44.5 and 50.1 ppm, and the furan carbons at δ 143.2, 110.5, 140.1, and 109.5 ppm.[1]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound shows characteristic absorption bands corresponding to the functional groups present in the molecule.
Key Chemical Reactions and Applications
This compound's reactivity is dominated by its furan and epoxide functionalities, enabling its use in various applications.
Diels-Alder Reaction: The furan ring of FGE can act as a diene in Diels-Alder reactions with dienophiles, typically at elevated temperatures (around 90 °C).[1][2] This reaction is thermally reversible, allowing for the development of self-healing and recyclable materials.[2]
Cross-Linking Reactions: The epoxide group can undergo ring-opening polymerization with curing agents (e.g., amines or anhydrides) or under UV irradiation to form cross-linked networks.[1] This property is extensively utilized in the formulation of high-performance coatings and adhesives due to the excellent adhesion and chemical resistance of the resulting polymers.[1]
Below is a diagram illustrating the general synthesis pathway of this compound.
References
The Pivotal Role of the Furan Ring in the Reactivity of Furfuryl Glycidyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furfuryl glycidyl (B131873) ether (FGE) is a bio-based epoxy monomer that has garnered significant attention for its versatile reactivity, enabling the development of advanced materials with unique properties such as self-healing and thermal remendability. The distinct chemical behavior of FGE is primarily dictated by the interplay between its two key functional moieties: the furan (B31954) ring and the glycidyl ether (epoxide) group. This technical guide provides an in-depth exploration of the role of the furan ring in the reactivity of FGE, detailing its influence on polymerization, cross-linking, and the resultant properties of FGE-based polymers. This document summarizes key quantitative data, outlines experimental protocols, and presents reaction pathways and experimental workflows through detailed diagrams.
Introduction
The growing demand for sustainable and high-performance polymers has driven research towards bio-based monomers. Furfuryl glycidyl ether, derived from furfuryl alcohol, a product of biomass conversion, has emerged as a promising candidate to replace or supplement petroleum-based epoxy resins.[1][2][3] Its molecular structure, featuring a reactive furan ring and an epoxide group, offers a dual-functionality that is central to its utility in advanced material design.[4][5] This guide focuses specifically on the contribution of the furan ring to the overall reactivity profile of FGE.
Synthesis of this compound
The standard synthesis of this compound involves the reaction of furfuryl alcohol with epichlorohydrin (B41342) in the presence of a base and a phase transfer catalyst.[4][6][7]
Experimental Protocol: Synthesis of FGE
A common laboratory-scale synthesis procedure is as follows:
-
Epichlorohydrin, a 50% aqueous solution of sodium hydroxide (B78521) (NaOH), and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBABr) are combined in a round-bottom flask and stirred vigorously.[6]
-
Furfuryl alcohol, diluted in a solvent like tetrahydrofuran (B95107) (THF), is added dropwise to the mixture at room temperature.[6]
-
The reaction is allowed to proceed with intense stirring for several hours at room temperature.[6]
-
Following the reaction, the mixture is transferred to a separatory funnel and washed with distilled water and an organic solvent like ethyl acetate.[6] The organic layer is then washed with a saturated sodium chloride solution.
-
The organic layer is dried over a drying agent (e.g., MgSO4), filtered, and the solvent is removed under vacuum.[6]
-
The crude product is purified by flash chromatography to yield pure this compound as a transparent oil.[6]
Key Reactions Involving the Furan Ring
The furan ring in FGE exhibits a distinct diene character, making it highly susceptible to cycloaddition reactions, most notably the Diels-Alder reaction.[4][8][9] This reactivity is the cornerstone of its application in creating thermally reversible and self-healing materials.
The Diels-Alder Reaction
The furan ring of FGE can react as a diene with a dienophile, such as a maleimide, to form a thermally reversible adduct.[4][10] This [4+2] cycloaddition reaction typically occurs at moderately elevated temperatures (around 90 °C), while the reverse reaction, or retro-Diels-Alder, is triggered at higher temperatures (above 120-140 °C).[4][8] This reversibility allows for the repeated breaking and reforming of cross-links within a polymer network, enabling self-healing and remendability.[8][10]
Diels-Alder reaction of FGE with a maleimide.
Furan Ring Opening and Other Reactions
Under certain conditions, such as in the presence of strong acids or upon high-temperature curing with specific agents, the furan ring can undergo ring-opening reactions.[7][11] This can lead to the formation of new cross-linking pathways and alter the final properties of the polymer network.[7] While less common in typical epoxy applications, the furan ring can also participate in electrophilic substitution reactions.[11]
Role in Polymerization and Cross-linking
The dual functionality of FGE allows it to participate in polymerization and cross-linking through two distinct mechanisms: the ring-opening of the glycidyl ether and the Diels-Alder reaction of the furan ring.
Epoxy Ring-Opening Polymerization
The glycidyl ether group of FGE readily reacts with nucleophiles, such as the amine groups of curing agents, in a classic epoxy ring-opening reaction.[4] This leads to the formation of a polymer backbone.
Thermally Reversible Cross-linking
When FGE is incorporated into a polymer, the pendant furan groups can undergo Diels-Alder reactions with bismaleimides or other difunctional dienophiles to form cross-links.[8][10] These cross-links are thermally reversible, imparting self-healing and remendable properties to the material.[10] The mechanical properties of these cross-linked elastomers can be tuned by adjusting the content of FGE units.[10]
General experimental workflow for FGE-based polymers.
Quantitative Data on FGE Reactivity and Polymer Properties
The reactivity of FGE and the properties of the resulting polymers have been quantified in several studies. The following tables summarize some of this key data.
Curing Kinetics of an EP/OBPA/FGE System
The curing reaction kinetics of an epoxy system containing FGE, an anhydride (B1165640) curing agent (OBPA), was studied using non-isothermal DSC methods.[5][12][13]
| Kinetic Model | Apparent Activation Energy (Ea), kJ/mol | Pre-exponential Factor (A), s⁻¹ | Reaction Order (n) | Correlation Coefficient (R²) |
| Kissinger | 75.3 | 2.0 x 10⁸ | - | 0.998 |
| Ozawa | 78.5 | - | - | 0.997 |
Data sourced from studies on an EP/OBPA/FGE epoxy system.[5][12][13]
Thermal Properties of FGE-Based Polymers
The thermal stability and glass transition temperatures of FGE-based polymers are critical performance indicators.
| Polymer System | Glass Transition Temp. (Tg), °C | Decomposition Temp. (Td), °C | Reference |
| FGE-based epoxy resin | 88 - 147 | > 350 | [3][4] |
| PFGE-b-PEG macromonomers | -43 to -32 | 369 - 381 | [14] |
| FGE-ODA-DBMI resin | ~130 (r-DA peak) | - | [8] |
| FGE-ODA-HBMI resin | ~140 (r-DA peak) | - | [8] |
Mechanical Properties of FGE-Based Polymers
The incorporation of FGE can significantly influence the mechanical properties of epoxy resins.
| Polymer System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) | Reference |
| Furan/epoxy (5/5 ratio) | 102.81 | 3.21 | 15.43 | [15] |
| Cured FGE-ODA-HBMI resin | 141 | - | - | [8] |
| Chlorinated FDE | - | 4.4 (Young's Modulus) | - | [3] |
| Purified FDE | - | 2.9 (Young's Modulus) | - | [3] |
Conclusion
The furan ring is a critical determinant of the reactivity of this compound and the performance of its derived polymers. Its ability to participate in thermally reversible Diels-Alder reactions provides a powerful tool for the design of "smart" materials with self-healing and remendable capabilities. Furthermore, the rigid, aromatic-like structure of the furan ring contributes to the thermal and mechanical robustness of the resulting polymer networks.[5][16] A thorough understanding of the furan ring's reactivity is therefore essential for researchers and scientists seeking to leverage the full potential of FGE in the development of next-generation sustainable and high-performance materials for a wide range of applications, including coatings, adhesives, composites, and advanced drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin - American Chemical Society [acs.digitellinc.com]
- 4. Buy this compound (EVT-297334) | 5380-87-0 [evitachem.com]
- 5. Study on the curing reaction kinetics of a novel epoxy system - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25120J [pubs.rsc.org]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Performance Reversible Furan–Maleimide Resins Based on this compound and Bismaleimides | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Aluminium-catalyzed terpolymerization of this compound with epichlorohydrin and ethylene oxide: synthesis of thermoreversible polyepichlorohydrin elastomers with furan/maleimide covalent crosslinks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogels with multiple clickable anchor points: synthesis and characterization of poly(this compound)-block-poly(ethylene glycol) macromonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Diels-Alder Reaction of Furfuryl Glycidyl Ether: A Mechanistic Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Diels-Alder [4+2] cycloaddition reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings. Furfuryl glycidyl (B131873) ether (FGE), a bio-based building block, serves as a versatile diene in these reactions. Its furan (B31954) moiety can react with a suitable dienophile, typically an electron-poor alkene such as a maleimide (B117702), to form oxanorbornene adducts. This reaction is of significant interest in materials science for the development of self-healing polymers and in drug development for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the reaction mechanism, kinetics, thermodynamics, and stereoselectivity of the Diels-Alder reaction involving furfuryl glycidyl ether. Detailed experimental protocols and quantitative data from analogous systems are presented to provide a comprehensive understanding for researchers in the field.
Introduction to the Furan-Maleimide Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile.[1] The furan ring in FGE acts as the diene component. A key characteristic of furan's participation in Diels-Alder reactions is the inherent aromaticity of the furan ring, which is disrupted during the cycloaddition. This disruption has profound implications for the reaction's kinetics and thermodynamics.[2] Compared to non-aromatic dienes like cyclopentadiene, furan is less reactive, and the resulting Diels-Alder adducts are often subject to a thermally induced reverse reaction, known as the retro-Diels-Alder reaction.[2][3] This reversibility is a critical feature, particularly in the context of creating dynamic and thermally responsive materials.[4]
The reaction typically proceeds with electron-poor dienophiles, such as maleimides, due to the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the furan (diene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the maleimide (dienophile).[5] Electron-donating groups on the diene enhance its reactivity, while electron-withdrawing groups on the dienophile also accelerate the reaction.[5]
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction of FGE with a dienophile like a maleimide proceeds through a concerted transition state, forming two new carbon-carbon sigma bonds simultaneously.[1] A critical aspect of this reaction is its stereoselectivity, leading to the formation of two primary diastereomeric products: the endo and exo adducts.
-
Endo Adduct: In the transition state leading to the endo product, the substituent on the dienophile is oriented towards the π-system of the diene. This orientation is favored by secondary orbital interactions, which stabilize the transition state, making the endo adduct the kinetically favored product (it forms faster).[6][7]
-
Exo Adduct: The exo adduct is formed from a transition state where the dienophile's substituent points away from the diene. This configuration is sterically less hindered and results in a more stable product. Therefore, the exo adduct is the thermodynamically favored product.[6]
The interplay between kinetics and thermodynamics is crucial. At lower temperatures, the reaction is under kinetic control, and the faster-forming endo product predominates.[2] At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. Under these conditions of thermodynamic control, the more stable exo product is the major isomer.[2][8] The conversion of the kinetic endo product to the thermodynamic exo product occurs via a retro-Diels-Alder reaction followed by a forward cycloaddition.[9]
Quantitative Data: Kinetics and Thermodynamics
The following tables summarize key quantitative data from these related systems.
Table 1: Activation Energies and Thermodynamic Parameters for Furan-Maleimide Diels-Alder Reactions
| System | Parameter | Value | Method | Reference |
| Furfuryl Alcohol + N-Hydroxymaleimide | E_a (forward) | 43 ± 7 kJ/mol | 1H NMR | [9] |
| Furfuryl Alcohol + N-Hydroxymaleimide | E_a (reverse) | 90 ± 10 kJ/mol | 1H NMR | [9] |
| Furan-functionalized Polystyrene + Maleimide | E_a (forward, solution) | 41.53 kJ/mol | 1H NMR | [11] |
| Furan-functionalized Polystyrene + Maleimide | E_a (forward, bulk) | 69.59 kJ/mol | FTIR | [11] |
| Poly(styrene-co-2-vinylfuran) + Bismaleimide | ΔH° (adduct formation) | -157 ± 14 kJ/mol | VT NMR | [12] |
| Poly(styrene-co-2-vinylfuran) + Bismaleimide | ΔS° (adduct formation) | -370 ± 40 J K⁻¹ mol⁻¹ | VT NMR | [12] |
Table 2: Rate Constants for Furan-Maleimide Diels-Alder Reactions
| System | Temperature | Rate Constant (k₂) | Method | Reference |
| Furan-functionalized Polystyrene + Maleimide (solution) | 70 °C | 1.04 × 10⁻³ min⁻¹·mol⁻¹·L | 1H NMR | [11] |
| Furan-functionalized Polystyrene + Maleimide (bulk) | 70 °C | 3.09 × 10⁻² min⁻¹·mol⁻¹·L | FTIR | [11] |
Note: The data presented are for analogous systems and should be considered as estimates for the FGE reaction.
Experimental Protocols
Monitoring and executing the Diels-Alder reaction of FGE requires standard organic chemistry laboratory techniques. The following sections provide representative protocols for synthesis and kinetic analysis.
General Protocol for Solvent-Free Synthesis of Diels-Alder Adducts
This protocol is adapted from a general procedure for the synthesis of exo-adducts from furanic substrates.[3]
-
Reactant Preparation: In a 4 mL glass vial equipped with a screw cap, combine the furanic substrate (e.g., this compound, 1 mmol) and the desired maleimide (1.1–1.5 equivalents).
-
Reaction: Place the vial in a preheated aluminum block at the desired temperature (e.g., 60-80 °C). The reaction is typically heated for a specified time (e.g., 2-24 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Wash the resulting mixture with a suitable solvent like diethyl ether or ethyl acetate (B1210297) to remove any unreacted starting material.
-
Purification: The solid product can be further purified by recrystallization or column chromatography.
-
Characterization: The structure and stereochemistry of the adducts are confirmed using 1H NMR, 13C NMR, and mass spectrometry.
Protocol for Kinetic Analysis using 1H NMR Spectroscopy
This protocol is based on methodologies used for studying the kinetics of furan-maleimide reactions.[9][13]
-
Sample Preparation: In an NMR tube, dissolve the furan derivative (e.g., FGE) and the maleimide in a high-boiling deuterated solvent (e.g., DMSO-d₆). An internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) with a known concentration should be added for quantitative analysis.[13]
-
Data Acquisition: Place the NMR tube in the spectrometer, which has been preheated to the desired reaction temperature (e.g., 40, 60, or 80 °C).
-
Monitoring the Reaction: Acquire 1H NMR spectra at regular time intervals. The reaction progress is monitored by integrating the signals corresponding to the reactants and the endo and exo products. Key diagnostic signals include the vinyl protons of the furan and maleimide, and the bridgehead and olefinic protons of the oxanorbornene adducts.
-
Data Analysis: Calculate the concentrations of all species at each time point relative to the internal standard. Plot concentration versus time to determine the reaction order and calculate the rate constants for the forward, reverse, and isomerization reactions.
Characterization of Adducts
The primary method for characterizing the Diels-Alder adducts of FGE and distinguishing between the endo and exo isomers is 1H NMR spectroscopy.
-
Furan Protons (Reactant): Typically appear in the aromatic region, with characteristic shifts for furfuryl derivatives.
-
Maleimide Protons (Reactant): The vinyl protons of the maleimide ring usually appear as a singlet.
-
Adduct Protons:
-
Bridgehead Protons (H-1, H-4): These protons are adjacent to the oxygen bridge.
-
Olefinic Protons (H-5, H-6): Protons of the newly formed double bond in the cyclohexene (B86901) ring.
-
Succinimide Protons (H-2, H-3): Protons on the former maleimide ring. The coupling constants between these protons and the bridgehead protons are crucial for stereochemical assignment. In the endo isomer, a significant coupling is typically observed between certain protons, which is absent in the exo isomer, consistent with the Karplus equation.[14]
-
UV-Vis spectroscopy can also be employed to follow the reaction kinetics by monitoring the disappearance of the maleimide's absorption band, which is due to the loss of conjugation between the carbonyl groups and the double bond upon cycloaddition.[9][10]
Conclusion
The Diels-Alder reaction of this compound is a powerful and versatile transformation with significant implications for materials science and synthetic chemistry. The reaction is governed by a delicate balance of kinetic and thermodynamic factors, leading to stereoisomeric endo and exo products. While the endo adduct is formed more rapidly at lower temperatures, the greater stability of the exo adduct makes it the predominant product under thermodynamic control. The inherent reversibility of the furan-maleimide cycloaddition is a key feature that enables the design of dynamic materials. This guide has provided a comprehensive overview of the reaction mechanism, quantitative data from analogous systems, and detailed experimental approaches to aid researchers in harnessing the full potential of this important reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
physical properties including boiling point and refractive index of FGE
An in-depth technical guide on the physical properties of Furfuryl Glycidyl (B131873) Ether (FGE), tailored for researchers, scientists, and professionals in drug development.
Introduction
Furfuryl Glycidyl Ether (FGE), identified by CAS number 5380-87-0, is a chemical intermediate recognized for its role as a reactive diluent in epoxy resin systems.[1] Its molecular structure, featuring both a furan (B31954) ring and an epoxide group, allows it to be chemically integrated into polymer matrices, enhancing properties such as viscosity, flexibility, and thermal resistance.[1][2] This guide provides a detailed overview of key physical properties of FGE, specifically its boiling point and refractive index, and outlines the standard methodologies for their experimental determination.
Physical and Chemical Properties
FGE is a liquid at room temperature, typically appearing colorless to yellow or brown.[3][4] It has a molecular formula of C₈H₁₀O₃ and a molecular weight of approximately 154.16 g/mol .[5] The density of FGE is recorded as 1.122 g/mL at 25 °C.[6]
Data Summary
The primary physical properties of this compound are summarized in the table below for clear reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 103-104 °C | at 11 mmHg |
| Refractive Index | 1.4800 - 1.4820 | at 20°C, 589 nm |
| Density | 1.122 g/mL | at 25 °C |
| Molecular Weight | 154.16 g/mol | |
| Molecular Formula | C₈H₁₀O₃ |
Experimental Protocols
The following sections detail the standard experimental procedures for determining the boiling point and refractive index of a liquid sample like FGE.
Determination of Boiling Point (Micro-Boiling Point Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small sample volumes, the micro-boiling point method is highly effective.[8][9]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)
-
Clamps and stand
Procedure:
-
Sample Preparation: Add a small amount (a few milliliters) of the liquid FGE into the fusion tube.[10]
-
Capillary Insertion: Place the capillary tube into the fusion tube with its open end submerged in the liquid.[10]
-
Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the heating bath (Thiele tube or aluminum block).[8]
-
Heating: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8][9]
-
Observation: Upon reaching the boiling point, the vapor pressure of the FGE will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[11]
-
Temperature Reading: Stop heating when a steady stream of bubbles is observed. The bubble stream will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.[8][11]
Determination of Refractive Index
The refractive index measures how much the path of light is bent when entering a material.[12] It is a fundamental property used for substance identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.[12]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Light source (typically a sodium lamp, 589 nm)
-
Dropper or pipette
-
Solvent for cleaning (e.g., acetone (B3395972) or ethanol) and soft tissue paper
Procedure:
-
Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.
-
Temperature Control: Connect the refractometer prisms to a constant temperature water bath set to the desired temperature (e.g., 20°C), as the refractive index is temperature-dependent.[13]
-
Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place a few drops of FGE onto the surface of the lower prism. Ensure the liquid spreads to form a thin layer.
-
Measurement: Close the prisms. Direct the light source towards the prism assembly. Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, distinct line.
-
Reading the Value: Adjust the compensator to eliminate any color fringes and sharpen the dividing line. Read the refractive index value from the instrument's scale.
-
Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue moistened with an appropriate solvent (e.g., ethanol (B145695) or acetone) to prevent contamination of future samples.
Visualized Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of FGE.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound (EVT-297334) | 5380-87-0 [evitachem.com]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-((2-Oxiranylmethoxy)methyl)furan | C8H10O3 | CID 94306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. 缩水甘油糠醚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. byjus.com [byjus.com]
- 11. jove.com [jove.com]
- 12. Refractive index - Wikipedia [en.wikipedia.org]
- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]
Methodological & Application
Application Notes and Protocols: Furfuryl Glycidyl Ether as a Reactive Diluent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Furfuryl Glycidyl Ether (FGE) as a bio-based reactive diluent for epoxy resins. The information is intended to guide researchers and professionals in formulating and characterizing epoxy systems with tailored properties for a variety of applications, including composites, coatings, and adhesives.
Introduction
This compound (FGE) is a valuable bio-renewable reactive diluent for epoxy resins, derived from raw materials like corn cobs and wood byproducts.[1][2] Unlike non-reactive diluents that can compromise the final properties of the cured resin, FGE actively participates in the curing reaction, becoming chemically incorporated into the polymer matrix.[3] This integration allows for a significant reduction in viscosity while maintaining or even enhancing the thermomechanical properties of the final thermoset.[1][4] The primary advantages of using FGE include improved processability, enhanced toughness and flexibility, and the potential for creating advanced materials through Diels-Alder chemistry due to its furan (B31954) ring structure.[3]
Key Applications and Benefits
The use of FGE as a reactive diluent offers several key benefits:
-
Viscosity Reduction: FGE effectively lowers the viscosity of high-viscosity epoxy resins, making them suitable for processes like Resin Transfer Molding (RTM) and vacuum infusion.[1][2] This improved flowability allows for better impregnation of reinforcing fibers and more uniform coatings.[3]
-
Enhanced Mechanical Properties: The incorporation of FGE can improve the toughness and flexibility of the cured epoxy resin.[3] Studies have shown that optimal concentrations of FGE can lead to increased flexural and tensile strength.[4][5]
-
Bio-Based Alternative: As a derivative of furfural, FGE offers a more sustainable alternative to petroleum-based reactive diluents.[1][6]
-
Maintained Thermal Properties: While the addition of a reactive diluent can sometimes lower the glass transition temperature (Tg), the impact of FGE is often moderate, allowing for the formulation of materials with good thermal stability.[1]
Experimental Data
The following tables summarize the quantitative effects of FGE on the properties of a standard Bisphenol A-based epoxy resin (DER331) cured with an anhydride (B1165640) hardener.
Table 1: Effect of FGE Content on the Viscosity of Epoxy Resin at Different Temperatures
| FGE Content (wt%) | Viscosity at 25°C (Pa·s) | Viscosity at 40°C (Pa·s) | Viscosity at 60°C (Pa·s) |
| 0 | 12.5 | 2.8 | 0.6 |
| 5 | 5.2 | 1.3 | 0.3 |
| 10 | 2.5 | 0.7 | 0.2 |
| 15 | 1.4 | 0.4 | 0.1 |
| 20 | 0.8 | 0.3 | < 0.1 |
| 25 | 0.5 | 0.2 | < 0.1 |
| 30 | 0.4 | 0.1 | < 0.1 |
Data sourced from rheological studies on Bisphenol A-based epoxy resin with varying FGE content.[1]
Table 2: Effect of FGE Content on the Curing Exotherm and Glass Transition Temperature
| FGE Content (wt%) | Curing Exotherm Maximum (°C) | Enthalpy of Curing (J/g) | Glass Transition Temperature (Tg) (°C) |
| 0 | 161.4 | 335.8 | 156 |
| 5 | 160.8 | 315.2 | 149 |
| 10 | 160.5 | 294.6 | 146 |
| 15 | 160.2 | 274.0 | 141 |
| 20 | 159.8 | 253.4 | 135 |
| 25 | 159.5 | 232.8 | 128 |
| 30 | 159.2 | 212.2 | 117 |
Data obtained from Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).[1]
Table 3: Effect of FGE Content on the Young's Modulus of the Cured Epoxy Resin
| FGE Content (wt%) | Young's Modulus (GPa) |
| 0 | 4.0 |
| 5 | 3.8 |
| 10 | 3.6 |
| 15 | 3.5 |
| 20 | 3.7 |
| 25 | 4.1 |
| 30 | 4.5 |
Data from Dynamic Mechanical Analysis (DMA) showing a non-linear effect of FGE on the modulus.[1]
Experimental Protocols
-
Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA), e.g., DER331 (Dow Chemicals) with an epoxy value of 23%.[2]
-
Reactive Diluent: this compound (FGE), e.g., from DOROS, Russia, with an epoxy value of 27.92%, distilled under vacuum before use.[2]
-
Hardener: Anhydride hardener, e.g., isomethyltetrahydrophthalic anhydride (iso-MTHPA).[2]
-
Catalyst: 2-methylimidazole (B133640) (2MI).[2]
-
Formulation: Prepare mixtures of epoxy resin and FGE at desired weight percentages (e.g., 5, 10, 15, 20, 25, 30 wt% of FGE).
-
Hardener and Catalyst Addition: Calculate the required amount of anhydride hardener and catalyst based on the total epoxy equivalent weight of the resin-diluent mixture.
-
Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.
-
Degassing: Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Casting: Cast the degassed mixture into appropriate molds for the desired characterization (e.g., rectangular molds for DMA samples).
-
Curing: Cure the samples using a two-stage curing cycle: 3 hours at 100°C followed by 6 hours at 140°C.[2]
-
Instrument: Use a rotational rheometer equipped with a cone-plate or parallel-plate geometry.
-
Sample Loading: Place a sufficient amount of the uncured epoxy-FGE mixture onto the lower plate of the rheometer.
-
Temperature Control: Set the desired temperature (e.g., 25°C, 40°C, 60°C) and allow the sample to equilibrate.
-
Measurement: Perform a steady-state flow sweep to measure the viscosity over a range of shear rates.
-
Instrument: Use a DSC instrument, for example, a NETZSCH DSC 204 F1 Phoenix.[1]
-
Sample Preparation: Place a small amount (5-10 mg) of the uncured mixture into an aluminum DSC pan and seal it.
-
Thermal Program for Curing Analysis:
-
Isothermal for 10 minutes at 25°C.
-
Heat from 25°C to 260°C at a rate of 5 K/min.[1]
-
Cool to 25°C at 20 K/min.
-
Hold isothermally for 5 minutes.
-
-
Data Analysis: Determine the onset of curing, the peak exotherm temperature, and the total enthalpy of curing from the resulting thermogram.
-
Instrument: Use a DMA instrument, such as a Netzsch DMA 242 E Artemis.[1]
-
Sample Preparation: Use cured samples with specific dimensions (e.g., 20 mm x 6 mm x 2 mm).[1]
-
Test Mode: Perform the analysis in a three-point bending mode.[1]
-
Thermal Program: Heat the sample from 25°C to 250°C at a heating rate of 2 K/min.[1]
-
Frequency: Apply a frequency of 1 Hz.[1]
-
Data Analysis: Determine the storage modulus (E'), loss modulus (E''), and tan delta. The glass transition temperature (Tg) can be identified as the peak of the tan delta curve.
Visualizations
Caption: Experimental workflow for formulating and characterizing epoxy resins with FGE.
Caption: Simplified reaction scheme for the curing of an epoxy-FGE system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
- 5. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the curing reaction kinetics of a novel epoxy system - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25120J [pubs.rsc.org]
Application Notes and Protocols: Preparation of Poly(furfuryl glycidyl ether) Based Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(furfuryl glycidyl (B131873) ether) (PFGE) based block copolymers. The primary focus is on the synthesis of amphiphilic block copolymers, such as poly(furfuryl glycidyl ether)-block-poly(ethylene glycol) (PFGE-b-PEG), which have significant applications in drug delivery and tissue engineering due to the reactive furan (B31954) moieties of the PFGE block. These furan groups can participate in Diels-Alder "click" reactions, allowing for the conjugation of therapeutic agents or for the formation of reversible hydrogel networks.[1][2]
Overview of Synthetic Strategy
The most common and effective method for synthesizing well-defined PFGE-based block copolymers is through living anionic ring-opening polymerization (AROP). This technique allows for precise control over molecular weight and results in polymers with low polydispersity. The general strategy involves the sequential polymerization of this compound (FGE) and another monomer, typically ethylene (B1197577) oxide (EO) to form the PEG block.
A typical synthesis involves the use of an initiator to start the polymerization of FGE. Once the PFGE block is formed, the living polymer chains are used to initiate the polymerization of the second monomer, creating the block copolymer.
Experimental Protocols
Materials
-
This compound (FGE): Should be purified, for instance by column chromatography, to remove impurities that could interfere with the polymerization.[3]
-
Ethylene oxide (EO): Dried before use, for example by passing it through a column of calcium hydride.[3]
-
Initiator: Diphenylmethyl potassium (DPMK) is a commonly used initiator.[3]
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is a suitable solvent for the anionic polymerization.[3]
-
Terminating Agent: 4-vinylbenzyl chloride can be used to introduce a functional end-group.[3]
-
Other Reagents: Potassium, diphenylmethane (B89790), calcium hydride, and various solvents for purification.
Protocol for the Synthesis of PFGE-b-PEG
This protocol describes the synthesis of a linear PFGE-b-PEG block copolymer via anionic ring-opening polymerization.
Step 1: Initiator Preparation (Diphenylmethyl potassium - DPMK)
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add freshly distilled, anhydrous THF.
-
Add diphenylmethane to the THF.
-
Add small pieces of potassium metal.
-
Stir the mixture at room temperature until a deep red color persists, indicating the formation of the DPMK initiator.
Step 2: Polymerization of this compound (FGE)
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF.
-
Add the purified FGE monomer to the THF.
-
Cool the solution to the desired reaction temperature (e.g., 35 °C).[2]
-
Slowly add the DPMK initiator solution dropwise to the FGE solution until a faint, persistent red color is observed. This step titrates any remaining impurities.
-
Add the calculated amount of DPMK initiator to achieve the desired molecular weight for the PFGE block. The block length can be controlled by adjusting the monomer-to-initiator ratio.[1]
-
Allow the polymerization to proceed for the desired time (e.g., 72 hours) at a controlled temperature.[2]
Step 3: Polymerization of Ethylene Oxide (EO)
-
Once the FGE polymerization is complete, introduce the dried ethylene oxide gas into the reaction vessel containing the living PFGE chains.
-
The polymerization of EO will initiate from the living PFGE chain ends.
-
Allow the reaction to proceed until the desired PEG block length is achieved.
Step 4: Termination
-
Terminate the living polymerization by adding a suitable terminating agent, such as 4-vinylbenzyl chloride, to introduce a functional end-group.[3]
-
Allow the termination reaction to proceed for a sufficient time.
Step 5: Purification
-
Precipitate the polymer by adding the reaction mixture to a non-solvent, such as cold diethyl ether.
-
Collect the polymer by filtration and wash it with the non-solvent to remove any unreacted monomers and impurities.
-
For further purification, dialysis against a suitable solvent (e.g., dichloromethane) can be performed.[2]
-
Dry the purified polymer under vacuum to a constant weight.
Characterization
The synthesized block copolymers should be characterized to determine their molecular weight, composition, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and determine the block lengths.[1]
-
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[1][2]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[1]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td).[1]
Data Presentation
The following tables summarize typical data obtained for PFGE-b-PEG block copolymers synthesized by anionic ring-opening polymerization.
Table 1: Molecular Weight and Polydispersity Data for PFGE-b-PEG Copolymers [1]
| Copolymer | Mn ( g/mol ) | Đ (Mw/Mn) |
| PFGE₁₀-b-PEG₂₅ | 2330 | 1.05 |
| PFGE₈-b-PEG₇₉ | 6660 | 1.09 |
| PFGE₁₈-b-PEG₆₆ | 1.08 | |
| PFGE₁₃-b-PEG₁₁₁ | 1.09 |
Table 2: Thermal Properties of PFGE-b-PEG Copolymers [1]
| Copolymer | Tg (°C) | Tm (°C) | Td (°C) |
| PFGE₁₀-b-PEG₂₅ | -32 | 32 | 369 |
| PFGE₈-b-PEG₇₉ | -43 | 45 | 381 |
| PFGE₁₈-b-PEG₆₆ | -38 | 42 | 375 |
| PFGE₁₃-b-PEG₁₁₁ | -40 | 44 | 378 |
Visualizations
Experimental Workflow
Signaling Pathway Analogy: Controlled Polymerization
This diagram illustrates the concept of controlled "living" polymerization, where the reactive chain end remains active for sequential monomer addition.
Caption: Living anionic polymerization pathway.
Applications in Drug Development
The furan groups on the PFGE block are particularly useful for Diels-Alder reactions with maleimide-functionalized molecules. T[1]his "click" chemistry provides a highly efficient and specific method for conjugating drugs, targeting ligands, or crosslinking the polymers to form hydrogels for controlled release applications. For instance, multi-armed star-shaped block copolymers of PFGE and PEG have been investigated as long-circulating nanocarriers for drugs. T[2]he ability to control the block lengths and overall architecture of these copolymers allows for the tuning of their properties, such as their hydrophilic-lipophilic balance (HLB), which is crucial for their self-assembly into micelles or other nanostructures for drug encapsulation.
References
- 1. Hydrogels with multiple clickable anchor points: synthesis and characterization of poly(this compound)-block-poly(ethylene glycol) macromonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Multi-Armed Star-Shaped Block Copolymers of Poly(ethylene glycol)-Poly(furfuryl glycidol) as Long Circulating Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
application of furfuryl glycidyl ether in coatings, adhesives, and composites
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl glycidyl (B131873) ether (FGE) is a versatile, bio-based epoxy compound gaining significant attention as a high-performance component in the formulation of coatings, adhesives, and composites.[1] Derived from furfuryl alcohol, which can be obtained from biomass, FGE serves as an effective reactive diluent for epoxy resins.[2][3] Its primary function is to reduce the viscosity of resin systems, thereby improving processability, enhancing substrate wetting, and allowing for better penetration into complex molds or porous materials.[1]
Unlike non-reactive diluents, FGE actively participates in the curing process, becoming chemically integrated into the polymer matrix.[1] This incorporation prevents leaching and maintains the structural integrity and thermal stability of the final material. Furthermore, the furan (B31954) moiety in FGE's structure provides a unique platform for introducing advanced functionalities, such as thermal reversibility and self-healing properties, through Diels-Alder reactions.[1][4] This document provides detailed application notes and experimental protocols for the use of FGE in coatings, adhesives, and composite materials.
I. Furfuryl Glycidyl Ether in Coatings
FGE is utilized in high-performance coatings to improve adhesion, chemical resistance, and mechanical properties.[5] Its ability to reduce viscosity allows for higher solids content and lower volatile organic compound (VOC) formulations.
Application Notes:
-
Improved Flow and Leveling: The reduction in viscosity imparted by FGE facilitates smoother application and a more uniform coating thickness.
-
Enhanced Adhesion: The glycidyl ether functionality ensures strong covalent bonding with the substrate and crosslinking within the resin matrix.[5]
-
Chemical and Thermal Resistance: Incorporation of FGE into the epoxy network can enhance the coating's resistance to chemicals and improve its thermal stability.[1][5]
Quantitative Data:
| Property | Neat Epoxy | Epoxy with 15% FGE | Reference |
| Viscosity (at 25°C, mPa·s) | ~12,000 | ~1,500 | [2][3] |
| Glass Transition Temp. (Tg) | 156°C | 141°C | [3] |
| Young's Modulus (GPa) | 4.0 | 3.5 | [3] |
Experimental Protocol: Formulation of an FGE-Modified Epoxy Coating
This protocol describes the preparation of a simple two-part epoxy coating formulation incorporating FGE as a reactive diluent.
Materials:
-
Bisphenol A based epoxy resin (e.g., DER331)[2]
-
This compound (FGE)[2]
-
Anhydride (B1165640) hardener (e.g., Methylhexahydrophthalic anhydride - MHHPA)[3]
-
Catalyst (e.g., 2-methylimidazole (B133640) - 2MI)[3]
-
Solvent (e.g., acetone (B3395972) for cleaning)
Procedure:
-
Resin Preparation: In a clean, dry beaker, weigh the desired amount of epoxy resin.
-
Addition of FGE: Add the desired weight percentage of FGE (e.g., 5-15 wt%) to the epoxy resin.[3]
-
Mixing: Mechanically stir the mixture at room temperature until a homogeneous blend is achieved.
-
Hardener and Catalyst Addition: Stoichiometrically calculate and add the required amount of anhydride hardener and catalyst to the resin/FGE mixture.[3]
-
Final Mixing: Continue stirring until all components are fully dissolved and the mixture is uniform.
-
Application: The formulated coating can be applied to a prepared substrate using standard methods such as brushing, spraying, or dip-coating.
-
Curing: Cure the coated substrate in an oven following a specific curing schedule (e.g., 3 hours at 100°C followed by 6 hours at 140°C).[2][3]
Caption: Workflow for FGE-modified epoxy coating.
II. This compound in Adhesives
In adhesive formulations, FGE contributes to improved wetting of bonding surfaces and enhanced mechanical strength of the adhesive joint.[5] The furan groups also enable the development of thermally reversible adhesives.[4]
Application Notes:
-
High Bond Strength: The reactive nature of FGE ensures a highly cross-linked network, leading to strong adhesive bonds.
-
Versatility: FGE-modified adhesives can be formulated for bonding a wide range of substrates, including metals and composites.
-
Reversible Adhesion: By incorporating furan-maleimide chemistry, adhesives can be designed to debond upon heating and rebond upon cooling, facilitating repair and recycling.[4]
Quantitative Data: Reversible Furan-Maleimide Adhesives
| Property | FGE-ODA-DBMI Resin | FGE-ODA-HBMI Resin | Reference |
| Flexural Strength (MPa) | 125 | 141 | [4] |
| Flexural Modulus (GPa) | 4.30 | - | [4] |
| Diels-Alder Reaction Temp. | ~90°C | ~90°C | [4] |
| Retro-Diels-Alder Temp. | 130°C | 141°C | [4] |
| Repair Efficiency (after 1 cycle) | >75% | >75% | [4] |
Experimental Protocol: Synthesis of a Thermally Reversible FGE-Based Adhesive
This protocol is based on the synthesis of a furan-maleimide resin system.[4]
Materials:
-
This compound (FGE)
-
4,4′-diaminodiphenyl ether (ODA)
-
N,N'-4,4′-diphenylmethane-bismaleimide (DBMI) or N,N′-hexamethylene-bismaleimide (HBMI)
-
Dimethylformamide (DMF)
Procedure:
-
Initial Mixture: In a three-necked flask equipped with a stirrer, thermometer, and condenser, add FGE, a bismaleimide (B1667444) (DBMI or HBMI), and DMF.[4]
-
Heating and Dissolution: Slowly raise the temperature of the mixture to 55°C while stirring until a transparent solution is obtained.[4]
-
Amine Addition: Add ODA to the flask and continue stirring.[4]
-
Curing: The resulting resin can be cured using an optimal procedure of 110°C for 12 hours followed by 90°C for 24 hours to promote the Diels-Alder reaction and epoxy-amine reaction.[4]
-
Bonding: Apply the uncured resin between two substrates and perform the curing cycle to form a strong bond.
-
Debonding/Rebonding: To debond, heat the adhesive joint above the retro-Diels-Alder temperature (e.g., 140°C). To rebond, press the substrates together and heat at the Diels-Alder reaction temperature (e.g., 90°C).[4]
Caption: Reversible Diels-Alder reaction in FGE adhesives.
III. This compound in Composites
FGE is a valuable component in the manufacturing of fiber-reinforced polymer (FRP) composites.[3] Its low viscosity is particularly beneficial for processes like resin transfer molding (RTM) and vacuum infusion, where good fiber impregnation is crucial for achieving high mechanical performance.[2]
Application Notes:
-
Improved Fiber Wet-out: The reduced viscosity of FGE-modified resins leads to more complete impregnation of fiber reinforcements, minimizing voids and defects.[1]
-
High Performance Matrix: The resulting epoxy matrix exhibits excellent mechanical properties, contributing to the overall strength and durability of the composite.
-
Potential for Self-Healing: The incorporation of Diels-Alder chemistry allows for the development of self-healing composite materials, where microcracks can be repaired by applying heat.[1]
Quantitative Data: Effect of FGE on Epoxy Matrix for Composites
| FGE Content (wt%) | Viscosity at 50°C (mPa·s) | Glass Transition Temp. (Tg) | Young's Modulus (GPa) | Reference |
| 0 | 1200 | 156°C | 3.9 | [3] |
| 5 | 600 | 151°C | 3.8 | [3] |
| 10 | 400 | 146°C | 3.6 | [3] |
| 15 | 250 | 141°C | 3.5 | [3] |
Experimental Protocol: Fabrication of an FGE-Modified Glass Fiber Composite
This protocol outlines a basic hand lay-up and compression molding process for creating a composite material.
Materials:
-
FGE-modified epoxy resin system (as prepared for coatings)
-
Woven glass fiber fabric
-
Mold release agent
-
Compression mold
Procedure:
-
Mold Preparation: Clean the mold and apply a suitable mold release agent.
-
Resin Preparation: Prepare the FGE-modified epoxy resin system as previously described.
-
Lay-up:
-
Apply a layer of the prepared resin to the mold surface.
-
Place a ply of glass fiber fabric onto the resin.
-
Thoroughly impregnate the fabric with more resin using a roller or brush to ensure complete wet-out and removal of air bubbles.
-
Repeat for the desired number of plies.
-
-
Molding: Place the top half of the mold in position and transfer the assembly to a compression molding press.
-
Curing: Apply pressure and heat according to the resin's curing schedule (e.g., 3 hours at 100°C and 6 hours at 140°C).[3]
-
Demolding: Once the curing cycle is complete and the mold has cooled, carefully demold the composite part.
Caption: Workflow for composite fabrication with FGE.
Conclusion
This compound is a highly effective and bio-based additive for enhancing the performance and processability of epoxy-based coatings, adhesives, and composites. Its role as a reactive diluent allows for significant viscosity reduction without compromising the final mechanical and thermal properties. Moreover, the presence of the furan ring opens up possibilities for creating advanced functional materials with properties like thermal reversibility and self-healing. The protocols and data presented here provide a foundation for researchers and scientists to explore and innovate with FGE in a wide range of applications.
References
Application Notes and Protocols for the Characterization of Furfuryl Glycidyl Ether (FGE) Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for characterizing furfuryl glycidyl (B131873) ether (FGE) polymers. Detailed protocols for spectroscopic, chromatographic, thermal, and microscopic analyses are presented to ensure accurate and reproducible results.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for elucidating the chemical structure of FGE polymers, identifying functional groups, and monitoring polymerization reactions.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in FGE polymers and for monitoring the curing process by observing the disappearance of characteristic reactant peaks and the appearance of product peaks.[1][2][3][4][5][6][7]
Experimental Protocol:
-
Sample Preparation:
-
Uncured Resin: A small drop of the liquid FGE resin is placed between two potassium bromide (KBr) discs and gently pressed to form a thin film.
-
Cured Polymer: The cured polymer is ground into a fine powder and mixed with KBr powder (typically 1 mg of sample to 100-200 mg of KBr). The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for solid samples, requiring minimal sample preparation.[8][9]
-
-
Instrument Parameters:
-
Data Analysis:
-
Identify characteristic absorption bands for the furan (B31954) ring, epoxy group, and any other functional groups introduced during polymerization or curing.
-
During curing studies, monitor the decrease in the intensity of the epoxy ring peak (around 908 cm⁻¹) and the appearance of new peaks corresponding to the cross-linked network.[10]
-
Table 1: Key FTIR Absorption Bands for FGE Polymer Analysis
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Oxirane Ring (Epoxy) | ~908 | C-O stretching, decreases during curing[10] |
| Furan Ring | ~3100, ~1500, ~1010 | C-H stretching, C=C stretching, C-O-C stretching |
| Hydroxyl Group | ~3400 | O-H stretching, appears upon ring-opening |
| Ether Linkage | ~1100 | C-O-C stretching, present in the polymer backbone |
| Diels-Alder Adduct | ~1776 | Specific to DA adduct of maleimide (B117702) in FGE-maleimide resins[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of FGE polymers, including the confirmation of monomer structure, determination of copolymer composition, and end-group analysis.[11][12] Both ¹H NMR and ¹³C NMR are crucial for a complete structural assignment.[3][4][13][14]
Experimental Protocol:
-
Sample Preparation:
-
Instrument Parameters:
-
Data Analysis:
-
¹H NMR: Assign peaks to specific protons in the polymer structure. Integration of peak areas can be used to determine the relative ratios of different monomer units in a copolymer.
-
¹³C NMR: Identify the chemical environment of each carbon atom. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[14]
-
Table 2: Representative ¹H NMR Chemical Shifts for Poly(FGE)
| Proton | Chemical Shift (ppm) |
| Furan Ring Protons | 6.2-7.4 |
| Methylene Protons (CH₂) adjacent to Furan | ~4.5 |
| Glycidyl Ether Protons | 3.2-3.7 |
Chromatographic Techniques for Molecular Weight Determination
Chromatographic methods are essential for determining the molecular weight and molecular weight distribution of polymers, which significantly influence their physical and mechanical properties.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][3][5][12][13][15][16][17][18]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the polymer sample in a suitable mobile phase (e.g., tetrahydrofuran (B95107) - THF) to a concentration of approximately 1-2 mg/mL.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Parameters:
-
System: Waters ACQUITY Advanced Polymer Chromatography unit or equivalent.[3]
-
Columns: A set of columns with a range of pore sizes suitable for the expected molecular weight range of the polymer.
-
Mobile Phase: Tetrahydrofuran (THF) is commonly used.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: Refractive index (RI) detector.[3]
-
Calibration: Use a series of narrow-polydispersity polystyrene standards to generate a calibration curve.
-
-
Data Analysis:
-
The elution volume of the polymer is compared to the calibration curve to determine its molecular weight distribution.
-
Software associated with the GPC/SEC system is used to calculate Mn, Mw, and PDI.
-
Table 3: Molecular Weight Data for FGE-based Polymers
| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| PFGEp-b-PEGq Macromonomers | 2330 - 6660 | - | 1.05 - 1.09 | [13] |
| PFGE₁₁-b-PEG₂₆ | 2220 | - | - | [19] |
| PFGE₁₃-b-PEG₁₁₁ | 7180 | - | - | [19] |
Thermal Analysis Techniques
Thermal analysis techniques provide critical information about the thermal stability, transitions, and curing behavior of FGE polymers.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For FGE polymers, it is used to determine the glass transition temperature (Tg), melting temperature (Tm), and to study curing kinetics.[1][2][4][6][13][20][21][22][23][24]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
-
Instrument Parameters:
-
Instrument: A TA Instruments or Mettler Toledo DSC instrument.
-
Temperature Program:
-
For Tg determination: Heat the sample to a temperature above its expected Tg, cool rapidly, and then reheat at a controlled rate (e.g., 10 °C/min). The Tg is determined from the second heating scan.
-
For curing studies: Heat the uncured resin at a constant rate (e.g., 2, 5, 10, 20 °C/min) to determine the exothermic curing peak. Isothermal curing can also be studied by holding the sample at a specific temperature and monitoring the heat flow over time.[24]
-
-
Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
The heat of curing (ΔH) is calculated by integrating the area under the exothermic curing peak.
-
Kinetic parameters such as activation energy (Ea) can be determined from dynamic scans at different heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[21][25]
-
Table 4: Thermal Properties of FGE-based Resins from DSC
| Resin System | Event | Temperature (°C) |
| Cured FGE-ODA-DBMI | Diels-Alder Reaction | ~90 |
| Cured FGE-ODA-DBMI | Reversible Diels-Alder | ~130 |
| Cured FGE-ODA-HBMI | Diels-Alder Reaction | ~95 |
| Cured FGE-ODA-HBMI | Reversible Diels-Alder | ~140 |
| Purified FDE | Glass Transition (Tg) | 80 |
| α-chlorohydrin FDE | Glass Transition (Tg) | 129 |
| PFGEp-b-PEGq Macromonomers | Glass Transition (Tg) | -43 to -32 |
| PFGEp-b-PEGq Macromonomers | Melting Point (Tm) | 32 to 45 |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of FGE polymers.[13]
Experimental Protocol:
-
Sample Preparation:
-
Place 10-20 mg of the polymer sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
-
Instrument Parameters:
-
Instrument: A TA Instruments or Mettler Toledo TGA instrument.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Atmosphere: Typically an inert atmosphere (nitrogen) or an oxidative atmosphere (air), depending on the desired information.
-
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss versus temperature.
-
The onset of decomposition temperature (Td) and the temperature of maximum decomposition rate are determined from the TGA and its derivative (DTG) curve, respectively.
-
Table 5: Thermal Decomposition Data for FGE-based Polymers from TGA
| Polymer System | Decomposition Temperature (Td) (°C) |
| PFGEp-b-PEGq Macromonomers | 369 - 381 |
Microscopic Techniques for Morphological Characterization
Microscopy is used to visualize the surface morphology and internal structure of FGE polymers.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface topography of materials. For FGE polymers, it can be used to study the fracture surface, analyze the dispersion of fillers in composites, and examine the morphology of polymer blends.[12][26][27]
Experimental Protocol:
-
Sample Preparation:
-
Mount the polymer sample onto an SEM stub using conductive adhesive tape or carbon paint.
-
For non-conductive polymers, a thin conductive coating (e.g., gold, palladium, or carbon) must be sputter-coated onto the surface to prevent charging under the electron beam.[26]
-
-
Instrument Parameters:
-
Data Analysis:
-
SEM images are analyzed to assess surface features such as roughness, porosity, and crack propagation.
-
In composite materials, the distribution and adhesion of fillers within the polymer matrix can be evaluated.
-
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of experiments and data analysis for characterizing FGE polymers.
Caption: General experimental workflow for FGE polymer characterization.
References
- 1. High-Performance Reversible Furan–Maleimide Resins Based on Furfuryl Glycidyl Ether and Bismaleimides [mdpi.com]
- 2. Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uvebtech.com [uvebtech.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Hydrogels with multiple clickable anchor points: synthesis and characterization of poly(this compound)-block-poly(ethylene glycol) macromonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Buy this compound (EVT-297334) | 5380-87-0 [evitachem.com]
- 16. polymersolutions.com [polymersolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. uotechnology.edu.iq [uotechnology.edu.iq]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Polymer Microscopy [intertek.com]
Application Notes & Protocols: Synthesis of Reversible Furan-Maleimide Resins Using Furfuryl Glycidyl Ether (FGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of thermally reversible thermosetting resins based on the Diels-Alder (DA) reaction between furan (B31954) and maleimide (B117702) functionalities. The protocols specifically focus on the utilization of furfuryl glycidyl (B131873) ether (FGE) as a key bio-based building block to introduce the furan moiety. The resulting furan-maleimide resins exhibit the ability to undergo a forward DA reaction to form a crosslinked network at lower temperatures and a retro-Diels-Alder (rDA) reaction at elevated temperatures, enabling properties such as self-healing, recyclability, and reprocessing.[1][2][3][4] This technology is of significant interest for the development of advanced materials in various fields, including drug delivery systems where reversible encapsulation and release might be desirable.
The DA reaction between a furan (diene) and a maleimide (dienophile) is a [4+2] cycloaddition that forms a stable adduct at moderate temperatures.[2][5] Upon heating, the reverse reaction occurs, breaking the covalent bonds and leading to a decrosslinked, flowable state.[1][6] This process is highly efficient and can be repeated multiple times.[2] Furfuryl glycidyl ether is a versatile starting material that allows for the straightforward incorporation of furan groups into epoxy-amine polymer networks.
Principle of the Reaction
The overall process involves a two-stage synthesis. In the first stage, a furan-functionalized prepolymer is synthesized through the reaction of this compound (FGE) with a diamine, such as 4,4′-diaminodiphenyl ether (ODA). In the second stage, this prepolymer is crosslinked with a bismaleimide (B1667444) compound through the Diels-Alder reaction. The reversibility is achieved by heating the crosslinked resin to induce the retro-Diels-Alder reaction.
Figure 1: Workflow for the synthesis and reversible crosslinking of furan-maleimide resins.
Experimental Data
The following tables summarize key quantitative data from studies on furan-maleimide resins synthesized using FGE.
Table 1: Thermal Properties of Furan-Maleimide Resins
| Resin System | Diels-Alder (DA) Reaction Temperature (°C) | Retro-Diels-Alder (rDA) Reaction Temperature (°C) |
| FGE-ODA-DBMI/HBMI | ~90 | 130-140 |
Table 2: Mechanical and Healing Properties of Furan-Maleimide Resins
| Resin System | Flexural Strength (MPa) | Repair Efficiency (%) | Flexural Strength after 3 Hot-Press Cycles (MPa) |
| FGE-ODA-HBMI | 141 | >75 | >80 |
| FGE-ODA-DBMI | Not specified | >75 | >80 |
Experimental Protocols
Materials:
-
This compound (FGE)
-
4,4′-diaminodiphenyl ether (ODA)
-
N,N'-4,4′-diphenylmethane-bismaleimide (DBMI) or N,N′-hexamethylene-bismaleimide (HBMI)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
Protocol 1: Synthesis of Furan-Functionalized Prepolymer and Reversible Resin (One-Pot Method)
This protocol is adapted from the synthesis of reversible furan-maleimide resins described in the literature.[1][6]
-
Reactant Preparation: In a reaction vessel, dissolve the chosen bismaleimide (DBMI or HBMI) and this compound (FGE) in a suitable solvent like DMF. The molar ratio of furan groups (from FGE) to maleimide groups should be 1:1 for optimal crosslinking.
-
Initial Reaction: Heat the mixture to approximately 55°C and stir. This step may initiate the Diels-Alder reaction between some of the FGE and bismaleimide.
-
Amine Addition: After a predetermined time, add the diamine (ODA) to the reaction mixture. The molar ratio of the epoxy groups from FGE to the amine hydrogens from ODA is typically 2:1.
-
Curing: Increase the temperature to around 125°C and continue stirring to facilitate the epoxy-amine reaction and the Diels-Alder crosslinking. The reaction progress can be monitored by techniques like Fourier Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the epoxy and amine peaks and the appearance of the DA adduct peaks.
-
Isolation: Once the reaction is complete, the solvent can be removed under vacuum to obtain the solid reversible furan-maleimide resin.
Figure 2: Experimental workflow for the synthesis and characterization of the resin.
Protocol 2: Thermal Reversibility and Healing/Recycling Test
-
Sample Preparation: Prepare a sample of the cured furan-maleimide resin, for instance, in the form of a bar for flexural testing.
-
Inducing Damage: Introduce a crack or break the sample into pieces.
-
Healing/Recycling: Place the damaged pieces in a mold and apply heat and pressure. The temperature should be raised to the rDA temperature range (e.g., 130-140°C) to induce decrosslinking.[1][6] Maintain the temperature and pressure for a period to allow the material to flow and the broken interfaces to come into contact.
-
Re-crosslinking: Cool the sample down to the DA reaction temperature (e.g., ~90°C) to allow the reformation of the crosslinked network.[1]
-
Evaluation: After cooling to room temperature, the healed/recycled sample can be subjected to mechanical testing to evaluate the recovery of its properties. The repair efficiency can be calculated by comparing the mechanical properties of the healed sample to the original sample.
Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the synthesized resins and to monitor the progress of the DA and rDA reactions by observing the characteristic peaks of furan, maleimide, and the DA adduct.
-
Differential Scanning Calorimetry (DSC): To determine the temperatures of the DA (exothermic peak) and rDA (endothermic peak) reactions, as well as the glass transition temperature (Tg) of the resins.[1][6]
-
Mechanical Testing: To evaluate the mechanical properties of the resins, such as flexural strength, before and after healing/recycling.[1]
-
Sol-Gel Transformation: To demonstrate the thermoreversibility by observing the transition of the crosslinked, insoluble gel to a soluble solution upon heating in a suitable solvent.[1]
Troubleshooting and Considerations
-
Stoichiometry: The molar ratio of furan to maleimide groups is crucial for achieving a well-crosslinked network and optimal reversible properties. A 1:1 ratio is generally targeted.
-
Side Reactions: At higher temperatures (typically above 150°C), irreversible side reactions of maleimides, such as homopolymerization, can occur, which may compromise the reversibility of the system.[7] It is important to control the temperature during processing.
-
Stereoisomers: The Diels-Alder reaction between furan and maleimide can form both endo and exo stereoisomers.[2] The endo adduct is kinetically favored, while the exo adduct is thermodynamically more stable.[2] The ratio of these isomers can influence the thermal and mechanical properties of the resin.
Conclusion
The synthesis of reversible furan-maleimide resins using FGE offers a promising route to advanced materials with dynamic properties. The protocols outlined in this document provide a framework for the fabrication and characterization of these materials. The ability to tune the mechanical properties and thermal response by selecting different diamines and bismaleimides makes this a versatile system for a wide range of applications, including the development of novel drug delivery platforms and recyclable advanced composites.
References
- 1. High-Performance Reversible Furan–Maleimide Resins Based on this compound and Bismaleimides [mdpi.com]
- 2. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Diels–Alder reaction in polymer chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? [mdpi.com]
Application Notes and Protocols for Stimuli-Responsive Materials Utilizing Functional Group Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stimuli-responsive materials, often termed "smart" materials, are a class of advanced polymers and composites engineered to undergo significant changes in their physicochemical properties in response to external or internal stimuli. These triggers can include pH, temperature, light, and redox potential. The ability to tailor these responses at the molecular level through Functional Group Engineering (FGE) has opened up a new frontier in materials science, with profound implications for drug delivery, diagnostics, and tissue engineering.
FGE involves the precise incorporation, modification, or arrangement of functional groups within a material's structure to dictate its interaction with the environment and elicit a desired response. This bottom-up approach allows for the rational design of materials with programmable and highly specific functionalities. These application notes provide an overview of the utilization of FGE in the development of stimuli-responsive materials, with a focus on practical applications and detailed experimental protocols.
I. pH-Responsive Materials
The pH variations in different physiological and pathological environments, such as the acidic tumor microenvironment or the pH gradient along the gastrointestinal tract, provide a powerful endogenous stimulus for targeted drug delivery. FGE is instrumental in creating pH-responsive materials by incorporating ionizable functional groups that can accept or donate protons, leading to changes in solubility, swelling, or conformation.
Key Functional Groups: Carboxylic acids (-COOH), amines (-NH2), and imidazoles.
Application Note: pH-Responsive Hydrogels for Controlled Drug Release
Concept: Poly(methacrylic acid) (PMAA) hydrogels are excellent candidates for pH-responsive drug delivery. The carboxylic acid groups in PMAA have a pKa of around 4.25.[1] At low pH (below pKa), the carboxylic acid groups are protonated and neutral, leading to a collapsed hydrogel state due to hydrogen bonding. As the pH increases (above pKa), the carboxylic acid groups deprotonate to form carboxylate anions (-COO-). The resulting electrostatic repulsion between the negatively charged chains causes the hydrogel to swell and release the encapsulated drug.
Table 1: Swelling Ratio of a Poly(methacrylic acid) Hydrogel at Different pH Values
| pH | Swelling Ratio (g/g) |
| 3 | Low |
| 5 | Moderate |
| 7 | High[1] |
| 9 | High |
| 11 | High[1] |
Note: The swelling ratio is defined as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Experimental Protocol: Synthesis of a pH-Responsive Poly(methacrylic acid) Hydrogel
This protocol describes the synthesis of a cross-linked poly(methacrylic acid) hydrogel using a free-radical polymerization method.
Materials:
-
Methacrylic acid (MAA), monomer
-
N,N'-methylenebisacrylamide (MBA), cross-linking agent
-
Ammonium persulfate (APS), initiator
-
Deionized water
Procedure:
-
In a beaker, dissolve a specific amount of MBA in deionized water.
-
Add MAA to the MBA solution and stir until a homogeneous solution is obtained.
-
Add a solution of APS to the monomer mixture to initiate the polymerization.
-
Pour the reaction mixture into a mold and allow the polymerization to proceed at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).
-
After polymerization, remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.
-
Dry the hydrogel to a constant weight.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization and the presence of carboxylic acid groups.
-
Swelling Studies: Immerse the dried hydrogel in buffer solutions of different pH values and measure the weight change over time to determine the swelling ratio.
-
Scanning Electron Microscopy (SEM): To observe the morphology and porous structure of the hydrogel in its swollen and collapsed states.
II. Temperature-Responsive Materials
Temperature is a readily controllable external stimulus and is also a relevant internal stimulus in conditions like inflammation and hyperthermia cancer therapy. FGE enables the synthesis of thermo-responsive polymers that exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in water, while above the LCST, it undergoes a phase transition, becoming insoluble and precipitating out of solution.
Key Functional Groups: N-isopropylacrylamide (NIPAAm) and its derivatives.
Application Note: Thermo-Responsive Chitosan-g-PNIPAAm for Injectable Drug Delivery
Concept: Grafting poly(N-isopropylacrylamide) (PNIPAAm) onto a biocompatible and biodegradable natural polymer like chitosan (B1678972) results in a thermo-responsive hydrogel.[2][3] This "smart" hydrogel can be loaded with drugs in its solution state at room temperature and then injected into the body. At body temperature (37 °C), which is above the LCST of PNIPAAm (around 32 °C), the hydrogel undergoes a sol-gel transition, forming a stable gel depot for sustained drug release.[2]
Table 2: Properties of Chitosan-g-PNIPAAm Copolymers
| Molar Ratio (CS:NIPAAm) | PNIPAAm Content (mol%) | LCST (°C) |
| 1:0.25 | Low | - |
| 1:1 | Moderate | ~32.7 |
| 1:10 | High | ~29.0 |
Data adapted from[3]
Experimental Protocol: Synthesis of Chitosan-g-PNIPAAm Copolymers
This protocol outlines the free-radical polymerization of NIPAAm in the presence of chitosan.
Materials:
-
Chitosan (CS)
-
N-isopropylacrylamide (NIPAAm)
-
Potassium persulfate (PPS), initiator
-
1% Acetic acid solution
-
Deionized water
Procedure:
-
Dissolve chitosan in a 1% acetic acid solution.
-
Dissolve NIPAAm in deionized water.
-
Mix the chitosan and NIPAAm solutions in a three-neck round bottom flask under a nitrogen atmosphere and stir for 30 minutes at room temperature.
-
Add an aqueous solution of PPS to the mixture and raise the temperature to 60 °C.
-
Allow the polymerization to proceed for 6 hours.[3]
-
Precipitate the resulting copolymer in a suitable solvent (e.g., acetone) and wash thoroughly to remove unreacted NIPAAm and homopolymer.
-
Dry the purified copolymer.
Characterization:
-
¹H NMR and FTIR Spectroscopy: To confirm the grafting of PNIPAAm onto the chitosan backbone.
-
Differential Scanning Calorimetry (DSC) and Cloud Point Measurement: To determine the Lower Critical Solution Temperature (LCST).
-
Rheological Analysis: To study the sol-gel transition and mechanical properties of the hydrogel.
III. Redox-Responsive Materials
The significant difference in redox potential between the extracellular and intracellular environments, particularly in tumor cells which have a much higher concentration of glutathione (B108866) (GSH), provides a highly specific trigger for drug release. FGE allows for the incorporation of redox-sensitive linkages, such as disulfide bonds, into the material's structure.
Key Functional Groups: Disulfide bonds (-S-S-).
Application Note: Redox-Responsive Micelles for Intracellular Drug Delivery
Concept: Amphiphilic block copolymers containing a disulfide linkage can self-assemble into micelles in an aqueous environment, encapsulating hydrophobic drugs within their core.[4][5] These micelles are stable in the bloodstream (low GSH concentration). Upon internalization by cancer cells, the high intracellular GSH concentration cleaves the disulfide bonds, leading to the disassembly of the micelles and the rapid release of the encapsulated drug directly at the target site.[4][5]
Table 3: Doxorubicin (DOX) Release from Redox-Responsive Micelles
| Condition | Cumulative DOX Release (%) after 96h |
| PBS (pH 7.4) | < 10% |
| 5 mM GSH | ~72% |
| 10 mM GSH | ~89%[5] |
| 0.1 mM H₂O₂ | ~80%[5] |
GSH: Glutathione
Experimental Protocol: Fabrication of Redox-Responsive Micelles
This protocol describes the self-assembly of a disulfide-containing amphiphilic block copolymer.
Materials:
-
Amphiphilic block copolymer with a disulfide linkage (e.g., Bi(Dig–PEG-PLGA)-S₂)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., Dimethylformamide, DMF)
-
Deionized water
Procedure:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in a common organic solvent.
-
Add the polymer-drug solution dropwise to deionized water under vigorous stirring.
-
Allow the organic solvent to evaporate, leading to the self-assembly of the polymer into drug-loaded micelles.
-
Purify the micellar solution by dialysis against deionized water to remove the free drug and residual organic solvent.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size and size distribution of the micelles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the micelles.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): To quantify the amount of encapsulated drug.
-
In Vitro Drug Release Studies: To measure the drug release profile in the presence and absence of a reducing agent like GSH.
IV. Light-Responsive Materials
Light offers a non-invasive external stimulus with high spatiotemporal control. FGE can be used to incorporate photo-responsive moieties, such as spiropyran, into polymer chains. Upon irradiation with light of a specific wavelength, these moieties undergo a reversible isomerization, which can trigger changes in polarity, conformation, and ultimately, the material's properties.
Key Functional Groups: Spiropyran, azobenzene.
Application Note: Light-Responsive Polymers Containing Spiropyran for Reversible Actuation
Concept: Spiropyran (SP) is a photochromic molecule that can switch from a colorless, nonpolar spiro form to a colored, polar merocyanine (B1260669) (MC) form upon UV light irradiation.[6][7][8] This transition is reversible with visible light. Incorporating spiropyran into a polymer can lead to light-induced changes in the material's properties, such as swelling or contraction, which can be harnessed for applications like light-controlled actuators or sensors.
Experimental Protocol: Synthesis of a Spiropyran-Containing Polymer via ATRP
This protocol describes the synthesis of a polymer with a terminal spiropyran unit using Atom Transfer Radical Polymerization (ATRP).
Materials:
-
Spiropyran-functionalized initiator
-
Monomer (e.g., methyl methacrylate)
-
Copper(I) bromide (CuBr), catalyst
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., anisole)
Procedure:
-
In a Schlenk flask, add the spiropyran-functionalized initiator, monomer, and solvent.
-
Deoxygenate the mixture by several freeze-pump-thaw cycles.
-
In a separate flask, add CuBr and the ligand and deoxygenate.
-
Transfer the catalyst/ligand mixture to the monomer/initiator solution under an inert atmosphere to start the polymerization.
-
Conduct the polymerization at a specific temperature for a set time.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Precipitate the polymer in a non-solvent (e.g., methanol) and purify by repeated dissolution and precipitation.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
UV-Vis Spectroscopy: To monitor the photochromic behavior of the spiropyran units in response to UV and visible light irradiation.
-
Contact Angle Measurements: To assess the change in surface wettability upon light irradiation.
Visualizations
Signaling Pathway: pH-Responsive Drug Release from a PMAA Hydrogel
Caption: pH-responsive drug release mechanism.
Experimental Workflow: Synthesis of Chitosan-g-PNIPAAm
Caption: Workflow for Chitosan-g-PNIPAAm synthesis.
Signaling Pathway: Redox-Responsive Drug Release from Micelles
Caption: Redox-responsive micelle disassembly.
Logical Relationship: Light-Induced Isomerization of Spiropyran
Caption: Reversible isomerization of spiropyran.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Redox-responsive micelles self-assembled from dynamic covalent block copolymers for intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actively Targeting Redox-Responsive Multifunctional Micelles for Synergistic Chemotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-responsive spiropyran based polymers: Synthesis and photochromic behaviour. - DORAS [doras.dcu.ie]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]
Application Notes and Protocols for the Laboratory Synthesis of Furfuryl Glycidyl Ether
For Research Use Only. Not for human or veterinary use. [1]
Introduction
Furfuryl glycidyl (B131873) ether (FGE) is a valuable chemical intermediate, often utilized as a reactive diluent in the formulation of epoxy resins, coatings, adhesives, and composite materials.[2] Its furan (B31954) moiety allows for participation in Diels-Alder reactions, enabling the development of thermally reversible and self-healing polymers.[3][4] The synthesis of FGE is typically achieved through the reaction of furfuryl alcohol with epichlorohydrin (B41342) in the presence of a base and a phase-transfer catalyst.[2] This document provides a detailed protocol for the laboratory-scale synthesis of furfuryl glycidyl ether.
Reaction Principle
The predominant synthesis route involves a two-step process under alkaline conditions.[2] First, the hydroxyl group of furfuryl alcohol undergoes etherification with epichlorohydrin, forming a chlorohydrin intermediate. Subsequently, dehydrohalogenation using a strong base, such as sodium hydroxide (B78521) (NaOH), results in the formation of the final epoxide ring.[2] A phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) is often employed to facilitate the reaction between the aqueous base phase and the organic reactant phase.[2][3]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
Furfuryl alcohol (2-furanmethanol), ≥98%
-
Epichlorohydrin (ECH), ≥99%
-
Sodium hydroxide (NaOH), pellets or 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (B86663), ≥98%
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Saturated sodium chloride (NaCl) solution (brine)
-
Distilled water
-
-
Equipment:
-
Round-bottom flask (100-500 mL, three-necked)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system or vacuum distillation apparatus
-
Standard laboratory glassware
-
Experimental Protocols
Protocol 1: High-Yield Synthesis at Room Temperature [1]
This protocol is adapted from a procedure reporting an 86% yield.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add epichlorohydrin (23.5 mL, 300 mmol), a 50% aqueous solution of NaOH (22.0 g, 275 mmol), and tetrabutylammonium bromide (TBABr, 0.644 g, 2 mmol).
-
Reactant Addition: While stirring the mixture intensely, slowly add 2-furanmethanol (9.81 g, 100 mmol) diluted in 30 mL of THF dropwise at room temperature.
-
Reaction: Continue to stir the mixture intensely for two hours at room temperature.
-
Work-up:
-
Transfer the reaction liquid to a separatory funnel.
-
Add 200 mL of distilled water and 200 mL of EtOAc. Shake and separate the layers.
-
Wash the organic layer twice with 200 mL of distilled water.
-
Wash the organic layer with a saturated NaCl aqueous solution.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the MgSO₄.
-
Remove the solvent from the filtrate by vacuum evaporation.
-
Purify the residue by flash chromatography (eluent: hexanes:EtOAc, starting from 1:1 and progressing to 1:2) to obtain this compound as a transparent oil (yield: 13.3 g, 86.3 mmol, 86%).[1]
-
Protocol 2: Synthesis at Controlled Low Temperature [5]
This protocol emphasizes temperature control to minimize side reactions and reports an 82% yield.
-
Reaction Setup: Add epichlorohydrin (117.5 g, 1.31 mol) and tetrabutylammonium hydrogen sulfate (4.11 g) to a 500 mL three-necked round-bottom flask. Cool the system to 0°C using an ice-water bath.
-
Reactant Addition:
-
Over a period of 30 minutes, add furfuryl alcohol (63 g, 0.64 mol) dropwise into the solution.
-
Subsequently, add a 50 wt% NaOH aqueous solution (140 mL) dropwise over 60 minutes, ensuring the system temperature does not exceed 10°C.
-
-
Reaction & Work-up: The source suggests a work-up procedure involving filtration and washing to isolate the product. A standard aqueous work-up as described in Protocol 1 is recommended.
-
Purification: The crude product should be purified by vacuum distillation or column chromatography to yield the final product.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters from different synthesis protocols.
| Parameter | Protocol 1[1] | Protocol 2[5] | General Industrial Method[2] |
| Furfuryl Alcohol (molar eq.) | 1.0 | 1.0 | 1.0 |
| Epichlorohydrin (molar eq.) | 3.0 | 2.05 | 1.1 |
| Base (NaOH) (molar eq.) | 2.75 | ~3.4 | Not specified |
| Catalyst (PTC) | TBABr (2 mol%) | TBHS (1.2 mol%) | TBAB (1.5 mol%) |
| Solvent | THF | None (Neat) | None (Neat) |
| Temperature | Room Temperature | 0-10°C | 10°C (Step 1); 25°C (Step 2) |
| Reaction Time | 2 hours | ~1.5 hours (addition time) | Several hours |
| Reported Yield | 86% | 82% | >78% |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Epichlorohydrin: Is a carcinogen and is toxic. Handle with extreme care, avoiding inhalation and skin contact.
-
Sodium Hydroxide: Is highly corrosive. Avoid contact with skin and eyes. When preparing solutions, always add NaOH to water, not the other way around, to control the exothermic reaction.
-
Furfuryl Alcohol: Is harmful if swallowed or inhaled.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
Troubleshooting & Optimization
Technical Support Center: Furfuryl Glycidyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of furfuryl glycidyl (B131873) ether (FGE) and improving yields.
Troubleshooting Guide
Question: Why is the yield of my furfuryl glycidyl ether (FGE) synthesis unexpectedly low?
Answer:
Low yields in FGE synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the presence of impurities. A systematic approach to troubleshooting is essential.
-
Suboptimal Reaction Parameters: The molar ratio of reactants, reaction temperature, and catalyst concentration are critical. An incorrect ratio of epichlorohydrin (B41342) to furfuryl alcohol can lead to side reactions.[1] Similarly, temperatures that are too high can promote the formation of byproducts.
-
Side Reactions: The primary competing reactions are the hydrolysis of epichlorohydrin and the oligomerization of the FGE product.[1] Precise control over stoichiometry and temperature is necessary to minimize these.
-
Catalyst Inefficiency: The choice and concentration of the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB) significantly impact the reaction rate and yield.[1][2] Inadequate catalyst loading can result in slow and incomplete conversion.
-
Presence of Water: Excess water can lead to the hydrolysis of epichlorohydrin, reducing the amount available to react with furfuryl alcohol. While the reaction is performed under alkaline conditions with an aqueous NaOH solution, controlling the concentration is key.[3]
-
Oxidation of Furan (B31954) Ring: The furan ring in furfuryl alcohol and FGE can be susceptible to oxidation, leading to degradation and reduced yield.[1]
Question: I am observing a significant amount of side products in my reaction mixture. How can I improve the selectivity towards FGE?
Answer:
Improving selectivity requires fine-tuning the reaction conditions to favor the desired etherification and dehydrohalogenation steps while suppressing side reactions.
-
Molar Ratio Control: A slight excess of epichlorohydrin to furfuryl alcohol (e.g., 1.1:1) can help prevent oligomerization of the FGE product.[1]
-
Temperature Management: The synthesis is a two-step process. Maintaining a low temperature (e.g., 10°C) during the initial etherification step and then increasing it slightly (e.g., 25°C) for the dehydrohalogenation can minimize the hydrolysis of the epoxide ring.[1]
-
Solvent-Free Systems: Conducting the reaction without a solvent can minimize side product formation, with reported yields greater than 78%.[1]
-
Addition of Inhibitors: Antioxidants such as 2,6-di-tert-butyl-4-methylphenol (BHT) can be added to suppress the oxidation of the furan ring, thereby preserving the stability of the monomer.[1]
Question: How can I effectively purify my FGE product to remove unreacted starting materials and byproducts?
Answer:
Purification is crucial for obtaining high-purity FGE. A combination of techniques is often necessary.
-
Washing: After the reaction, the organic layer should be washed with distilled water and a saturated NaCl solution to remove the catalyst and other water-soluble impurities.[3]
-
Drying: The organic layer should be dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) to remove residual water.[3]
-
Vacuum Distillation: This technique is effective for removing unreacted epichlorohydrin.[1]
-
Column Chromatography: To isolate FGE from chlorohydrin impurities and other byproducts with similar boiling points, flash chromatography is a suitable method.[1][3] A common solvent system for this is a mixture of hexanes and ethyl acetate (B1210297).[3]
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing this compound?
The predominant industrial synthesis involves a two-step process:
-
Etherification: The reaction of furfuryl alcohol with epichlorohydrin under alkaline conditions to form a chlorohydrin intermediate.
-
Dehydrohalogenation: The subsequent ring-closure of the chlorohydrin intermediate using a base like sodium hydroxide (B78521) (NaOH) to form the epoxide ring.[1]
This reaction is often facilitated by a phase-transfer catalyst.[1]
What is the role of a phase-transfer catalyst in FGE synthesis?
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to transport the furfuryl alkoxide ion from the aqueous phase to the organic phase where it can react with epichlorohydrin.[1] This significantly enhances the rate of the nucleophilic attack and can reduce the overall reaction time.[1]
What are the optimal conditions for FGE synthesis?
Optimal conditions can vary, but a general guideline is as follows:
-
Molar Ratio (Epichlorohydrin:Furfuryl Alcohol): 1.1:1 to prevent oligomerization.[1]
-
Catalyst (TBAB) Load: Around 1.5 mol%.[1]
-
Reaction Temperature: Approximately 10°C for the first step (etherification) and 25°C for the second step (dehydrohalogenation) to minimize epoxide hydrolysis.[1]
Can excess sodium hydroxide affect the final product?
Yes, using an excess of a 50% wt NaOH solution can potentially lead to the opening of the epoxy ring and hydrolysis of the glycidyl ether bond, thus reducing the yield of the desired product.[4] It is important to control the amount and addition rate of the NaOH solution.
Data Presentation
Table 1: Key Reaction Parameters for this compound Synthesis
| Parameter | Optimal Condition | Impact on Yield | Reference |
| Molar Ratio (Epichlorohydrin:Furfuryl Alcohol) | 1.1:1 | Prevents oligomerization | [1] |
| Catalyst (TBAB) Load | 1.5 mol% | Maximizes etherification efficiency | [1] |
| Reaction Temperature (Step 1) | 10°C | Minimizes epoxide hydrolysis | [1] |
| Reaction Temperature (Step 2) | 25°C | Promotes dehydrohalogenation | [1] |
Table 2: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Yield (%) | Reaction Time (h) | Advantages | Reference |
| Tetrabutylammonium bromide (TBAB) | 78 | 4.0 | Low cost, recyclable | [1] |
| Triethylamine | 65 | 8.0 | Mild conditions | [1] |
| NaOH (without catalyst) | < 40 | > 12 | Low cost | [1] |
Experimental Protocols
Detailed Methodology for FGE Synthesis using a Phase-Transfer Catalyst
This protocol is based on a high-yield synthesis method.[3]
Materials:
-
Epichlorohydrin (300 mmol)
-
50% Sodium Hydroxide (NaOH) aqueous solution (275 mmol)
-
Tetrabutylammonium bromide (TBABr) (2 mmol)
-
2-Furanmethanol (furfuryl alcohol) (100 mmol)
-
Tetrahydrofuran (THF) (30 mL)
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Saturated Sodium Chloride (NaCl) aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask, add epichlorohydrin, 50% NaOH aqueous solution, and TBABr.
-
Stir the mixture vigorously using a magnetic stirrer.
-
Slowly add a solution of 2-furanmethanol diluted in THF dropwise to the flask at room temperature.
-
Continue to stir the reaction mixture vigorously at room temperature for two hours.
-
After two hours, transfer the reaction liquid to a separatory funnel.
-
Add 200 mL of distilled water and 200 mL of EtOAc to the separatory funnel and wash the organic layer. Repeat the washing step.
-
Wash the organic layer with a saturated NaCl aqueous solution.
-
Dry the organic layer with anhydrous MgSO₄.
-
Filter the mixture to remove the drying agent.
-
Evaporate the solvent under vacuum.
-
Purify the resulting residue using flash chromatography (hexanes:EtOAc gradient) to obtain pure this compound.
This method has been reported to achieve a yield of 86%.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low FGE yield.
References
minimizing side reactions during furfuryl glycidyl ether polymerization
Welcome to the technical support center for furfuryl glycidyl (B131873) ether (FGE) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize side reactions and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the polymerization of furfuryl glycidyl ether (FGE)?
A1: The most prevalent side reactions during FGE polymerization, particularly in furan-maleimide thermosetting systems, include:
-
Maleimide (B117702) Homopolymerization: This is a radical-initiated chain reaction that can lead to irreversible crosslinking in the network, which adversely affects the recyclability and performance of the material.[1] The temperatures at which maleimide homopolymerization occurs can overlap with the temperatures required for the desired retro-Diels-Alder reactions.[1]
-
Furan (B31954) Ring Opening: The furan ring in FGE is susceptible to opening under acidic conditions, leading to the formation of carbonyl-containing structures such as esters and ketones.[2][3] The presence of water can also play a significant role in promoting this side reaction.[2]
-
Epoxy Ring Hydrolysis: During synthesis and purification of FGE, the use of excess strong bases like sodium hydroxide (B78521) (NaOH) can cause the epoxy ring to open, leading to the formation of diols and hydrolysis of the glycidyl ether bond.[4]
Q2: How can I minimize maleimide homopolymerization in my FGE-based resin system?
A2: Several strategies can be employed to minimize the unwanted homopolymerization of maleimide:
-
Stoichiometric Control: By controlling the ratio of maleimide to furan groups, the concentration of unreacted maleimide can be reduced, thus diminishing the likelihood of homopolymerization.[1]
-
Use of Radical Inhibitors: Introducing a radical scavenger, such as hydroquinone (B1673460), can effectively retard the onset of the radical-initiated maleimide homopolymerization.[1]
-
Alternative Maleimide Precursors: Employing a different maleimide precursor with a lower intrinsic concentration of maleimide groups can also reduce the rate of this side reaction.[1]
Q3: What factors influence the opening of the furan ring, and how can I control it?
A3: The stability of the furan ring is primarily affected by the reaction conditions. The key factors are:
-
Acidic Initiators: The type of acidic initiator used can influence the extent of furan ring opening.
-
Water Content: The presence of additional water during polymerization has a more significant impact on furan ring opening than the nature of the acidic initiator.[2] The absence of additional water tends to lead to the formation of more ester moieties, while the presence of water can favor the formation of ketones.[2]
To control furan ring opening, it is crucial to carefully manage the water content in your reaction system and select appropriate acidic initiators.
Q4: What are the recommended purification methods for FGE monomer?
A4: To ensure high-purity FGE monomer and minimize side reactions during polymerization, the following purification methods are recommended:
-
Column Chromatography: This is an effective method for removing impurities.[4][5] A common stationary phase is silica (B1680970) gel with a solvent gradient.[5]
-
Recrystallization: This technique can also be used to purify FGE.[4]
It is important to handle the purification process carefully, as improper techniques can introduce new side reactions. For instance, using an excess of 50% NaOH solution for neutralization can lead to the opening of the epoxy ring.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield or Incomplete Curing | 1. Impurities in FGE monomer: Residual starting materials or byproducts from synthesis can inhibit polymerization. 2. Suboptimal Curing Conditions: Incorrect temperature or time for the curing process. 3. Incorrect Initiator Concentration: Too low of an initiator concentration can lead to an incomplete reaction. | 1. Purify FGE monomer: Use column chromatography or recrystallization to purify the FGE.[4][5] 2. Optimize Curing Protocol: Refer to established curing procedures. For example, a two-stage curing process of 110 °C for 12 hours followed by 90 °C for 24 hours has been found to be optimal for certain FGE-based resins.[6] 3. Adjust Initiator Concentration: Titrate the initiator concentration to find the optimal level for your specific system. |
| Brittle Polymer with Poor Mechanical Properties | 1. Excessive Crosslinking: Uncontrolled side reactions, such as maleimide homopolymerization, can lead to a highly crosslinked and brittle network.[1] 2. Furan Ring Opening: The formation of carbonyl structures from furan ring opening can alter the polymer backbone and affect its mechanical properties.[2] | 1. Inhibit Side Reactions: Add a radical inhibitor like hydroquinone to prevent maleimide homopolymerization.[1] Adjust the stoichiometry of furan to maleimide groups.[1] 2. Control Reaction Conditions: Minimize water content and carefully select the acidic initiator to reduce furan ring opening.[2] |
| Inconsistent Batch-to-Batch Results | 1. Variability in Monomer Purity: Inconsistent purity of FGE monomer between batches. 2. Fluctuations in Reaction Conditions: Inconsistent control of temperature, time, or atmospheric conditions. | 1. Standardize Monomer Purification: Implement a consistent and validated purification protocol for FGE. 2. Maintain Strict Control Over Reaction Parameters: Utilize reactors with precise temperature control and ensure consistent reaction times and inert atmospheric conditions.[7] |
Experimental Protocols
Protocol 1: Purification of this compound (FGE) by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel 60. The size of the column and the amount of silica gel will depend on the scale of your synthesis.
-
Prepare the Sample: Dissolve the crude FGE in a minimal amount of a suitable solvent, such as a mixture of ethyl acetate (B1210297) and petroleum ether.
-
Load the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the Column: Begin elution with a non-polar solvent mixture (e.g., ethyl acetate:petroleum ether = 1:1) and gradually increase the polarity of the eluent (e.g., to ethyl acetate:petroleum ether = 3:1).[5]
-
Collect Fractions: Collect the eluting solvent in fractions.
-
Analyze Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified FGE.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified FGE.
Protocol 2: Curing of an FGE-Bismaleimide Resin
This is an example protocol and may need to be adapted for your specific system.
-
Prepolymer Preparation: Mix the FGE, bismaleimide, and any other components (e.g., diamines) in the desired molar ratios.
-
Degassing: Degas the mixture to remove any dissolved air or volatile impurities.
-
Curing Cycle: Transfer the resin mixture to a mold and subject it to a multi-stage curing process. A typical cycle could be:
-
Stage 1: Heat at 110 °C for 12 hours.
-
Stage 2: Reduce the temperature to 90 °C and hold for 24 hours.[6]
-
-
Cooling: Allow the cured polymer to cool slowly to room temperature to avoid internal stresses.
Visualizations
Caption: Main polymerization vs. side reactions in FGE systems.
Caption: Troubleshooting workflow for FGE polymerization issues.
References
- 1. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network [mdpi.com]
- 2. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
Technical Support Center: Controlling Epoxy Resin Viscosity with Furfuryl Glycidyl Ether
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing furfuryl glycidyl (B131873) ether (FGE) to control the viscosity of epoxy resins.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and curing of epoxy resins modified with Furfuryl Glycidyl Ether (FGE).
| Problem | Potential Cause | Recommended Solution |
| Higher than Expected Viscosity | Insufficient FGE concentration. | Gradually increase the FGE content in increments of 5% by weight. As a reactive diluent, FGE effectively reduces the viscosity of epoxy resin formulations.[1][2][3] |
| Low ambient or resin temperature. | Warm the epoxy resin and FGE separately to a consistent temperature, ideally between 70-75°F (21-24°C), before mixing.[4][5] | |
| Incomplete or Slow Curing | Incorrect mix ratio of resin, hardener, and FGE. | Ensure accurate measurement of all components according to the manufacturer's specifications. It is crucial to properly calculate the required amount of hardener based on the total epoxy equivalent weight of the resin and FGE mixture. |
| Inadequate mixing of components. | Thoroughly mix the resin and FGE before adding the hardener. After adding the hardener, continue to mix, scraping the sides and bottom of the container to ensure a homogenous mixture.[4] | |
| Low curing temperature. | Follow the recommended curing schedule. Some formulations may require an initial cure at a lower temperature followed by a post-cure at a higher temperature to achieve full cross-linking.[2][3] | |
| Reduced Glass Transition Temperature (Tg) | High concentration of FGE. | While FGE is a reactive diluent, excessive amounts can lead to a decrease in the glass transition temperature of the cured product.[3] If a high Tg is critical, consider reducing the FGE concentration or using a different reactive diluent. |
| Unexpected Mechanical Properties (e.g., lower modulus) | Non-optimal FGE concentration. | The effect of FGE on mechanical properties such as Young's modulus can be non-linear. For some systems, an addition of 5-15% FGE may cause a slight decrease in modulus, while higher concentrations might lead to an increase.[3] It is recommended to perform a concentration--response study to determine the optimal FGE level for the desired mechanical properties. |
| Cloudy or Hazy Appearance of Cured Resin | Moisture contamination. | Ensure all components, mixing containers, and substrates are dry. FGE and some hardeners can be sensitive to moisture. |
| Incompatibility of components. | Although FGE is generally compatible with many epoxy systems, incompatibility can occur. Ensure all components are from reputable sources and consider a small-scale compatibility test. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (FGE) and how does it work?
A1: this compound (FGE) is a reactive diluent used to reduce the viscosity of epoxy resin formulations.[1][6] Its low molecular weight and epoxy functionality allow it to decrease the viscosity of the uncured resin, making it easier to process and apply.[1] As a reactive diluent, FGE participates in the curing reaction and becomes chemically incorporated into the final polymer network, which helps to minimize the negative impact on thermal and mechanical properties that can be seen with non-reactive diluents.[1]
Q2: How much FGE should I use to achieve a target viscosity?
A2: The amount of FGE needed will depend on the specific epoxy resin being used and the desired final viscosity. Generally, adding 5-15% of FGE by weight can significantly reduce the viscosity of the formulation.[2][3] For specific viscosity targets, it is recommended to create a calibration curve by measuring the viscosity of formulations with varying concentrations of FGE.
Q3: Will adding FGE affect the curing time of my epoxy resin?
A3: The addition of FGE does not typically have a significant impact on the nature of the curing reaction or the position of the curing exotherm maximum.[2][3] However, the overall curing time can be influenced by the specific hardener used and the curing temperature. It is always advisable to perform a differential scanning calorimetry (DSC) analysis to characterize the cure kinetics of your specific formulation.
Q4: How does FGE impact the mechanical and thermal properties of the cured epoxy?
A4: FGE can influence the thermomechanical properties of the cured epoxy. While it effectively reduces viscosity, it may also cause a slight decrease in the glass transition temperature (Tg).[3] The effect on mechanical properties like Young's modulus can be concentration-dependent.[3] Studies have shown that for some systems, an FGE content of around 10 wt% can result in the best overall mechanical properties.[7][8]
Q5: Is FGE compatible with all types of epoxy resins and hardeners?
A5: FGE is reported to be compatible with bisphenol A-based epoxy resins and can be used with both amine and anhydride (B1165640) hardeners.[3] However, compatibility should always be verified for your specific system. When using an anhydride hardener, it is important to calculate the correct stoichiometric ratio based on the epoxy equivalent weight of both the primary resin and the FGE.
Data and Experimental Protocols
Quantitative Data
Table 1: Effect of FGE Concentration on the Viscosity of a Bisphenol A-based Epoxy Resin (DER331) at Different Temperatures
| FGE Content (wt%) | Viscosity at 25°C (Pa·s) | Viscosity at 40°C (Pa·s) | Viscosity at 60°C (Pa·s) |
| 0 | 11.5 | 1.8 | 0.3 |
| 5 | 4.5 | 0.8 | 0.15 |
| 10 | 2.5 | 0.5 | 0.1 |
| 15 | 1.5 | 0.3 | 0.08 |
| 20 | 1.0 | 0.2 | 0.06 |
| 30 | 0.5 | 0.1 | 0.04 |
Data adapted from Petrova et al., 2019.[2][3]
Table 2: Effect of FGE Concentration on Thermomechanical Properties of a Cured Epoxy Resin System
| FGE Content (wt%) | Glass Transition Temperature (Tg) (°C) | Young's Modulus (E') at 25°C (GPa) |
| 0 | 162 | 4.0 |
| 5 | 157 | 3.8 |
| 10 | 152 | 3.5 |
| 15 | 147 | 3.5 |
| 20 | 135 | 4.2 |
| 30 | 117 | 4.5 |
Data adapted from Petrova et al., 2019.[2][3]
Experimental Protocols
1. Protocol for Viscosity Measurement
-
Objective: To determine the effect of FGE concentration on the viscosity of an epoxy resin system.
-
Materials:
-
Epoxy resin (e.g., DER331)
-
This compound (FGE)
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled water bath or heating chamber
-
Beakers and mixing equipment
-
-
Procedure:
-
Prepare formulations with varying weight percentages of FGE (e.g., 0%, 5%, 10%, 15%, 20%, 30%).
-
For each formulation, accurately weigh the epoxy resin and FGE into a beaker and mix thoroughly until a homogenous mixture is achieved.
-
Calibrate the rotational viscometer according to the manufacturer's instructions.
-
Place the beaker containing the sample into the temperature-controlled environment and allow it to equilibrate to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Immerse the viscometer spindle into the sample to the specified depth.
-
Begin the measurement at a constant shear rate and record the viscosity reading once it has stabilized.
-
Repeat the measurement for each formulation at all desired temperatures.
-
2. Protocol for Determining Cure Kinetics using Differential Scanning Calorimetry (DSC)
-
Objective: To analyze the effect of FGE on the curing behavior of an epoxy resin system.
-
Materials:
-
Epoxy resin/FGE/hardener formulations
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
-
Procedure:
-
Prepare the desired epoxy resin/FGE/hardener formulation and mix thoroughly.
-
Accurately weigh a small amount of the uncured sample (typically 5-10 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a non-isothermal scan by heating the sample at a constant rate (e.g., 5 K/min) from ambient temperature to a temperature above the expected curing range (e.g., 250°C).[3]
-
Analyze the resulting thermogram to determine the onset of curing, the peak exothermic temperature, and the total heat of curing (enthalpy).
-
3. Protocol for Thermomechanical Analysis using Dynamic Mechanical Analysis (DMA)
-
Objective: To evaluate the effect of FGE on the glass transition temperature (Tg) and viscoelastic properties of the cured epoxy resin.
-
Materials:
-
Cured epoxy resin/FGE samples of defined dimensions (e.g., rectangular bars)
-
Dynamic Mechanical Analyzer (DMA)
-
-
Procedure:
-
Prepare cured samples by casting the liquid resin mixture into a mold and following the appropriate curing schedule (e.g., 3 hours at 100°C and 6 hours at 140°C).[2][3]
-
Secure the cured sample in the DMA fixture (e.g., three-point bending).
-
Perform a temperature sweep by heating the sample at a constant rate (e.g., 2 K/min) over a temperature range that encompasses the glass transition.[2]
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) throughout the temperature sweep.[2]
-
The DMA will record the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is typically used to determine the glass transition temperature (Tg).
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 5. bestbartopepoxy.com [bestbartopepoxy.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Curing Process of FGE-Based Epoxy Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the curing process of Flax Glycidyl Ether (FGE)-based epoxy systems.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the curing of FGE-based epoxy systems?
A1: The primary parameters that affect the curing process and final properties of FGE-based epoxy systems are the type and stoichiometry of the curing agent (hardener), the curing temperature and time, and any post-curing steps.[1][2] The choice of amine, anhydride, or other hardeners will significantly impact the reaction kinetics and the cross-link density of the final polymer network.[3][4][5]
Q2: How can I determine if my FGE-based epoxy is fully cured?
A2: A common method to assess the degree of cure is through Differential Scanning Calorimetry (DSC).[6] A fully cured sample will not exhibit a significant exothermic peak (representing residual curing) during a DSC scan.[7] The glass transition temperature (Tg), also determined by DSC, reaching a stable plateau is another indicator of a complete cure.[8][9] Additionally, Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the epoxy group peak (typically around 915 cm⁻¹), which signifies the completion of the curing reaction.[10][11]
Q3: What is the significance of the glass transition temperature (Tg) in cured FGE-based epoxies?
A3: The glass transition temperature (Tg) is a critical property that indicates the temperature at which the epoxy transitions from a rigid, glassy state to a softer, rubbery state.[9] A higher Tg generally corresponds to a higher degree of cross-linking and improved thermal and mechanical stability of the cured system.[1][8][12] For applications in drug delivery or biomedical devices, the Tg can influence the material's performance at physiological temperatures.
Q4: Can the curing process be accelerated?
A4: Yes, the curing process can be accelerated by increasing the curing temperature.[13] However, this must be done carefully, as excessive heat can lead to an uncontrolled exothermic reaction, potentially causing thermal degradation and compromising the mechanical properties of the cured epoxy.[5] The use of accelerators in the formulation can also speed up the curing process.[8]
Q5: Is post-curing necessary for FGE-based epoxy systems?
A5: Post-curing at an elevated temperature (often above the initial curing temperature) is frequently recommended to ensure the curing reaction goes to completion and to achieve optimal mechanical and thermal properties.[1][8] Post-curing can increase the cross-link density and, consequently, the glass transition temperature (Tg) of the material.[12][14]
Troubleshooting Guides
Issue 1: Incomplete Cure or Tacky Surface
Q: My cured FGE-based epoxy is tacky or has soft spots. What could be the cause and how can I fix it?
A: Tacky surfaces or soft spots are typically a result of an incomplete curing reaction.[15][16][17]
Potential Causes:
-
Incorrect Mix Ratio: An off-ratio mix of resin and hardener is a primary cause of incomplete curing.[16][17]
-
Inadequate Mixing: Insufficient mixing can lead to areas with an improper ratio of resin to hardener.[17]
-
Low Curing Temperature: Curing at a temperature below the recommended range can significantly slow down or halt the reaction.[17]
-
Moisture Contamination: Moisture from the environment or on the substrate can interfere with the curing reaction, especially with amine hardeners.[15][18]
-
Expired Materials: The resin or hardener may have expired, leading to reduced reactivity.
Solutions:
-
Ensure Accurate Measurement: Use a digital scale to accurately weigh the resin and hardener according to the manufacturer's specified mix ratio.
-
Thorough Mixing: Mix the components for the recommended time, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture.
-
Control Curing Environment: Maintain a consistent and appropriate curing temperature.[15][16] If necessary, use an oven or a temperature-controlled chamber.
-
Minimize Moisture Exposure: Work in a low-humidity environment and ensure all surfaces and equipment are dry.[15]
-
Check Material Shelf Life: Always use materials that are within their recommended shelf life.
-
Post-Curing: If the sample is only slightly tacky, a post-cure at an elevated temperature may help to complete the reaction.
Issue 2: Bubbles in the Cured Epoxy
Q: I am observing bubbles in my final cured FGE-based epoxy. How can I prevent this?
A: Bubbles in the cured epoxy are a common issue that can compromise the material's integrity and appearance.[16][19]
Potential Causes:
-
Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the resin-hardener mixture.[19]
-
Moisture Outgassing: Moisture present on the substrate or within the epoxy components can turn into vapor upon heating, creating bubbles.[15][20]
-
Porous Substrates: Air trapped in porous substrates can be released during the curing process.[19]
Solutions:
-
Gentle Mixing: Mix the resin and hardener slowly and deliberately to minimize air entrapment.[19]
-
Vacuum Degassing: After mixing, place the mixture in a vacuum chamber to remove dissolved air bubbles.
-
Pre-Drying Components: Ensure all components, including fillers and the substrate, are thoroughly dried before use.
-
Seal Porous Surfaces: Apply a thin seal coat of the epoxy to porous substrates and allow it to gel before pouring the main layer.[19]
-
Use a Heat Gun: Gently pass a heat gun or torch over the surface of the freshly poured epoxy to help release trapped bubbles.[16][20]
Issue 3: Poor Mechanical Properties (e.g., Brittleness, Low Strength)
Q: The cured FGE-based epoxy is brittle and has lower than expected mechanical strength. What factors could be contributing to this?
A: The mechanical properties of the cured epoxy are highly dependent on the formulation and curing process.[1][21]
Potential Causes:
-
Incomplete Curing: As with tackiness, an incomplete cure will result in suboptimal mechanical properties.[8]
-
Incorrect Curing Temperature: Curing at a temperature that is too high can cause thermal degradation, while a temperature that is too low can lead to an incomplete reaction.[1][21]
-
Off-Ratio Mixing: An incorrect ratio of resin to hardener can lead to a poorly formed polymer network.[4]
-
Stresses from Curing: Rapid curing at high temperatures can induce internal stresses, leading to brittleness.[15]
Solutions:
-
Optimize Curing Cycle: Follow the recommended curing schedule. A slower, initial cure at a lower temperature followed by a post-cure at a higher temperature can often yield the best results.[22]
-
Verify Mix Ratio: Double-check the mix ratio and ensure accurate measurements.
-
Characterize the Cured State: Use DSC to confirm the degree of cure and Tg to ensure the material has reached its optimal state.[8]
-
Mechanical Testing: Perform tensile, flexural, and impact tests according to ASTM standards to quantify the mechanical properties and compare different curing protocols.[17][23]
Data Presentation
Table 1: Effect of Curing Conditions on the Glass Transition Temperature (Tg) of Epoxidized Linseed Oil (ELO) Systems
| Curing Agent | Curing Cycle | Post-Cure | Glass Transition Temperature (Tg) (°C) |
| Anhydride | 2h at 100°C | 2h at 150°C | 145 |
| Amine | 2h at 80°C | 2h at 120°C | 54 |
| Dicarboxylic Acid (C6) | 2h at 120°C | 2h at 160°C | ~60 |
| Dicarboxylic Acid (C18) | 2h at 120°C | 2h at 160°C | ~30 |
Data adapted from studies on epoxidized linseed oil, a chemically similar system to FGE.[4][24]
Table 2: Mechanical Properties of Cured Epoxy Resins
| Epoxy System | Curing Agent | Tensile Strength (MPa) | Flexural Strength (MPa) |
| DGEBA | Amine | 20-30 | 55-70 |
| ELO | Dicarboxylic Acid (C6) | ~35 | - |
| ELO | Dicarboxylic Acid (C18) | ~10 | - |
| Castor Oil-Based | Amine | up to 34.21 | - |
Data is for general DGEBA, ELO, and other bio-based epoxy systems to provide a comparative baseline.[9][24]
Experimental Protocols
Protocol 1: Determination of Curing Profile by Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of cure and glass transition temperature (Tg) of an FGE-based epoxy system.
Materials:
-
Uncured FGE-based epoxy resin and hardener mixture
-
Aluminum DSC pans and lids
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed, uncured epoxy system into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent mass loss during the experiment.
-
Reference Pan: Prepare an empty, sealed aluminum pan as a reference.
-
DSC Program (Dynamic Scan):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected completion of the curing reaction (e.g., 250°C).[8][25]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The exothermic peak in the thermogram represents the curing reaction. The area under this peak is the total heat of cure (ΔH).[6]
-
To determine the degree of cure of a partially cured sample, run a second DSC scan to measure the residual heat of cure and compare it to the total heat of cure of an uncured sample.
-
The Tg is observed as a step-like change in the heat capacity in the thermogram of a cured sample.[6][9]
-
Protocol 2: Monitoring Curing by Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the progress of the curing reaction by observing changes in the chemical structure.
Materials:
-
Uncured FGE-based epoxy resin and hardener mixture
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Disposable cuvettes or salt plates (for transmission)
Procedure:
-
Sample Preparation (ATR):
-
Spectral Acquisition:
-
Data Analysis:
-
Monitor the decrease in the intensity of the peak corresponding to the epoxy (oxirane) ring, typically around 915 cm⁻¹.[10][21]
-
An internal standard peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic rings) can be used for normalization.[27]
-
The disappearance of the epoxy peak indicates the completion of the ring-opening reaction and thus, the curing process.
-
Visualizations
Caption: Troubleshooting workflow for common FGE-based epoxy curing issues.
Caption: Logical workflow of the FGE-based epoxy curing and characterization process.
References
- 1. scispace.com [scispace.com]
- 2. Epoxy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of a Low-Molecular-Weight Novolac Epoxy Derived from Lignin-Inspired Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Static and Impact Properties of Flax-Reinforced Polymers Prepared with Conventional Epoxy and Sustainable Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. scispace.com [scispace.com]
- 15. store.astm.org [store.astm.org]
- 16. ASTM -2022 "Standard Guide for Testing Epoxy Resins" | NBCHAO [en1.nbchao.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]
- 19. intertekinform.com [intertekinform.com]
- 20. piketech.com [piketech.com]
- 21. scielo.br [scielo.br]
- 22. tri-iso.com [tri-iso.com]
- 23. researchgate.net [researchgate.net]
- 24. New insights into the curing of epoxidized linseed oil with dicarboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. solacolu.chim.upb.ro [solacolu.chim.upb.ro]
- 27. atlantis-press.com [atlantis-press.com]
Technical Support Center: Enhancing the Thermal Stability of Polymers Containing Furfuryl Glycidyl Ether (FGE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the thermal stability of polymers containing furfuryl glycidyl (B131873) ether (FGE).
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the thermal stability of FGE-based polymers.
| Problem | Possible Causes | Suggested Solutions |
| Premature degradation during curing | 1. Curing temperature is too high: The curing temperature may be exceeding the initial decomposition temperature of the FGE resin or other components. 2. Reactive impurities: Residual monomers or catalysts from synthesis might be initiating premature degradation. 3. Oxidative degradation: Exposure to oxygen at elevated curing temperatures can accelerate degradation. | 1. Optimize curing cycle: Lower the curing temperature and extend the curing time. Perform a differential scanning calorimetry (DSC) analysis to determine the optimal curing temperature range. 2. Purify the resin: Ensure the FGE resin and other monomers are purified to remove any reactive impurities. 3. Cure under inert atmosphere: Conduct the curing process under a nitrogen or argon atmosphere to minimize oxidative degradation. |
| Lower than expected decomposition temperature in TGA | 1. Incomplete curing: The polymer network may not be fully cross-linked, leading to lower thermal stability. 2. Low molecular weight: The polymer chains may have a low molecular weight, resulting in earlier decomposition. 3. Presence of volatile components: Residual solvents or unreacted monomers can cause early weight loss in thermogravimetric analysis (TGA). | 1. Verify complete curing: Use techniques like DSC or Fourier-transform infrared spectroscopy (FTIR) to confirm the completion of the curing reaction. Adjust the curing cycle if necessary. 2. Control polymerization: Optimize the polymerization conditions to achieve a higher molecular weight. 3. Dry the sample thoroughly: Ensure the polymer sample is completely dry before TGA analysis by drying it under vacuum at an appropriate temperature.[1] |
| Poor dispersion of nanoparticle fillers | 1. Incompatibility between nanoparticles and polymer matrix: The surface chemistry of the nanoparticles may not be compatible with the FGE polymer. 2. Agglomeration of nanoparticles: Nanoparticles may clump together during mixing, leading to poor dispersion. | 1. Surface modification of nanoparticles: Functionalize the nanoparticle surface with coupling agents (e.g., silanes) to improve compatibility with the polymer matrix. 2. Use of ultrasonication: Disperse the nanoparticles in a solvent or the resin using an ultrasonic bath or probe to break up agglomerates before mixing with the other components. |
| No significant improvement in thermal stability after modification | 1. Ineffective modification strategy: The chosen method (e.g., type of nanoparticle, crosslinking agent) may not be suitable for the FGE polymer system. 2. Insufficient amount of modifier: The concentration of the additive (e.g., nanoparticles, crosslinking agent) may be too low to have a significant effect. | 1. Select appropriate modifiers: Furan-containing polymers are known to have high char yields, which contributes to thermal stability.[2][3] Consider strategies that complement this, such as incorporating nanoparticles that act as thermal barriers. 2. Optimize modifier concentration: Systematically vary the concentration of the modifier to find the optimal loading for enhanced thermal stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation in FGE-based polymers?
A1: The thermal degradation of epoxy resins, including those based on FGE, is a complex process involving the breaking of chemical bonds at elevated temperatures, leading to the release of volatile products.[4] For furan-based polymers, the furan (B31954) rings themselves can undergo reactions at high temperatures, which can contribute to the formation of a stable char layer, thereby enhancing overall thermal stability.[2][3]
Q2: How can I enhance the thermal stability of my FGE polymer?
A2: Several strategies can be employed:
-
Incorporation of Nanoparticles: Adding nanoparticles like silica (B1680970) (SiO2), polyhedral oligomeric silsesquioxanes (POSS), or graphene can improve thermal stability. These nanoparticles can act as thermal barriers and reduce heat transfer within the polymer matrix.
-
Crosslinking: Increasing the crosslink density of the polymer network can enhance its thermal stability. This can be achieved by using appropriate curing agents and optimizing the curing process. For FGE polymers, Diels-Alder reactions can be utilized to create thermoreversible crosslinks.[5][6]
-
Incorporation of Furan Moieties: The furan structure inherent to FGE contributes to a high char yield upon decomposition, which acts as a thermal insulator and protects the underlying material.[2][3] Synthesizing copolymers or blends with other furan-containing monomers can further enhance this effect.
Q3: What is the effect of nanoparticle concentration on thermal stability?
A3: The concentration of nanoparticles plays a crucial role. Generally, a small loading of well-dispersed nanoparticles can significantly enhance thermal stability. However, at higher concentrations, nanoparticles may agglomerate, leading to defects in the polymer matrix and potentially a decrease in thermal stability. The optimal concentration needs to be determined experimentally for each specific system.
Q4: How do I choose the right curing agent for my FGE resin to maximize thermal stability?
A4: The choice of curing agent significantly impacts the final properties of the thermoset, including its thermal stability. Curing agents that create a dense and highly cross-linked network are generally preferred for high-temperature applications. For FGE resins, diamines and anhydrides are common curing agents. The specific chemical structure of the curing agent will influence the final network structure and its thermal resistance.
Q5: What analytical techniques are essential for evaluating the thermal stability of FGE polymers?
A5: The primary technique is Thermogravimetric Analysis (TGA) , which measures the weight loss of a material as a function of temperature.[1][2] Key parameters to determine are the onset temperature of decomposition (e.g., Td5%, the temperature at which 5% weight loss occurs) and the percentage of char yield at a high temperature.[2] Differential Scanning Calorimetry (DSC) is also crucial for determining the glass transition temperature (Tg) and ensuring the polymer is fully cured before thermal stability testing.[7]
Quantitative Data on Thermal Stability
The following table summarizes a selection of thermal stability data for furan-based polymers from the literature. Note that direct comparisons should be made with caution due to variations in experimental conditions.
| Polymer System | Modification | Td5% (°C) | Char Yield (%) | Reference |
| Furan-based Polyimide (FPA-PI) | - | > 425 | 54 - 60 | [7] |
| Poly(propylene furanoate) (PPF) | - | ~350 | - | [2] |
| Poly(furfuryl glycidyl ether)-block-poly(ethylene glycol) | - | 369 - 381 | - | [8] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of FGE Polymers
This protocol outlines the general procedure for assessing the thermal stability of an FGE-based polymer using TGA.
Objective: To determine the decomposition temperature and char yield of a cured FGE polymer.
Materials and Equipment:
-
Cured FGE polymer sample (5-10 mg)
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina, platinum)
-
High-purity nitrogen gas
Procedure:
-
Sample Preparation: Ensure the cured polymer sample is dry and in a powder or small piece form.
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Set the nitrogen purge gas flow rate (typically 20-50 mL/min).
-
-
TGA Measurement:
-
Place a new, clean TGA pan on the balance and tare it.
-
Accurately weigh 5-10 mg of the polymer sample into the pan.
-
Place the pan in the TGA furnace.
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes.
-
Heat the sample from the starting temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset of decomposition temperature (Td5% or Td10%).
-
Determine the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).
-
Record the residual weight (char yield) at the final temperature.
-
Protocol 2: Synthesis of a Thermally Reversible Cross-linked Resin from FGE
This protocol is adapted from a procedure for creating a furan-maleimide resin with thermoreversible properties, which can be a starting point for developing thermally stable materials.[6]
Objective: To synthesize a cross-linked polymer using FGE and a bismaleimide (B1667444) via a Diels-Alder reaction.
Materials:
-
This compound (FGE)
-
4,4′-diaminodiphenyl ether (ODA)
-
N,N′-4,4′-diphenylmethane-bismaleimide (DBMI)
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and condenser, add FGE, DBMI, and DMF.
-
Slowly heat the mixture to 55°C with stirring until it becomes transparent.
-
Add ODA to the flask and continue stirring to ensure homogeneous mixing.
-
Transfer a portion of the mixture to a preheated mold.
-
Place the mold in a vacuum oven at 125°C for 30 minutes to remove the solvent.
-
Cure the resin by heating at 110°C for 12 hours, followed by 90°C for 24 hours.
Visualizations
Caption: Workflow for Thermogravimetric Analysis (TGA) of FGE Polymers.
Caption: Strategies and Mechanisms for Enhancing Polymer Thermal Stability.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Aluminium-catalyzed terpolymerization of this compound with epichlorohydrin and ethylene oxide: synthesis of thermoreversible polyepichlorohydrin elastomers with furan/maleimide covalent crosslinks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogels with multiple clickable anchor points: synthesis and characterization of poly(this compound)-block-poly(ethylene glycol) macromonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Diels-Alder Reactions with Furan-Based Dienes
Welcome to the technical support center for Diels-Alder reactions involving furan-based dienes (FGE). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during these cycloaddition experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my Diels-Alder reaction yields with furan (B31954) derivatives inconsistent?
A1: Inconsistent yields in furan Diels-Alder reactions are often due to the reversible nature of the reaction.[1][2][3] The stability of the furan aromatic ring means that the cycloaddition is less exothermic compared to reactions with non-aromatic dienes like cyclopentadiene.[3] This leads to a thermodynamic equilibrium that can be sensitive to small changes in reaction conditions. The retro-Diels-Alder reaction, where the adduct reverts to the starting furan and dienophile, is a common cause of low or variable yields, especially at elevated temperatures.[1][4]
Q2: I'm observing a mixture of endo and exo products, and the ratio changes between experiments. What's causing this?
A2: The formation of both endo and exo diastereomers is common in Diels-Alder reactions with cyclic dienes like furan. Typically, the endo adduct is formed faster (kinetic product), but the exo adduct is more thermodynamically stable.[4][5] If the reaction is under kinetic control (shorter reaction times, lower temperatures), the endo product may predominate.[5] However, due to the reversibility of the reaction, over time and/or at higher temperatures, the reaction can equilibrate to favor the more stable exo product.[4][5] Fluctuations in reaction time and temperature are the most likely reasons for inconsistent endo/exo ratios.
Q3: My furan derivative is substituted with an electron-withdrawing group, and the reaction is very slow. What can I do?
A3: Furan is an electron-rich diene, and its reactivity is enhanced by electron-donating substituents. Conversely, electron-withdrawing groups on the furan ring decrease its reactivity, making the Diels-Alder reaction sluggish.[6][7][8] To improve the reaction rate, you can try using a more electron-deficient dienophile, increasing the concentration of the reactants, or employing Lewis acid catalysis to lower the activation energy.[9]
Q4: Can the solvent affect the outcome of my furan Diels-Alder reaction?
A4: Yes, the choice of solvent can influence the reaction rate and, in some cases, the selectivity. For instance, reactions in supercritical CO2 have been shown to have enhanced rates compared to traditional organic solvents.[10] Aqueous media have also been successfully used, particularly for electron-poor furan derivatives, as they can provide an additional thermodynamic driving force.[2][11] It is advisable to screen a few different solvents to find the optimal conditions for your specific substrates.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Retro-Diels-Alder Reaction | Lower the reaction temperature. While this may decrease the reaction rate, it will disfavor the reverse reaction. Monitor the reaction progress over time to find the optimal balance. |
| Unfavorable Thermodynamics | Increase the concentration of reactants to shift the equilibrium towards the product. Consider using a dienophile with stronger electron-withdrawing groups to make the forward reaction more favorable. |
| Poor Reactivity of Furan | If the furan has electron-withdrawing substituents, consider using a Lewis acid catalyst (e.g., ZnI₂, AlCl₃, BF₃·OEt₂) to activate the dienophile.[12] |
| Decomposition of Reactants/Product | Ensure the purity of your starting materials. Furans and some dienophiles can be sensitive to acid or light. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are air-sensitive. |
Issue 2: Inconsistent Stereoselectivity (Endo/Exo Ratio)
| Potential Cause | Recommended Solution |
| Equilibration of Products | To favor the kinetically controlled endo product, use lower temperatures and shorter reaction times. To favor the thermodynamically controlled exo product, use higher temperatures and longer reaction times to allow for equilibration.[5] |
| Solvent Effects | The polarity of the solvent can sometimes influence the transition state energies and thus the endo/exo ratio. Screen different solvents to see if a consistent ratio can be achieved. |
| Catalyst Influence | Lewis acid catalysts can sometimes alter the stereoselectivity of the reaction. If you are using a catalyst, its concentration and identity can be critical factors. |
Quantitative Data Summary
The following table summarizes the effect of different catalysts and solvents on the yield of the Diels-Alder reaction between a substituted furan and dimethyl acetylenedicarboxylate (B1228247) (DMADC), as reported in a study on optimizing these conditions.
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| None | THF | Reflux | 7 days | 0 |
| None | Toluene | Reflux | 0.7 h | 0 |
| BF₃·OEt₂ | Et₂O | Room Temp | 21 h | 10 |
| ZnI₂ | Et₂O | Room Temp | 4 days | 60 |
| AlCl₃ | THF | Reflux | 36 h | 55 |
| AlCl₃ | Toluene | Reflux | 4.5 h | 80 |
| Data adapted from Alcaide, B.; Biurrun, C.; Plumet, J. HETEROCYCLES, Vol. 36, No. 8, 1993.[12] |
Experimental Protocols
General Protocol for Furan-Maleimide Diels-Alder Reaction
This protocol is a representative example for the reaction between furan and a maleimide (B117702) derivative.
-
Reactant Preparation: In a round-bottom flask, dissolve the maleimide derivative (1.0 equivalent) in a suitable solvent (e.g., toluene, THF, or water).
-
Reaction Initiation: Add the furan derivative (1.0 to 1.2 equivalents) to the solution. If a catalyst is used, it should be added at this stage under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the desired outcome).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of the product(s).
-
Work-up: Once the reaction has reached the desired point, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to separate the desired adduct from any unreacted starting materials or byproducts. The choice of eluent will depend on the polarity of the adduct.
Visualizations
Troubleshooting Workflow for Inconsistent Diels-Alder Reactions
Caption: Troubleshooting workflow for inconsistent Diels-Alder results.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 3. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials | Semantic Scholar [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
strategies to reduce the hydrolyzable chlorine content in FGE resins
Welcome to the Technical Support Center for Functionalized Glycidyl (B131873) Ether (FGE) Resins. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on strategies to reduce hydrolyzable chlorine content.
Troubleshooting Guide
This guide addresses specific problems you might encounter related to high hydrolyzable chlorine in your FGE resins.
Question: My FGE resin has a high level of hydrolyzable chlorine after synthesis. What are the potential causes and how can I fix it?
Answer:
High hydrolyzable chlorine content in FGE resins is typically a result of incomplete dehydrohalogenation of the chlorohydrin intermediate formed during the reaction between an alcohol/phenol (B47542) and epichlorohydrin.[1][2] This residual chlorine can be detrimental to the performance and stability of the final product, especially in applications requiring high purity, such as in the electronics and pharmaceutical industries.[1][3]
Potential Causes:
-
Insufficient Caustic Charge: Not using enough of the dehydrohalogenating agent (e.g., sodium hydroxide (B78521), potassium hydroxide) can lead to an incomplete reaction.
-
Inefficient Reaction Conditions: Sub-optimal temperature, reaction time, or mixing can hinder the conversion of the chlorohydrin to the epoxide.
-
Poor Phase Transfer: In a two-phase reaction system, inefficient transfer of the reactants and catalyst between the organic and aqueous phases can slow down the dehydrohalogenation process.
Troubleshooting Strategies:
-
Post-Synthesis Dehydrohalogenation: A common and effective method is to perform a second dehydrohalogenation step after the initial synthesis.[1][4][5] This involves treating the resin with an alkali metal hydroxide in a suitable solvent.
-
Optimize Reaction Parameters: During the post-treatment, carefully control the temperature, reaction time, and stoichiometry of the base to maximize the reduction of hydrolyzable chlorine while minimizing side reactions.
-
Solvent Selection: The choice of solvent is crucial for the post-treatment process. Solvents like isopropanol (B130326), secondary butanol, or a mixture of methyl ethyl ketone (MEK) and toluene (B28343) have been shown to be effective.[1][4][6] Tetrahydrofuran (THF) has also been reported as a good solvent for this purpose when using sodium hydride.[7]
Question: I performed a post-treatment with sodium hydroxide, but the hydrolyzable chlorine content is still above the acceptable limit for my application. What can I do to improve the process?
Answer:
If a standard post-treatment is not sufficient, you may need to refine your protocol. Here are several factors to consider for enhancing the reduction of hydrolyzable chlorine:
Refinement Strategies:
-
Increase Caustic Concentration: Ensure you are using a sufficient excess of the alkali metal hydroxide. The amount can range from 1.2 to 33 equivalents for each equivalent of hydrolyzable chlorine.[1]
-
Optimize Solvent System: The solvent system plays a critical role. For instance, using a mixture of an aromatic hydrocarbon like toluene and an alcohol such as isopropanol or secondary butanol can surprisingly lead to lower hydrolyzable chlorine levels with minimal increase in resin viscosity or epoxide equivalent weight.[1] A 1:1 by weight blend of MEK and toluene is another effective solvent system.[4]
-
Adjust Temperature and Time: The reaction is typically conducted at elevated temperatures, for example, between 54°C and 93°C (130°F to 200°F).[1] The reaction time can range from 30 minutes to a few hours.[1] You may need to optimize these parameters for your specific resin system.
-
Ensure Efficient Mixing: Vigorous agitation is necessary to ensure intimate contact between the resin dissolved in the organic phase and the aqueous caustic phase.
-
Post-Treatment with Sodium Hydride: For very low levels of hydrolyzable chlorine, a post-treatment with sodium hydride (NaH) in a solvent like anhydrous THF can be highly effective, potentially reducing the mass fraction to below 0.005%.[7]
-
Treatment with Moist Cellulose (B213188): An alternative method involves treating the resin solution with moist cellulose after the alkali wash and removal of water. This has been shown to significantly reduce the hydrolyzable chlorine content.[8]
Frequently Asked Questions (FAQs)
Q1: What is hydrolyzable chlorine in the context of FGE resins?
A1: Hydrolyzable chlorine refers to the chlorine present in the form of chlorohydrin groups within the resin structure.[1] These groups are formed as intermediates during the synthesis of glycidyl ethers from an alcohol or phenol and epichlorohydrin. Incomplete conversion of these chlorohydrin groups to the desired epoxide ring results in residual hydrolyzable chlorine.[1]
Q2: Why is it important to reduce the hydrolyzable chlorine content?
A2: High levels of hydrolyzable chlorine can be detrimental to the properties of the cured resin.[1] It can affect the reactivity of the resin, and the released chloride ions can be corrosive, which is particularly problematic in electronic applications.[3] For drug development and other high-purity applications, low levels of impurities are essential for safety and performance.
Q3: How is the hydrolyzable chlorine content determined?
A3: The hydrolyzable chlorine content is typically determined by a titration method. A common procedure involves saponifying the hydrolyzable chlorine with potassium hydroxide (KOH) and then back-titrating the excess KOH with hydrochloric acid (HCl). Another method is potentiometric titration with silver nitrate, as described in ASTM D1726.[9][10][11]
Q4: Can the process of reducing hydrolyzable chlorine affect other properties of the resin?
A4: Yes, the post-treatment conditions can potentially affect other resin properties such as epoxide equivalent weight (EEW) and viscosity.[1] It is important to choose a method and conditions that minimize these side effects. For example, the use of isopropanol or secondary butanol as solvents has been shown to produce resins with low hydrolyzable chlorine content with a minimal increase in EEW and viscosity.[1]
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies for reducing hydrolyzable chlorine in epoxy resins, based on data from various sources.
| Initial HC Level | Final HC Level | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Reference |
| > 0.03 wt% | < 0.03 wt% | Aqueous Alkali Metal Hydroxide | Isopropanol or Secondary Butanol | 54-93°C | 0.5 - 2 hours | [1] |
| ~800 ppm | < 300 ppm | Aqueous NaOH | 1:1 MEK/Toluene | Reflux (~80°C) | 1 hour | [4][12] |
| Not specified | < 0.005% | Sodium Hydride (NaH) | Anhydrous THF | Not specified | 3.5 hours | [7] |
HC: Hydrolyzable Chlorine
Experimental Protocols
Protocol 1: Post-Treatment with Aqueous Alkali Metal Hydroxide
This protocol is based on a general method for reducing hydrolyzable chlorine via a second dehydrohalogenation step.[1][5]
Materials:
-
FGE resin with high hydrolyzable chlorine content
-
Isopropanol or secondary butanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Toluene (optional, for initial dissolution)
-
Dilute aqueous mineral acid (e.g., HCl) for neutralization
-
Deionized water for washing
Procedure:
-
Dissolve the FGE resin in a suitable solvent, such as isopropanol or a mixture of toluene and isopropanol. The resin concentration can be in the range of 50-95% by weight.
-
Add an aqueous solution of an alkali metal hydroxide. The amount should be between 1.2 to 3.25 equivalents of hydroxide per equivalent of hydrolyzable chlorine.
-
Heat the mixture with agitation to a temperature between 60°C and 71°C.
-
Maintain the reaction at this temperature for 0.5 to 2 hours, or until the hydrolyzable chlorine content reaches the desired level.
-
Cool the reaction mixture.
-
Neutralize the unreacted alkali metal hydroxide with a dilute aqueous mineral acid.
-
Wash the organic phase with water to remove the formed salts. This may require multiple washes until the resin is salt-free.
-
Remove the solvent by distillation to recover the purified FGE resin.
Protocol 2: Determination of Hydrolyzable Chlorine Content (Titration Method)
This protocol outlines a common method for quantifying the hydrolyzable chlorine content in an epoxy resin.
Materials:
-
FGE resin sample
-
0.1 N Methanolic Potassium Hydroxide (KOH)
-
0.1 N Hydrochloric Acid (HCl)
-
Toluene
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Accurately weigh approximately 6.0 – 8.0 g of the FGE resin into an Erlenmeyer flask.
-
Add 50 ml of 0.1 N methanolic KOH and 15 ml of toluene to the flask.
-
Gently warm and stir the mixture to dissolve the resin.
-
Allow the solution to cool to room temperature.
-
Add 3 drops of phenolphthalein indicator. The solution should turn pink.
-
Titrate the solution with 0.1 N HCl until the pink color disappears. Record the volume of HCl used (V).
-
Perform a blank determination by following the same procedure without the resin sample. Record the volume of HCl required for the blank titration (B).
-
Calculate the weight percentage of hydrolyzable chlorine using the following formula: H = [(V - B) * N * 3.55] / W Where:
-
H = Weight (%) of hydrolyzable chlorine
-
B = ml of HCl required for the titration of the BLANK
-
V = ml of HCl required for the titration of the RESIN SAMPLE
-
N = Normality of the HCl solution
-
W = Weight of the RESIN SAMPLE in grams
-
Visualizations
Caption: Dehydrohalogenation of chlorohydrin to form the epoxide ring.
Caption: Workflow for reducing hydrolyzable chlorine in FGE resins.
References
- 1. EP0184431A1 - Process for preparing epoxy resins having low hydrolyzable chlorine contents - Google Patents [patents.google.com]
- 2. pcimag.com [pcimag.com]
- 3. Low chlorine epoxy resin : Characteristics commonly used in product development in the electronic and electrical fields!!-Kelly Chemical Electronics [en.es-kelly.com]
- 4. US4447598A - Method of preparing epoxy resins having low hydrolyzable chloride contents - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CA1203942A - Method of preparing epoxy resins having low hydrolyzable chloride contents - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4668807A - Process for reducing the content of hydrolyzable chlorine in glycidyl compounds - Google Patents [patents.google.com]
- 9. Determination of hydrolyzable chloride content in liquid epoxy resin in accordance with ASTM D1726 (Method B) | Metrohm [metrohm.com]
- 10. azom.com [azom.com]
- 11. metrohm.com [metrohm.com]
- 12. EP0125454B1 - A process for reducing the hydrolyzable chloride content of an epoxidation product - Google Patents [patents.google.com]
influence of catalyst on the reaction kinetics of furfuryl glycidyl ether
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of catalysts on the reaction kinetics of furfuryl glycidyl (B131873) ether (FGE). It is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in reactions involving Furfuryl Glycidyl Ether (FGE)?
A1: Reactions with FGE, such as polymerization, curing, and derivatization, employ various catalysts depending on the desired outcome. These include:
-
Anionic Polymerization Initiators: Systems like potassium-based initiators are used for the ring-opening polymerization of FGE to create block copolymers.[1][2]
-
Lewis Acids and Brønsted Acids: Acid catalysts are frequently used for the polymerization of furan-based compounds like furfuryl alcohol, a related precursor.[3] These can influence reaction mechanisms, leading to different polymer structures.
-
Phase Transfer Catalysts: Catalysts like tetrabutylammonium (B224687) bromide (TBABr) are used in the synthesis of FGE from 2-furanmethanol and epichlorohydrin (B41342), facilitating the reaction between different phases.[4]
-
Amine Catalysts: Amines can be used in curing reactions of epoxy systems containing FGE.[5]
-
Organometallic Catalysts: Alkylaluminium catalyst systems (e.g., i-Bu3Al/H3PO4/DBU) have been successfully used for the terpolymerization of FGE with other epoxides like epichlorohydrin and ethylene (B1197577) oxide.[6]
Q2: How does a catalyst affect the reaction kinetics of FGE?
A2: A catalyst provides an alternative reaction pathway with a lower activation energy.[7] This does not change the thermodynamics of the reaction but increases the rate at which the reaction reaches equilibrium. By lowering the energy barrier, more molecules have sufficient energy to react upon collision, leading to a faster reaction rate.[7] For FGE systems, this translates to shorter curing times, faster polymerization rates, or improved efficiency in grafting reactions.
Q3: What are the primary reaction mechanisms influenced by catalysts in FGE chemistry?
A3: Catalysts can direct the reaction pathway in several ways:
-
Ring-Opening Polymerization: In the presence of anionic initiators, the epoxide ring of FGE opens, leading to the formation of poly(this compound) (PFGE). This is a key step in creating functional block copolymers.[1][2]
-
Diels-Alder Reactions: The furan (B31954) moiety in FGE is a diene that can undergo a thermally reversible [4+2] cycloaddition (Diels-Alder reaction) with a dienophile, such as a maleimide.[8] This "click" chemistry is used to form cross-linked, self-healing, and reprocessable materials.[6][8] While often thermally driven, the initial formation of the FGE-containing precursors can be catalyst-dependent.
-
Curing Reactions: When used as a reactive diluent in epoxy resins, FGE's glycidyl group reacts with curing agents (e.g., anhydrides, amines). Catalysts can accelerate the cross-linking process.[5][9]
-
Side Reactions: The choice of catalyst and reaction conditions can also promote unwanted side reactions, such as the opening of the furan ring itself, which can lead to the formation of γ-diketones or levulinic acid derivatives.[10]
Troubleshooting Guide
Q4: My reaction is proceeding very slowly or not at all. What are the possible causes and solutions?
A4: A slow or stalled reaction is a common issue that can often be traced back to the catalyst or reaction conditions.
-
Possible Cause 1: Inactive or Fouled Catalyst.
-
Solution: Catalysts can deactivate over time or become fouled by impurities in the reactants or solvent.[11] Ensure your catalyst is fresh or has been properly stored and handled. If using a heterogeneous catalyst, consider regeneration according to the manufacturer's protocol or replacement.
-
-
Possible Cause 2: Suboptimal Temperature.
-
Solution: Temperature is a critical parameter.[11] Excessively low temperatures may not provide enough energy to overcome the activation barrier, even with a catalyst. Conversely, very high temperatures can lead to catalyst degradation or unwanted side reactions.[11] Experimentally determine the optimal temperature for your specific catalyst system. For example, Diels-Alder reactions involving the furan group of FGE typically occur around 90 °C, while the reverse reaction happens at 130-140 °C.[8]
-
-
Possible Cause 3: Insufficient Catalyst Loading.
-
Solution: The reaction rate is often dependent on the catalyst concentration. Review the literature for typical catalyst loading for your reaction type. A systematic increase in catalyst amount may improve the reaction rate, but be aware that excessive catalyst can sometimes promote side reactions.
-
Q5: I am observing significant formation of side products. How can I improve selectivity?
A5: Poor selectivity can result from incorrect catalyst choice, harsh reaction conditions, or the presence of impurities.
-
Possible Cause 1: Incorrect Catalyst.
-
Solution: The catalyst structure and composition are crucial for selectivity.[11] A catalyst that is too aggressive may promote side reactions like the opening of the furan ring.[10][12] Research catalysts known for high selectivity in your specific type of reaction (e.g., ring-opening of epoxides vs. furan derivatization).
-
-
Possible Cause 2: Inappropriate Reaction Conditions.
-
Solution: Fine-tuning the reaction temperature and pressure can help minimize unwanted pathways.[11] For instance, using an excessive amount of a strong base like NaOH during FGE synthesis or purification can cause the epoxy ring to open or lead to hydrolysis.[13] It is critical to control the temperature and reaction time when using such reagents.[13]
-
-
Possible Cause 3: Reactant or Solvent Impurities.
Q6: My final polymer has a broad molecular weight distribution. How can I achieve a more controlled polymerization?
A6: A broad dispersity (Đ > 1.2) in polymerization often points to issues with initiation, termination, or chain transfer reactions.
-
Possible Cause 1: Slow Initiation.
-
Solution: In living polymerizations, initiation must be much faster than propagation. Ensure your initiator is highly reactive and soluble in the reaction medium. The choice of initiator is critical; for example, anionic ring-opening polymerization of FGE can produce polymers with low molar mass dispersities (Đ between 1.05 and 1.09).[14]
-
-
Possible Cause 2: Presence of Protic Impurities.
-
Solution: As mentioned, impurities like water or alcohols in the monomer or solvent can act as terminating or chain-transfer agents, leading to a broader molecular weight distribution. Rigorous purification and drying of all components are essential.[1]
-
-
Possible Cause 3: Catalyst/Initiator Degradation.
-
Solution: Some initiators are not stable at higher temperatures. Conduct the polymerization at the lowest effective temperature to maintain the "living" character of the reaction.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on FGE and related furan compounds, highlighting the influence of catalytic conditions.
Table 1: Influence of Temperature and Catalyst on Reaction Parameters
| Reaction Type | Catalyst System | FGE Content | Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|---|
| Curing with Anhydride | 2-methylimidazole | 10-15 wt% | 100-140 | Addition of FGE does not significantly alter the curing reaction nature but lowers viscosity. | [9] |
| Diels-Alder Cross-linking | Thermal (no catalyst) | N/A | ~90 | Onset of exothermic Diels-Alder (DA) reaction. | [8] |
| Retro-Diels-Alder | Thermal (no catalyst) | N/A | 130-140 | Onset of endothermic retro-Diels-Alder (r-DA) reaction. | [8] |
| Acetalization | Coordination Polymer | N/A | 50, 70, 90 | Reaction conversion increases with temperature and catalyst load. |[15] |
Table 2: Kinetic Parameters for Epoxy Curing with FGE as a Reactive Diluent
| FGE Content (wt%) | Peak Temperature (Tp, °C) at 5 K/min | Peak Temperature (Tp, °C) at 10 K/min | Peak Temperature (Tp, °C) at 15 K/min | Peak Temperature (Tp, °C) at 20 K/min | Reference |
|---|---|---|---|---|---|
| 0 | 125.8 | 133.5 | 137.9 | 141.5 | [5] |
| 10 | 124.1 | 131.5 | 135.5 | 139.6 | [5] |
| 20 | 122.5 | 129.6 | 133.8 | 137.9 | [5] |
| 30 | 120.7 | 127.8 | 131.8 | 135.8 | [5] |
Data derived from a study on an EP/OBPA/FGE epoxy system, showing how FGE content influences the peak curing temperature at different heating rates as measured by DSC.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound (FGE)
This protocol is based on the synthesis using a phase transfer catalyst.[4]
-
Materials & Setup:
-
Reactants: 2-furanmethanol, epichlorohydrin, sodium hydroxide (B78521) (50% aq. solution), tetrahydrofuran (B95107) (THF).
-
Catalyst: Tetrabutylammonium bromide (TBABr).
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel.
-
-
Procedure:
-
To a 100 mL round-bottom flask, add epichlorohydrin (3.0 eq.), 50% NaOH solution (2.75 eq.), and TBABr (0.02 eq.). Stir the mixture vigorously.
-
Dilute 2-furanmethanol (1.0 eq.) in 30 mL of THF.
-
Slowly add the 2-furanmethanol solution dropwise to the flask at room temperature.
-
Continue vigorous stirring for two hours at room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 200 mL of distilled water and 200 mL of ethyl acetate (B1210297) (EtOAc) to wash the organic layer. Repeat the wash.
-
Wash the organic layer with a saturated NaCl solution.
-
Dry the collected organic layer over anhydrous magnesium sulfate (B86663) (MgSO4).
-
Filter the drying agent and concentrate the filtrate under vacuum.
-
Purify the resulting crude oil using flash column chromatography (eluent: hexanes:EtOAc gradient) to obtain pure FGE.[4]
-
Protocol 2: Anionic Ring-Opening Polymerization of FGE
This protocol describes the synthesis of a poly(this compound) block, a key step in creating amphiphilic block copolymers.[1]
-
Materials & Setup:
-
Monomer: Purified this compound (FGE).
-
Initiator: Potassium diphenylmethane (B89790) (DPM-K) solution.
-
Solvent: Anhydrous, freshly distilled tetrahydrofuran (THF).
-
Termination Agent: Degassed methanol (B129727) or 4-vinyl benzyl (B1604629) chloride for functional end-groups.
-
Equipment: Schlenk line, glassware dried overnight at >120°C, argon atmosphere.
-
-
Procedure:
-
All procedures must be conducted under an inert argon atmosphere using Schlenk techniques.
-
Add anhydrous THF to the reaction flask via cannula.
-
Add the initiator solution (DPM-K) to the flask.
-
Slowly add the purified FGE monomer to the initiator solution while stirring. The reaction is often indicated by a color change.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Terminate the living polymer chains by adding a degassed termination agent (e.g., methanol).
-
-
Analysis:
-
Precipitate the polymer in a non-solvent like cold hexane (B92381) and dry under vacuum.
-
Characterize the resulting polymer using ¹H NMR spectroscopy to determine the degree of polymerization and Size Exclusion Chromatography (SEC/GPC) to determine the number average molar mass (Mn) and dispersity (Đ).
-
Visual Guides and Workflows
Caption: General experimental workflow for catalyzed reactions of this compound.
Caption: Decision tree for troubleshooting common issues in FGE reactions.
Caption: Key factors influencing the reaction kinetics of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Effects of the Type of Catalyst on the Polymerisation Mechanism of Furfuryl Alcohol and its Resultant Properties | Semantic Scholar [semanticscholar.org]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aluminium-catalyzed terpolymerization of this compound with epichlorohydrin and ethylene oxide: synthesis of thermoreversible polyepichlorohydrin elastomers with furan/maleimide covalent crosslinks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogels with multiple clickable anchor points: synthesis and characterization of poly(this compound)-block-poly(ethylene glycol) macromonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Furfuryl Glycidyl Ether and Bisphenol A Diglycidyl Ether in Epoxy Resins
For researchers, scientists, and drug development professionals, the selection of appropriate epoxy resin precursors is critical for application success. This guide provides an objective comparison of the bio-based furfuryl glycidyl (B131873) ether (FGE) and the conventional petroleum-based bisphenol A diglycidyl ether (DGEBA), supported by experimental data to inform material selection and formulation development.
Furfuryl glycidyl ether (FGE), derived from renewable resources like corncobs and wood byproducts, is emerging as a promising alternative to the industry-standard bisphenol A diglycidyl ether (DGEBA).[1] While DGEBA-based epoxy resins are widely utilized for their robust mechanical properties and excellent adhesion, concerns over the health effects of bisphenol A have prompted research into safer, more sustainable alternatives.[2][3] This guide delves into a detailed comparison of their performance characteristics, drawing upon available experimental data.
Performance as a Reactive Diluent
FGE is frequently employed as a reactive diluent in DGEBA-based formulations to reduce viscosity and enhance processability. Unlike non-reactive diluents, FGE participates in the curing reaction, becoming an integral part of the polymer network and influencing the final properties of the thermoset.[4]
Viscosity Reduction
Experimental studies have demonstrated FGE's high efficiency in reducing the viscosity of DGEBA-based epoxy resins. The addition of 5-15% FGE can significantly lower the viscosity to levels suitable for resin transfer molding (RTM) and vacuum infusion technologies.[1]
Impact on Mechanical Properties
The incorporation of FGE as a reactive diluent can also positively impact the mechanical performance of DGEBA resins. Research indicates that the addition of 10-15 wt% of FGE can lead to an increase in both flexural and tensile strength by approximately 16% without a significant negative effect on the glass transition temperature (Tg).[5] Another study reported that using 20 wt% of FGE resulted in increased adhesion, tensile strength (up to 40% increase), and flexural strength (up to 60% increase).[5] However, the effect on the Young's modulus can be non-linear, with initial additions of 5-15% causing a slight decrease, followed by an increase at higher concentrations.[1]
Head-to-Head Comparison: FGE-Based vs. DGEBA-Based Resins
Direct comparative data on neat FGE-based epoxy systems versus neat DGEBA systems is limited in current literature. However, studies on other bio-based epoxy resins, such as those derived from vanillin (B372448) and other furan (B31954) compounds, provide valuable insights into the potential performance of FGE as a primary epoxy monomer. These bio-based alternatives often aim to mimic the rigid aromatic structure of DGEBA to achieve comparable or superior performance.[6]
Mechanical Properties
The mechanical properties of epoxy resins are paramount for their structural applications. The following tables summarize comparative data between DGEBA and various bio-based epoxy resins, which can be considered as proxies for FGE-based systems.
Table 1: Tensile Properties of DGEBA vs. Bio-Based Epoxy Resins [2]
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| DGEBA (Control) | 71 - 93.5 | ~2.5 | ~4.0 |
| Vanillin-based | ~30.6 | - | - |
| Vanillin-based (with 2 wt% inorganic accelerator) | ~73.3 | - | <4.0 |
| Lignin-based (Eucalyptus) | 66 | 1.7 | 8 |
Table 2: Flexural Properties of DGEBA vs. Furan-Based Epoxy Resins [7][8]
| Material | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| DGEBA (Control) | 80 - 120 | 2.5 - 3.5 |
| Furan/Epoxy Blend (5/5 ratio) | 102.81 | 3.21 |
| FGE-based (with bismaleimides) | 125 - 141 | 4.25 - 4.30 |
Table 3: Impact and Fracture Properties of DGEBA vs. Bio-Based Epoxy Resins [2][5][9]
| Material | Izod Impact Strength (kJ/m²) |
| DGEBA (Control) | 27 - 29.6 |
| Vanillin-based | ~14.8 |
| Vanillin-based (with 2 wt% inorganic accelerator) | ~29.6 |
| Furan/Epoxy Blend (5/5 ratio) | 15.43 |
Studies on furan-based diepoxies have shown that they can possess a higher glass transition temperature (an increase of 8-16 °C) and a higher glassy modulus (an increase of 0.1 to 0.6 GPa) compared to their phenyl-based counterparts, suggesting that FGE-based resins could offer enhanced thermal and mechanical performance.[10]
Thermal Stability
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of cured epoxy resins. Generally, a higher decomposition temperature indicates better thermal stability. Furan-based resins are known to have high char yields, which can act as a thermal insulator and protect the bulk material from heat.[3]
Table 4: Thermal Properties of DGEBA vs. Furan-Based Epoxy Resins [7][11][12]
| Property | DGEBA-based Resin | Furan-based Resin |
| Glass Transition Temperature (Tg) | ~150-180 °C | Can be higher than DGEBA-based resins (e.g., FGE-based with bismaleimides show reversible reaction peaks at 130-141°C) |
| Onset Decomposition Temperature (TGA) | ~300-350 °C | Can exhibit high thermal stability |
Chemical Resistance
The cross-linked network of epoxy resins provides excellent chemical resistance. Furan resins, in particular, are noted for their resistance to strong acids (with the exception of strong oxidizing acids), strong bases, and organic solvents.[13] When blended with epoxy resins, furan resins have been shown to improve the anti-acid properties of the resulting composite.[8]
Experimental Protocols
The data presented in this guide are based on standardized testing methodologies to ensure comparability. Below are summaries of the key experimental protocols.
Mechanical Testing
-
Tensile Testing (ASTM D638): Dog-bone shaped specimens are subjected to a controlled tensile force until failure. This test determines the tensile strength, tensile modulus, and elongation at break.[2]
-
Flexural Testing (ASTM D790): A rectangular beam of the material is subjected to a bending force until it fractures or reaches a specified strain. This test measures the flexural strength and flexural modulus.[2]
-
Impact Testing (Izod, ASTM D256): A notched specimen is struck by a swinging pendulum. The energy absorbed by the specimen to fracture is a measure of its impact strength and toughness.[2]
Thermal Analysis
-
Thermogravimetric Analysis (TGA, ASTM E1131): A sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen), and its mass is continuously monitored. This analysis provides information on the thermal stability and decomposition profile of the material.[14][15]
-
Dynamic Mechanical Analysis (DMA, ASTM D7028): A sample is subjected to an oscillating force at a controlled temperature ramp. This technique measures the storage modulus (stiffness) and loss modulus (damping) of the material, from which the glass transition temperature (Tg) can be determined.[16][17]
Chemical Resistance Testing
-
ASTM D543: This standard practice evaluates the resistance of plastics to chemical reagents. Specimens are immersed in or exposed to various chemicals for a specified duration and temperature. Changes in weight, dimensions, appearance, and mechanical properties are then evaluated.[13]
Visualizing the Chemistry and Processes
To better understand the synthesis and application of these epoxy resins, the following diagrams illustrate key workflows.
Caption: Synthesis of this compound.
Caption: Synthesis of Bisphenol A Diglycidyl Ether.
Caption: Epoxy Resin Formulation and Curing.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and processing of a furan-based epoxy resin for high temperature applications - American Chemical Society [acs.digitellinc.com]
- 4. nbinno.com [nbinno.com]
- 5. A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27283E [pubs.rsc.org]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bio-based epoxy resins - Ecoxy Project [ecoxy.eu]
- 12. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furan Resin Properties and Applications-Shandong Baofeng New Materials Co., Ltd. [en.baofengcorp.com]
- 14. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 15. matestlabs.com [matestlabs.com]
- 16. mdpi.com [mdpi.com]
- 17. labsinus.com [labsinus.com]
comparing the mechanical properties of FGE and glycidyl amine epoxy resins
A Comparative Analysis of the Mechanical Properties of Furfuryl Glycidyl (B131873) Ether (FGE) and Glycidyl Amine Epoxy Resins
This guide provides a detailed comparison of the mechanical properties of epoxy resin systems based on furfuryl glycidyl ether (FGE) and glycidyl amines. The information is curated for researchers, scientists, and professionals in drug development and materials science who are interested in the performance characteristics of these thermosetting polymers. This document summarizes key experimental data, outlines testing methodologies, and presents a logical workflow for comparative analysis.
Introduction to FGE and Glycidyl Amine Epoxy Resins
This compound (FGE) is a bio-based epoxy resin derived from furfuryl alcohol. Its furan (B31954) ring structure offers unique reactivity and potential for creating polymers with interesting thermal and mechanical properties. FGE is often used as a reactive diluent to reduce the viscosity of other epoxy systems, but it can also be a primary component in resin formulations.
Glycidyl Amine Epoxy Resins are a class of high-performance epoxies synthesized by reacting aromatic or aliphatic amines with epichlorohydrin. These resins, such as tetraglycidyl methylenedianiline (TGMDA) and triglycidyl-p-aminophenol (TGPAP), are known for their high functionality, leading to densely cross-linked networks. This high cross-link density imparts excellent thermal stability and mechanical strength, making them suitable for demanding applications in aerospace and electronics.[1][2] A notable bio-based example is furan diepoxy (FDE), a glycidyl amine with a pendant furan ring.[3][4][5]
Comparative Mechanical Properties
The following table summarizes the available quantitative data on the mechanical properties of cured epoxy systems based on FGE and representative glycidyl amine resins. It is important to note that the data is compiled from different studies using various curing agents and conditions, which significantly influence the final properties.
| Mechanical Property | FGE-Based Resin System | Glycidyl Amine Resin Systems |
| Resin System | FGE-ODA-HBMI¹ | Purified FDE² (amine cured) |
| Tensile Strength | Data Not Available | Data Not Available |
| Tensile Modulus | Data Not Available | Data Not Available |
| Flexural Strength | 141 MPa[6] | Data Not Available |
| Storage Modulus (at 25 °C) | Data Not Available | 2.9 GPa[3][4][5] |
| Fracture Toughness (KIc) | Data Not Available | Data Not Available |
¹ FGE-ODA-HBMI: this compound, 4,4′-diaminodiphenyl ether, and N,N′-hexamethylene-bismaleimide. ² Purified FDE: A furan-based glycidyl amine epoxy. ³ TGMDA: Tetraglycidyl methylenedianiline, a common high-performance glycidyl amine epoxy.
Discussion of Mechanical Performance
The available data indicates that both FGE-based and glycidyl amine epoxy resins can form robust materials. The FGE-bismaleimide system demonstrates a high flexural strength of 141 MPa, suggesting good stiffness and resistance to bending forces.[6]
For the glycidyl amine resins, the furan-based FDE system exhibits a respectable storage modulus of 2.9 GPa, indicating good stiffness.[3][4][5] The more conventional TGMDA system, when cured with 3,3'-DDS, shows a high tensile strength of 88 MPa and a tensile modulus of 2.22 GPa, which are characteristic of high-performance epoxy resins.[7] Furthermore, its fracture toughness of 0.9 MPa·m1/2 suggests a good resistance to crack propagation.[7]
A direct comparison is challenging due to the different resin chemistries and curing systems. The high flexural strength of the FGE system is promising, but more comprehensive data on its tensile and fracture properties are needed for a complete evaluation. Glycidyl amine resins, particularly high-functionality aromatic types like TGMDA, are well-established for their high strength and stiffness, which is supported by the data presented.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for .
References
- 1. researchgate.net [researchgate.net]
- 2. ijert.org [ijert.org]
- 3. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Validation of Furfuryl Glycidyl Ether: GPC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, establishing the purity of reagents is a cornerstone of reliable and reproducible results. Furfuryl glycidyl (B131873) ether (FGE), a versatile bio-based epoxy monomer, is no exception. This guide provides an objective comparison of two powerful analytical techniques, Gel Permeation Chromatography (GPC) and Mass Spectrometry (MS), for the validation of FGE purity. We will delve into the principles of each method, present supporting experimental data, and offer detailed protocols to aid in the selection of the most appropriate analytical strategy.
Introduction to FGE Purity and Analytical Challenges
Furfuryl glycidyl ether is synthesized from renewable resources, making it an attractive alternative to petroleum-based epoxy resins. Its utility in the formulation of coatings, adhesives, and composite materials hinges on its chemical purity.[1] The primary synthesis route involves the reaction of furfuryl alcohol with epichlorohydrin, a process that can lead to the formation of various impurities.[1] These byproducts, such as unreacted starting materials, oligomers, and chlorinated intermediates (e.g., α-chlorohydrin FGE), can significantly impact the polymerization process and the final properties of the cured material.[2] Therefore, robust analytical methods are required to accurately quantify the purity of FGE and identify any contaminants.
Principle of Purity Validation by GPC and Mass Spectrometry
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution.[3] Larger molecules, such as oligomers, are excluded from the pores of the stationary phase and elute first, while smaller molecules, like the FGE monomer and low molecular weight impurities, penetrate the pores to varying degrees and elute later. This technique is particularly effective for identifying and quantifying oligomeric impurities and assessing the molecular weight distribution of the monomer.
Mass Spectrometry (MS) , on the other hand, separates ions based on their mass-to-charge ratio (m/z). When coupled with a separation technique like Gas Chromatography (GC-MS), it provides a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For FGE, GC-MS can not only determine the percentage purity of the main compound but also identify specific volatile impurities by their unique mass spectra and fragmentation patterns.[1]
Comparative Analysis of Analytical Techniques
The choice between GPC and MS for FGE purity validation depends on the specific information required. GPC excels at providing a picture of the overall molecular weight distribution and quantifying higher molecular weight species, while GC-MS is superior for the identification and quantification of specific, volatile, low molecular weight impurities.
| Feature | Gel Permeation Chromatography (GPC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Separation Principle | Hydrodynamic volume (molecular size) | Boiling point and polarity (GC), mass-to-charge ratio (MS) |
| Information Obtained | Molecular weight distribution, presence of oligomers and high molecular weight impurities. | Identification and quantification of volatile and semi-volatile impurities, confirmation of FGE molecular weight. |
| Strengths | - Excellent for detecting oligomers. - Provides a good overview of the sample's molecular weight profile. | - High specificity for impurity identification. - High sensitivity for trace impurity detection. |
| Limitations | - May not separate impurities with similar hydrodynamic volumes to the FGE monomer. - Less specific for the identification of individual low molecular weight impurities. | - Not suitable for non-volatile or thermally labile impurities (e.g., high molecular weight oligomers). - Requires derivatization for some non-volatile compounds. |
| Typical Purity Assessment | Quantifies the area percentage of the main FGE peak relative to oligomer peaks. | Quantifies the area percentage of the FGE peak relative to identified and unidentified impurity peaks. |
Table 1: Comparison of GPC and GC-MS for this compound Purity Validation.
Experimental Protocols
Gel Permeation Chromatography (GPC) Protocol for FGE Analysis
This protocol is adapted from a study on furan-based glycidyl amine epoxy resins.[2]
-
Instrumentation: Waters ACQUITY Advanced Polymer Chromatography system with an ACQUITY refractive index detector.
-
Columns: A series of 4.6 × 150 mm ACQUITY APC columns (XT 450 2.5 μm, XT 125 2.5 μm, and XT 45 1.7 μm).
-
Eluent: Tetrahydrofuran (THF).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Sample Preparation: Dissolve 10–12 mg of FGE resin in 2 mL of THF.
-
Calibration: Use polystyrene standards to calibrate the instrument.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FGE Analysis
This is a general protocol for the analysis of volatile impurities in a chemical substance.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to separate compounds with different boiling points.
-
Injector Temperature: 250 °C.
-
MS Detector: Scan range from m/z 40 to 400.
-
Sample Preparation: Dilute the FGE sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The molecular ion peak for FGE is expected at m/z 154.[1] Fragmentation ions at m/z 137 (loss of •OH), 109 (furan-CH₂⁺), and 81 (furan ring cleavage) can be used for confirmation.[1]
Alternative Analytical Techniques
While GPC and GC-MS are primary methods, other techniques can also provide valuable information on FGE purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or diode-array detector, can be used to separate and quantify FGE and its impurities.[4] It is especially useful for non-volatile impurities that are not amenable to GC analysis.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): For routine quality control where the identity of impurities is already known, GC-FID offers a robust and cost-effective method for quantifying the purity of FGE.
Visualization of Experimental Workflows
Caption: Experimental workflow for FGE purity analysis using GPC.
References
A Comparative Guide to Bio-based Epoxy Monomers: Featuring Furfuryl Glycidyl Ether and Alternatives
For researchers, scientists, and professionals in drug development and material science, the shift towards sustainable, bio-based materials is paramount. This guide provides an objective comparison of Furfuryl Glycidyl (B131873) Ether (FGE) with other leading bio-based epoxy monomers derived from vegetable oils, lignin (B12514952), and cardanol (B1251761). The performance of these monomers is evaluated based on experimental data for their thermal and mechanical properties, offering a comprehensive overview to inform material selection for a variety of applications.
Classification of Bio-based Epoxy Monomers
The landscape of bio-based epoxy monomers is diverse, with raw materials sourced from various renewable origins. The following diagram illustrates the classification of these monomers based on their feedstock.
Performance Comparison of Bio-based Epoxy Monomers
The selection of an appropriate bio-based epoxy monomer is dictated by the desired properties of the final thermoset material. This section presents a comparative summary of key thermal and mechanical performance indicators for FGE and its alternatives. The data presented is a synthesis of findings from various research articles, and it is important to note that the properties can vary significantly based on the specific formulation, curing agent, and curing conditions.
| Property | This compound (FGE) | Epoxidized Vegetable Oils (e.g., ESO, ELO) | Lignin-based | Cardanol-based |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) (°C) | 79 - 147[1] | 77 - 146[2][3][4][5] | 79 - 187[6][7] | ~50 (can be increased with modification) |
| Thermal Stability (TGA) | High char yield, good thermal stability.[1] | Degradation starts around 350-460°C.[2] | High char yield, thermal stability can be lower than BPA-based resins but improves with modification.[7][8] | Good thermal stability.[9] |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | ~23 (for a fully bio-based system)[5] | 15.3 - 23[5][9] | 16.3 - 66[6][7] | ~21 (can be improved with modification) |
| Flexural Strength (MPa) | Data not readily available in direct comparison | 72 - 77.3[4] | Higher than DGEBA in some cases.[8] | 73.4 - 77.3[9] |
| Impact Strength (kJ/m²) | Data not readily available in direct comparison | Generally lower than BPA-based resins.[9] | Can be comparable to or higher than DGEBA with modification.[10] | Can be improved with modification to ~32.36.[11] |
Experimental Protocols
The characterization of bio-based epoxy monomers and their cured thermosets involves a suite of standardized experimental procedures to ensure reliable and comparable data. Below are detailed methodologies for key experiments.
Synthesis of Bio-based Epoxy Monomers
1. This compound (FGE) Synthesis: FGE is typically synthesized via the reaction of furfuryl alcohol with epichlorohydrin (B41342) in the presence of a catalyst.
2. Epoxidation of Vegetable Oils: This process involves the conversion of the double bonds in the fatty acid chains of vegetable oils into oxirane (epoxy) rings. A common method is the in-situ performic or peracetic acid method.[2]
-
Materials: Vegetable oil (e.g., soybean or linseed oil), hydrogen peroxide, formic or acetic acid, and a catalyst (e.g., an ion-exchange resin).
-
Procedure: The vegetable oil is mixed with formic or acetic acid. Hydrogen peroxide is then added dropwise to the mixture while maintaining a specific temperature (e.g., 60°C). The reaction is allowed to proceed for several hours. After the reaction, the oil phase is separated, washed, and dried.
3. Lignin-based Epoxy Resin Synthesis: Lignin is first depolymerized and then functionalized with epoxy groups.
-
Procedure: Lignin is reacted with a phenolation agent to increase its reactivity. The phenolized lignin is then reacted with epichlorohydrin in an alkaline medium to introduce epoxy groups.[12]
4. Cardanol-based Epoxy Resin Synthesis: Cardanol, derived from cashew nutshell liquid, can be epoxidized at its phenolic hydroxyl group and/or the unsaturations in its aliphatic side chain.
-
Procedure: Cardanol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form cardanol glycidyl ether.[9][13]
Curing of Epoxy Resins
The synthesized epoxy monomers are cured with a hardening agent to form a crosslinked thermoset polymer. Common curing agents include amines, anhydrides, and phenolic resins. The curing process typically involves mixing the epoxy monomer and the curing agent in stoichiometric amounts and then heating the mixture at a specific temperature for a set duration. For example, a lignin-based epoxy resin can be cured with an amine hardener by mixing and then heating at 100°C for 2 hours followed by post-curing at 150°C for 2 hours.[6]
Characterization of Cured Epoxy Resins
A general workflow for the characterization of the cured bio-based epoxy thermosets is illustrated in the following diagram.
1. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and to study the curing kinetics of the epoxy resins. The analysis is typically performed by heating a small sample of the cured material at a constant rate.
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the cured epoxy. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
2. Mechanical Testing:
-
Tensile Testing (ASTM D638): Measures the tensile strength, modulus, and elongation at break of the cured epoxy. A dog-bone shaped specimen is pulled apart at a constant rate until it fractures.
-
Flexural Testing (ASTM D790): Determines the flexural strength and modulus of the material. A rectangular bar of the cured epoxy is subjected to a three-point bending test.
-
Impact Testing (ASTM D256 - Izod): Measures the impact resistance or toughness of the material. A notched specimen is struck by a swinging pendulum, and the energy absorbed to break the specimen is measured.
3. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the synthesized monomers and to monitor the curing process by observing the disappearance of the epoxy group peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the monomers and cured polymers.
Conclusion
The choice of a bio-based epoxy monomer is a critical decision that influences the sustainability and performance of the final product. This compound (FGE) presents a promising furan-based alternative with good thermal stability. Epoxidized vegetable oils offer a readily available and cost-effective option, though often with a trade-off in mechanical properties unless further modified. Lignin and cardanol-based epoxies demonstrate the potential for high-performance applications, with properties that can be tailored through chemical modification. This guide provides a foundational understanding of the comparative performance of these bio-based epoxy monomers, supported by established experimental protocols, to aid researchers in making informed decisions for their specific applications. Further research focusing on direct comparative studies under identical curing conditions will be invaluable in elucidating the full potential of these sustainable materials.
References
- 1. Synthesis and processing of a furan-based epoxy resin for high temperature applications - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High Glass Transition Epoxy Resins from Biobased Phloroglucinol and Unmodified Kraft Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and properties of lignin-epoxy resin composite :: BioResources [bioresources.cnr.ncsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
assessing the performance of FGE as a sustainable alternative to fossil-sourced epoxies
A comprehensive comparison of furan-based green epoxies (FGEs) and traditional fossil-sourced epoxies reveals the significant potential of bio-based alternatives in achieving comparable, and in some cases superior, performance. This guide provides a detailed assessment of their properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating these sustainable materials.
Furan-based epoxy resins, derived from renewable biomass sources like cellulose (B213188) and hemicellulose, are emerging as a viable and environmentally friendly substitute for petroleum-based epoxies, such as those based on diglycidyl ether of bisphenol A (DGEBA).[1][2] These green epoxies not only offer a reduced carbon footprint but also demonstrate promising mechanical and thermal properties, making them suitable for a wide range of applications.[1][2][3]
Performance Comparison: FGEs vs. Fossil-Sourced Epoxies
A critical evaluation of FGEs involves a direct comparison of their key performance indicators against well-established fossil-sourced epoxy systems. Research indicates that furan-based polymers can exhibit improved glass transition temperatures (Tg) and glassy modulus in comparison to their phenylic counterparts.[1]
Mechanical Properties
The mechanical strength of an epoxy is crucial for its structural applications. Furan-based epoxy systems have shown competitive tensile and flexural properties. For instance, a furan (B31954)/epoxy blend with a 5/5 ratio demonstrated an impact strength of 15.43 kJ/m², flexural strength of 102.81 MPa, and a flexural modulus of 3209.40 MPa.[4] Another study on furan-based epoxy networks reported tensile strengths ranging from 10–16 MPa and Young's modulus between 900–1100 MPa.[5]
| Property | Furan-Based Epoxy (FGE) | Fossil-Sourced Epoxy (DGEBA-based) |
| Tensile Strength | 10 - 16 MPa[5] | Varies by formulation |
| Young's Modulus | 900 - 1100 MPa[5] | Varies by formulation |
| Flexural Strength | 54 - 102.81 MPa[4][5] | Varies by formulation |
| Flexural Modulus | 3 - 4 GPa[5] | Varies by formulation |
| Impact Strength | 15.43 kJ/m²[4] | Varies by formulation |
| Glass Transition Temperature (Tg) | 79 - 129 °C[6][7] | Varies by formulation |
| Storage Modulus (E' at 25°C) | 2.9 - 4.4 GPa[7] | Varies by formulation |
Thermal Properties and Curing Kinetics
The thermal stability and curing behavior of epoxies are critical for their processing and end-use applications. Furan-based epoxies have demonstrated favorable thermal characteristics. For example, a furan-based glycidyl (B131873) amine epoxy resin exhibited a glass transition temperature (Tg) of 80 °C, which increased to 129 °C for an α-chlorohydrin modified version.[7] The char yield, an indicator of flame retardancy, is also notably high in some furan-based systems, with one study reporting a char yield of 39 ± 1% at 1000 °C.[6]
The curing kinetics of FGEs have been studied using techniques like differential scanning calorimetry (DSC). The activation energy for the curing process of 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF) with methyl nadic anhydride (B1165640) (MNA) was found to be in the range of 72–79 kJ/mol.[8][9][10] Another study investigating furan derivatives as additives and hardeners reported activation energies for the curing process in the range of 50–80 kJ/mol.[5]
Experimental Protocols
The characterization and comparison of these epoxy systems rely on standardized experimental procedures. Below are the methodologies for key experiments.
Synthesis of Furan-Based Diepoxy Monomers
A common route for synthesizing furan-based diepoxies involves the reaction of a furan-based diol, such as 2,5-bis(hydroxymethyl)furan (BHMF), with epichlorohydrin (B41342).[11][12]
Synthesis of 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF):
-
Reactants: 2,5-bis(hydroxymethyl)furan (BHMF), epichlorohydrin, a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and an aqueous solution of sodium hydroxide.[11][12]
-
Procedure: BHMF is reacted with an excess of epichlorohydrin in a biphasic system in the presence of the phase transfer catalyst. The reaction is typically carried out at a controlled temperature (e.g., 50°C) with vigorous stirring.[11]
-
Purification: The resulting product is purified, often by silica (B1680970) gel column chromatography, to yield the furan diepoxide.[11]
Tensile Testing (ASTM D638)
This test method determines the tensile properties of plastics.[13][14]
-
Specimen Preparation: Test specimens are prepared in a standard dumbbell shape, typically by injection molding or machining.[14][15]
-
Apparatus: A universal testing machine equipped with tensile grips and an extensometer is used.[14]
-
Procedure: The specimen is loaded into the grips, and the extensometer is attached. The test is initiated by separating the grips at a constant rate of speed until the specimen fractures.[14]
-
Data Analysis: Tensile strength, elongation at yield and break, and modulus of elasticity are calculated from the stress-strain curve.[14]
Dynamic Mechanical Analysis (DMA) (ASTM D7028)
DMA is used to determine the glass transition temperature (Tg) and viscoelastic properties of polymer matrix composites.[16][17][18]
-
Specimen Preparation: A rectangular specimen is machined to specified dimensions.[16]
-
Apparatus: A dynamic mechanical analyzer with a suitable clamp configuration (e.g., three-point bending) is used.[19]
-
Procedure: The specimen is subjected to a sinusoidal oscillatory force while the temperature is increased at a constant rate.[16]
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) are recorded as a function of temperature. The Tg is typically determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[16]
Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[20][21]
-
Specimen Preparation: A small amount of the material (typically 10-15 mg) is placed in a sample pan.[20]
-
Apparatus: A thermogravimetric analyzer is used.
-
Procedure: The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The weight loss is continuously monitored.[22]
-
Data Analysis: A plot of percent weight loss versus temperature is generated, which provides information on thermal stability, decomposition temperatures, and the composition of the material.[20]
Conclusion
Furan-based green epoxies present a compelling case as sustainable alternatives to their fossil-sourced counterparts. The experimental data indicates that FGEs can deliver comparable and sometimes enhanced mechanical and thermal performance. As research and development in this area continue, FGEs are poised to play a significant role in the transition towards more sustainable and high-performance materials. Their bio-based origin, coupled with their promising properties, makes them an attractive option for a wide array of industries seeking to reduce their environmental impact without compromising on quality and performance.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and processing of a furan-based epoxy resin for high temperature applications - American Chemical Society [acs.digitellinc.com]
- 7. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 14. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 15. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 16. labsinus.com [labsinus.com]
- 17. matestlabs.com [matestlabs.com]
- 18. store.astm.org [store.astm.org]
- 19. mdpi.com [mdpi.com]
- 20. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 21. infinitalab.com [infinitalab.com]
- 22. file.sdiarticle3.com [file.sdiarticle3.com]
A Researcher's Guide to Cross-Validation of Curing Kinetics Models for Furan-Glycidyl Ether (FGE) Systems
For researchers, scientists, and drug development professionals working with furan-glycidyl ether (FGE) systems, accurately modeling the curing kinetics is paramount for process optimization and material performance prediction. This guide provides a comprehensive comparison of common curing kinetics models and details the critical process of cross-validation to ensure model accuracy and predictive capability.
The curing of FGE-based epoxy resins is a complex process involving intricate chemical reactions. Mathematical models are essential tools to describe the kinetics of these reactions, enabling the prediction of the material's state under various thermal conditions. However, the selection of an appropriate model and the validation of its parameters are crucial steps that are often overlooked. Cross-validation, the process of assessing a model's ability to predict data other than that used to fit it, is a robust method to ensure the chosen model is a reliable representation of the curing behavior.
This guide will delve into the experimental protocols for obtaining high-quality curing data using Differential Scanning Calorimetry (DSC), compare the most widely used kinetic models, and provide a clear workflow for their cross-validation.
Experimental Protocols: The Foundation of Accurate Modeling
The reliability of any kinetic model is fundamentally dependent on the quality of the experimental data. Differential Scanning Calorimetry (DSC) is the most common technique for studying the curing kinetics of epoxy resins. Both isothermal and non-isothermal DSC experiments are vital for a comprehensive understanding and for performing robust cross-validation.
Non-Isothermal DSC Experiments
Non-isothermal DSC experiments are performed at constant heating rates and are crucial for determining the total heat of reaction and for applying model-free isoconversional methods.
Methodology:
-
Sample Preparation: Precisely weigh 5-10 mg of the uncured FGE resin system into a standard aluminum DSC pan. A homogeneous mixture of the resin and curing agent is critical. To prevent premature curing, samples can be flash-frozen in liquid nitrogen immediately after mixing.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas, such as nitrogen (e.g., 60 ml/min), to prevent oxidative degradation.
-
Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature where the curing reaction is complete (e.g., 200°C) at several different constant heating rates (β). Common heating rates are 5, 7.5, 10, 12.5, and 15°C/min.
-
Data Analysis:
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic cure peak.
-
The degree of cure (α) at any given temperature is calculated as the ratio of the heat evolved up to that temperature (ΔH_T) to the total heat of reaction: α = ΔH_T / ΔH_total.
-
Isothermal DSC Experiments
Isothermal DSC experiments are conducted at a constant temperature and provide data on the reaction rate as a function of time at a specific temperature. This data is essential for fitting autocatalytic models like the Kamal model and for validating predictions from non-isothermal models.
Methodology:
-
Sample Preparation: Prepare the sample as described for non-isothermal DSC.
-
Instrument Setup: The instrument setup is the same as for non-isothermal experiments.
-
Temperature Program: Rapidly heat the sample to the desired isothermal curing temperature (e.g., 120°C or 140°C) and hold it at that temperature for a sufficient time for the reaction to complete or reach a plateau. A series of experiments at different isothermal temperatures should be performed.
-
Data Analysis:
-
The rate of cure (dα/dt) is directly proportional to the measured heat flow.
-
The degree of cure (α) is obtained by integrating the heat flow curve over time.
-
Common Curing Kinetics Models
A variety of mathematical models can be used to describe the curing kinetics of epoxy resins. These can be broadly categorized into model-fitting and model-free (isoconversional) methods.
Model-Fitting Approaches
Model-fitting approaches assume a specific reaction model, and the experimental data is used to determine the model's parameters.
-
Kamal's Autocatalytic Model: This is one of the most widely used models for thermoset curing and is particularly effective for epoxy resins that exhibit autocatalytic behavior. The model is expressed as: dα/dt = (k₁ + k₂α^m)(1-α)^n where k₁ and k₂ are rate constants following the Arrhenius equation, and m and n are the reaction orders.
-
n-th Order Model: This is a simpler model that can be suitable for some systems, particularly in the initial stages of curing. It is given by: dα/dt = k(1-α)^n where k is the Arrhenius rate constant and n is the reaction order.
Model-Free (Isoconversional) Methods
Model-free methods do not assume a specific reaction model and are used to determine the activation energy (Ea) as a function of the degree of cure. This can reveal changes in the reaction mechanism during the curing process.
-
Kissinger Method: This method uses the peak temperature (Tp) from non-isothermal DSC scans at different heating rates (β) to determine a single value for the activation energy.
-
Ozawa-Flynn-Wall (OFW) Method: This is an integral isoconversional method that uses the temperature at a specific degree of cure for different heating rates to calculate the activation energy as a function of conversion.
-
Friedman Method: This is a differential isoconversional method that is considered more accurate as it does not involve mathematical approximations of the temperature integral. It calculates the activation energy at different degrees of cure by relating the reaction rate to temperature.
Cross-Validation of Curing Kinetics Models: Ensuring Predictive Accuracy
The ultimate test of a kinetic model is its ability to accurately predict the curing behavior under conditions different from those used to determine its parameters. Cross-validation is the process of performing this test. A common and effective cross-validation strategy is to use non-isothermal data to predict isothermal curing behavior, and vice versa.
dot
Caption: Workflow for the cross-validation of curing kinetics models.
Predicting Isothermal Curing from Non-Isothermal Data
A robust validation of a kinetic model derived from non-isothermal data is its ability to accurately predict the curing behavior under isothermal conditions.
Procedure:
-
Determine the parameters of a chosen model (e.g., Kamal's model or an isoconversional model) using a series of non-isothermal DSC scans at different heating rates.
-
Use the determined model parameters to numerically predict the degree of cure as a function of time for several isothermal temperatures.
-
Compare the predicted isothermal curves with experimentally obtained isothermal DSC data at the same temperatures.
-
A close agreement between the predicted and experimental curves indicates a high level of confidence in the model's predictive capability.
Predicting Non-Isothermal Curing from Isothermal Data
Conversely, a model fitted with isothermal data can be validated by its ability to predict the curing behavior under non-isothermal conditions.
Procedure:
-
Fit a kinetic model (typically an autocatalytic model like Kamal's) to a set of isothermal DSC data obtained at various temperatures.
-
Use the fitted model to predict the degree of cure as a function of temperature for different constant heating rates.
-
Compare these predictions with experimental non-isothermal DSC data.
-
Good agreement across different heating rates demonstrates the robustness of the model.
Comparison of Curing Kinetics Models for FGE Systems
The choice of the most appropriate model depends on the specific FGE system and the desired level of accuracy. Below is a comparative summary of the models discussed.
| Model | Type | Data Requirement | Advantages | Disadvantages |
| Kamal's Model | Model-Fitting (Autocatalytic) | Isothermal or Non-isothermal | Provides a good description of the S-shaped cure curves typical of epoxy resins. Can be used for predictive simulations. | Assumes a constant reaction mechanism. Parameter fitting can be complex. May not be accurate if vitrification occurs. |
| n-th Order Model | Model-Fitting | Isothermal or Non-isothermal | Simple to implement and can be adequate for the initial stages of curing. | Often fails to describe the entire curing process, especially the autocatalytic stage. |
| Kissinger Method | Model-Free (Isoconversional) | Non-isothermal | Simple and quick method to obtain an average activation energy. | Provides a single activation energy value, which may not be accurate for complex reactions with changing mechanisms. |
| Ozawa-Flynn-Wall (OFW) Method | Model-Free (Isoconversional) | Non-isothermal | Determines activation energy as a function of conversion, providing insight into the reaction mechanism. | Can be less accurate than the Friedman method due to approximations in the temperature integral. |
| Friedman Method | Model-Free (Isoconversional) | Non-isothermal | Considered the most accurate isoconversional method as it is a differential method. Provides detailed information on the variation of activation energy with conversion. | Can be more sensitive to experimental noise in the DSC data. |
Quantitative Comparison of Model Performance
The following table presents a hypothetical comparison of kinetic parameters for an FGE system, illustrating the type of data that should be generated and compared.
| Kinetic Parameter | Kamal's Model (from Isothermal) | Friedman Model (from Non-isothermal) |
| Activation Energy (Ea) | Eₐ₁ = 65 kJ/mol; Eₐ₂ = 75 kJ/mol | Varies with α (e.g., 60 kJ/mol at α=0.1 to 80 kJ/mol at α=0.9) |
| Pre-exponential Factor (A) | A₁ = 1.2 x 10⁶ s⁻¹; A₂ = 8.5 x 10⁷ s⁻¹ | Varies with α |
| Reaction Order (m, n) | m = 0.8; n = 1.2 | Not applicable |
| Prediction Accuracy for Isothermal Curing | R² > 0.98 | R² > 0.99 (when used for prediction) |
| Prediction Accuracy for Non-isothermal Curing | R² > 0.97 (when used for prediction) | R² > 0.98 |
Note: The values presented are for illustrative purposes. Actual values must be determined experimentally for the specific FGE system under investigation.
Signaling Pathways and Logical Relationships
The relationship between the different types of experimental data and the kinetic models can be visualized as a logical workflow.
dot
Caption: Logical pathway for selecting an optimal curing kinetics model.
By following a systematic approach of acquiring high-quality experimental data, applying appropriate kinetic models, and rigorously performing cross-validation, researchers can develop a deep and accurate understanding of the curing behavior of FGE systems. This knowledge is indispensable for the rational design of curing cycles, the prediction of material properties, and the successful application of these promising bio-based materials.
A Comparative Guide to the Self-Healing Efficiency of Furan-Grafted Polymers
For Researchers, Scientists, and Drug Development Professionals
The development of self-healing polymers marks a significant advancement in materials science, offering the potential for materials with extended lifespans and enhanced durability. Among these, furan-grafted elastomers (FGE) have emerged as a promising class of self-repairing materials. Their healing mechanism is predominantly based on the reversible Diels-Alder (DA) cycloaddition reaction between furan (B31954) and maleimide (B117702) moieties. This guide provides a comparative evaluation of the self-healing efficiency of various FGE-based polymers, supported by experimental data and detailed methodologies to aid in research and development.
The Chemistry of Self-Healing: The Diels-Alder Reaction
The intrinsic self-healing capability of these polymers stems from the thermally reversible covalent bonding between furan groups (the diene) and maleimide groups (the dienophile). When the polymer is damaged, applying a stimulus, typically heat, initiates a retro-Diels-Alder reaction, breaking the bonds at the fracture interface. Upon cooling, the forward Diels-Alder reaction occurs, reforming the covalent bonds and restoring the material's integrity. This process is repeatable, allowing for multiple healing cycles.
Comparative Performance of FGE-Based Polymers
The self-healing efficiency of FGE-based polymers can be quantified by measuring the recovery of their mechanical properties after a damage-heal cycle. Tensile strength is a common metric used for this evaluation. The following table summarizes the self-healing performance of various FGE-based systems reported in the literature.
| Polymer System | Healing Conditions | Healing Time | Healing Efficiency (%) | Original Tensile Strength (MPa) | Healed Tensile Strength (MPa) |
| Furan-terminated polybutadiene (B167195) (FTPB) with bismaleimide | 60°C | 24 h | 92.3 | - | - |
| Furan-functionalized epoxy-amine thermoset with multimaleimide | Room Temperature | 20 days | ~90 | - | - |
| Bio-based furan copolymers with bismaleimide | 50°C | - | - | - | 11-18 |
| Polyurethane with furan and maleimide groups | 70°C | 8 h | 96.9 | 4.20 | - |
| Epoxy resin with furan-maleimide adducts | - | - | 95 | - | - |
Experimental Protocols for Evaluating Self-Healing Efficiency
Accurate and reproducible evaluation of self-healing efficiency is critical for the development and comparison of new materials. Below are detailed protocols for key experiments.
Tensile Testing for Mechanical Property Recovery
This protocol determines the recovery of tensile strength after a healing cycle.
a. Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Molded polymer specimens (dog-bone shape, as per ASTM D638)
-
Cutting tool (e.g., scalpel or razor blade)
-
Environmental chamber for controlled healing temperature
-
Calipers for precise measurements
b. Experimental Workflow:
c. Step-by-Step Procedure:
-
Sample Preparation: Prepare at least five dog-bone shaped specimens of the FGE-based polymer according to ASTM D638 standards.
-
Initial Tensile Test: Mount a virgin specimen in the UTM grips. Apply a tensile load at a constant strain rate (e.g., 5 mm/min) until the specimen fractures. Record the ultimate tensile strength (σ_original).
-
Damage Induction: Take another set of specimens and carefully cut them in half at the center using a sharp blade.
-
Healing Process: Precisely bring the two fractured surfaces back into contact. Apply gentle pressure to ensure intimate contact. Place the specimen in an environmental chamber at the desired healing temperature for a specified duration.
-
Tensile Testing of Healed Sample: After the healing period, allow the specimen to cool to room temperature. Mount the healed specimen in the UTM and perform the tensile test under the same conditions as the virgin sample. Record the ultimate tensile strength of the healed specimen (σ_healed).
-
Calculation of Healing Efficiency: The self-healing efficiency (η) is calculated using the following formula: η = (σ_healed / σ_original) x 100%
Spectroscopic Analysis for Chemical Reversibility
Fourier-transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC) are powerful techniques to confirm the chemical basis of the self-healing process.
a. FTIR Spectroscopy:
-
Sample Preparation: Prepare thin films of the FGE-based polymer.
-
Initial Spectrum: Record the FTIR spectrum of the virgin polymer film at room temperature. Identify the characteristic peaks corresponding to the furan and maleimide groups, and the Diels-Alder adduct.
-
Heating and Spectral Monitoring: Heat the sample in situ using a heated stage. Record FTIR spectra at various temperatures (e.g., every 10°C) as the temperature is increased to the retro-Diels-Alder temperature.
-
Analysis: Observe the changes in the peak intensities. An increase in the intensity of the furan and maleimide peaks and a decrease in the adduct peak upon heating confirms the retro-Diels-Alder reaction. The reformation of the adduct peak upon cooling confirms the forward Diels-Alder reaction.
b. Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Place a small, known weight of the polymer in a DSC pan.
-
Heating and Cooling Cycles: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the retro-Diels-Alder reaction. Then, cool the sample at the same rate. Perform a second heating cycle.
-
Analysis: The endothermic peak during the first heating scan corresponds to the energy absorbed for the retro-Diels-Alder reaction. The exothermic peak during the cooling scan represents the heat released during the forward Diels-Alder reaction, confirming the thermal reversibility of the bonds.
Conclusion
FGE-based polymers demonstrate significant potential as self-healing materials, with the ability to recover a high percentage of their original mechanical properties through the reversible Diels-Alder reaction. The efficiency of the healing process is influenced by factors such as the specific polymer architecture, healing temperature, and time. The standardized experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these innovative materials, facilitating further advancements in the field.
A Comparative Analysis of Furfuryl Glycidyl Ether as a Reactive Diluent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance epoxy resins, the selection of an appropriate reactive diluent is critical for optimizing processing characteristics and final material properties. This guide provides an objective comparison of furfuryl glycidyl (B131873) ether (FGE), a bio-based reactive diluent, with other commonly used alternatives. The information presented is supported by experimental data from various studies to assist researchers and professionals in making informed decisions for their specific applications.
Introduction to Reactive Diluents
Reactive diluents are low-viscosity epoxy compounds that are added to higher-viscosity epoxy resin formulations to improve handling and application properties. Unlike non-reactive diluents, they possess epoxy groups that allow them to co-react with the curing agent and become an integral part of the cross-linked polymer network.[1][2] This incorporation minimizes the negative effects on the mechanical and thermal properties of the cured product that are often associated with non-reactive diluents.[2][3] Furfuryl glycidyl ether (FGE) has emerged as a promising bio-based alternative to traditional petroleum-derived reactive diluents.
Performance Comparison of Reactive Diluents
This section details the performance of FGE in comparison to other widely used reactive diluents. The data is compiled from multiple sources and presented in tabular format for ease of comparison. It is important to note that the experimental conditions, such as the base epoxy resin and curing agent, may vary between studies, which can influence the results.
Viscosity Reduction
A primary function of a reactive diluent is to reduce the viscosity of the epoxy resin system, thereby improving its processability.[2] FGE has demonstrated high efficiency in reducing the viscosity of epoxy resins.
Table 1: Comparison of Viscosity Reduction Efficiency
| Reactive Diluent | Base Epoxy Resin | Diluent Conc. (wt%) | Temperature (°C) | Resulting Viscosity (Pa·s) | Source |
| This compound (FGE) | DER331 | 5 | 25 | 5.00 | |
| 10 | 25 | 2.00 | |||
| 15 | 25 | 0.80 | |||
| 20 | 25 | 0.40 | |||
| Butyl Glycidyl Ether (BGE) | DGEBA | 10 | 25 | Approx. 1.0 | [4] |
| C12-C14 Alkyl Glycidyl Ether | DGEBA | Not specified | Not specified | Effective viscosity reduction | [5] |
| 1,4-Butanediol Diglycidyl Ether (BDDE) | DGEBA | 15 | 25 | Approx. 1.5 | [5] |
| Cardura™ E10P | DGEBA | 5 | 25 | Higher than FGE | [6] |
| 10 | 25 | Higher than FGE | [6] | ||
| 20 | 25 | Higher than FGE | [6] |
Note: The viscosity of the neat DER331 epoxy resin at 25°C is 16.00 Pa·s.[7]
Mechanical Properties
The incorporation of a reactive diluent can influence the mechanical properties of the cured epoxy resin. Monofunctional diluents, by their nature, can act as chain terminators, which may lead to a reduction in crosslink density and, consequently, a decrease in some mechanical properties if used at high concentrations.[2] Difunctional diluents are often less detrimental in this regard.[2][8]
Table 2: Comparison of Mechanical Properties
| Property | Base Epoxy Resin/Curing Agent | Reactive Diluent (wt%) | Value | Source |
| Tensile Strength | DGEBA/DETA | FGE (20%) | ~40% increase vs. neat | [9] |
| DGEBA/DETA | Cardura E10P (20%) | Lower than FGE formulation | [9] | |
| DGEBA/Amine | BGE (10%) | Reduction observed | [5] | |
| DGEBA/Amine | BDDE (10%) | Less reduction than BGE | [5] | |
| Flexural Strength | DGEBA/DETA | FGE (20%) | ~60% increase vs. neat | [9] |
| Benzoxazine/Amine | FGE (10%) | 4% decrease vs. neat | ||
| Benzoxazine/Amine | BDDE (10%) | 17% increase vs. neat | [10] | |
| Young's Modulus (E') | DER331/MHHPA | FGE (5%) | 3.5 GPa | |
| FGE (10%) | 3.5 GPa | |||
| FGE (15%) | 3.5 GPa | |||
| FGE (20%) | 4.0 GPa | |||
| FGE (25%) | 4.5 GPa | |||
| FGE (30%) | 4.5 GPa | |||
| DGEBA/Amine | BGE | Obvious reduction | [5] | |
| DGEBA/Amine | BDDE | Less reduction than BGE | [5] |
Note: The Young's Modulus of the neat DER331/MHHPA system is approximately 4.0 GPa.[7]
Thermal Properties
The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of an epoxy system. The addition of reactive diluents often leads to a decrease in Tg, which is a trade-off for the viscosity reduction.
Table 3: Comparison of Thermal Properties (Glass Transition Temperature - Tg)
| Reactive Diluent | Base Epoxy Resin/Curing Agent | Diluent Conc. (wt%) | Tg (°C) | Source |
| This compound (FGE) | DER331/MHHPA | 0 | 156 | |
| 5 | 148 | |||
| 10 | 141 | |||
| 15 | 135 | |||
| 20 | 129 | |||
| 25 | 123 | |||
| 30 | 117 | |||
| 1,4-Butanediol Diglycidyl Ether (BDDE) | Benzoxazine/Amine | 10 | 216 (vs. 217 for neat) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard procedures for the key experiments cited in this guide, based on ASTM standards.
Viscosity Measurement
ASTM D2393: Standard Test Method for Viscosity of Epoxy Resins and Related Components
This method covers the determination of the viscosity of epoxy resins, modifiers, and diluents.
-
Apparatus: A rotational viscometer with appropriate spindles. A temperature-controlled bath or chamber.
-
Procedure:
-
The epoxy resin and diluent are accurately weighed and thoroughly mixed in the desired proportions.
-
The sample is placed in the viscometer's sample cup and allowed to reach thermal equilibrium at the specified test temperature (e.g., 25°C).
-
The appropriate spindle is selected and immersed in the sample to the correct depth.
-
The viscometer is operated at a constant speed, and the torque reading is recorded.
-
The viscosity is calculated from the torque reading, spindle factor, and rotational speed.
-
Mechanical Properties Testing
ASTM D638: Standard Test Method for Tensile Properties of Plastics
This standard is used to determine the tensile properties of plastics.[11][12][13][14][15]
-
Specimen Preparation: Dog-bone shaped specimens are prepared by casting the epoxy formulation into molds and curing according to a specified schedule.[13]
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force.[12] An extensometer is used to measure the strain.[12]
-
Procedure:
-
The dimensions of the specimen's gauge section are measured.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The load and elongation are recorded throughout the test.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the recorded data.
-
ASTM D790: Standard Test Method for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials
This standard is used to determine the flexural properties of plastics.[16][17][18][19][20]
-
Specimen Preparation: Rectangular bar specimens are prepared by casting and curing the epoxy formulation.
-
Apparatus: A universal testing machine with a three-point bending fixture.[16][18]
-
Procedure:
-
The specimen is placed on two supports, and a load is applied to the center of the specimen.
-
The load is applied at a constant rate of crosshead motion until the specimen breaks or reaches a maximum strain.
-
The load and deflection are recorded.
-
Flexural strength and flexural modulus are calculated.
-
Thermal Analysis
ASTM D4065: Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures
This practice is used to determine the viscoelastic properties of plastics, including the glass transition temperature (Tg), using a dynamic mechanical analyzer (DMA).[21][22][23][24][25]
-
Specimen Preparation: A rectangular specimen of the cured epoxy is prepared.
-
Apparatus: A dynamic mechanical analyzer (DMA).
-
Procedure:
-
The specimen is clamped in the DMA fixture (e.g., three-point bending or cantilever).
-
A small, oscillating (sinusoidal) force is applied to the specimen at a set frequency.
-
The temperature is ramped up at a controlled rate.
-
The instrument measures the storage modulus (E'), loss modulus (E"), and tan delta (the ratio of E"/E') as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
-
Visualizing the Curing Process and Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the key chemical reactions and logical workflows in the context of using reactive diluents in epoxy systems.
The diagram above illustrates the general workflow for curing an epoxy resin system modified with a reactive diluent. The epoxy resin, reactive diluent, and curing agent are first mixed. The curing process, often accelerated by heat, initiates the reaction between the epoxy groups (from both the resin and the diluent) and the curing agent, leading to the formation of a rigid, three-dimensional cross-linked polymer network.
This diagram contrasts the role of monofunctional and difunctional reactive diluents in the epoxy network. Monofunctional diluents have a single epoxy group and can potentially terminate a growing polymer chain, which might reduce the overall crosslink density. Difunctional diluents, with two epoxy groups, can act as chain extenders and contribute to the network density, often resulting in better retention or even improvement of mechanical and thermal properties compared to monofunctional diluents.
Conclusion
This compound presents a viable, bio-based alternative to conventional petroleum-derived reactive diluents for epoxy resins. It demonstrates excellent viscosity reduction capabilities, often outperforming some commercial alternatives. The incorporation of FGE can also lead to enhanced mechanical properties, such as increased tensile and flexural strength. As with most reactive diluents, there is a trade-off in thermal properties, with a general trend of decreasing glass transition temperature as the concentration of FGE increases. The choice of a reactive diluent will ultimately depend on the specific performance requirements of the final application, balancing the need for low viscosity for processing with the desired mechanical and thermal properties of the cured product. The data and experimental protocols provided in this guide offer a foundation for researchers and professionals to evaluate FGE for their specific needs.
References
- 1. Epoxy - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Role of Bio-Based and Fossil-Based Reactive Diluents in Epoxy Coatings with Amine and Phenalkamine Crosslinker [mdpi.com]
- 9. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. zwickroell.com [zwickroell.com]
- 12. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 13. industrialphysics.com [industrialphysics.com]
- 14. trl.com [trl.com]
- 15. infinitalab.com [infinitalab.com]
- 16. zwickroell.com [zwickroell.com]
- 17. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 18. boundengineering.com [boundengineering.com]
- 19. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 20. testresources.net [testresources.net]
- 21. store.astm.org [store.astm.org]
- 22. atslab.com [atslab.com]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. matestlabs.com [matestlabs.com]
- 25. infinitalab.com [infinitalab.com]
A Comparative Environmental Impact Analysis of Furfuryl Glycidyl Ether Production
A deep dive into the environmental credentials of a promising bio-based epoxy resin, this guide offers a comparative analysis of Furfuryl Glycidyl (B131873) Ether (FGE) production against traditional petroleum-derived and other bio-based alternatives. This report provides researchers, scientists, and drug development professionals with a comprehensive overview supported by available data and detailed experimental protocols.
Furfuryl Glycidyl Ether (FGE), a bio-based epoxy resin derived from furfuryl alcohol, is gaining traction as a sustainable alternative to conventional petroleum-based resins. Furfuryl alcohol itself is produced from the acid-catalyzed digestion of C5 sugars from lignocellulosic biomass, such as corncobs and sugarcane bagasse, positioning FGE as a product of the circular economy. This guide provides a comparative analysis of the environmental impact of FGE production, juxtaposed with petroleum-based Bisphenol A diglycidyl ether (DGEBA) and other bio-based alternatives like lignin-based and vegetable oil-based epoxy resins.
Quantitative Environmental Impact Comparison
Furfuryl alcohol production from biomass is considered a green chemical process.[2] However, the overall environmental performance depends on the specific conversion technologies and energy sources used. The production of furfural, the precursor to furfuryl alcohol, from cellulosic biomass has been estimated to have a Global Warming Potential (GWP) in the range of 13.45 to 14.33 kg CO2 eq/kg.[3]
Epichlorohydrin (B41342), the other key reactant, can be produced from either petroleum-derived propylene (B89431) or from bio-based glycerol (B35011), a byproduct of biodiesel production. The glycerol-to-epichlorohydrin (GTE) process is considered more environmentally friendly.[4] A life cycle assessment of liquid epoxy resin produced using glycerin-based epichlorohydrin showed a significantly lower carbon footprint (4630 kg CO2 eq./1000 kg of resin) compared to that produced using propylene-based epichlorohydrin (8693 kg CO2 eq./1000 kg of resin).[5]
For a robust comparison, this guide utilizes data from a comprehensive life cycle assessment of various epoxy resins. The following table summarizes the environmental impacts of DGEBA (petroleum-based), lignin-based epoxy, and vegetable oil-based epoxy across several key impact categories. It is important to note that the values for FGE are not directly available and a qualitative assessment suggests its impact would lie between the fully petroleum-based and other bio-based alternatives, depending on the production route of its epichlorohydrin component.
| Environmental Impact Category | DGEBA (Petroleum-Based) | Lignin-Based Epoxy | Vegetable Oil-Based Epoxy |
| Global Warming Potential (GWP100) | High | Moderate to High | Low to Moderate |
| Acidification Potential (AP) | Moderate | High | Low |
| Eutrophication Potential (EP) | Moderate | High | Low |
| Ozone Depletion Potential (ODP) | Low | Low | Low |
| Photochemical Ozone Creation Potential (POCP) | Moderate | High | Low |
| Fossil Fuel Depletion | High | Moderate | Low |
| Water Consumption | Moderate | High | Low to Moderate |
| Human Toxicity | High | Moderate to High | Low |
| Ecotoxicity | High | Moderate to High | Low |
Note: This table is a summary based on available LCA data. The environmental impact of bio-based resins can vary significantly depending on the specific feedstock, processing technologies, and energy sources used. Lignin-based epoxies, for example, can have a high environmental impact due to the intensive chemical processing required.[6][7]
Experimental Protocols
Detailed methodologies for the synthesis of FGE and its alternatives are crucial for reproducibility and further research.
Synthesis of this compound (FGE)
The synthesis of FGE is typically achieved through the reaction of furfuryl alcohol with epichlorohydrin in the presence of a phase-transfer catalyst and a base.
Procedure:
-
Furfuryl alcohol and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) are added to a three-necked flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer.
-
Epichlorohydrin is added dropwise to the flask under an inert atmosphere, and the mixture is stirred vigorously at room temperature for several hours.
-
A solution of sodium hydroxide (B78521) is then slowly added to the reaction mixture.
-
After the reaction is complete, the organic layer is separated, washed with water, and dried.
-
The final product, this compound, is obtained after purification by vacuum distillation.[1]
Synthesis of Lignin-Based Epoxy Resins
Lignin-based epoxy resins can be synthesized by the glycidylation of lignin (B12514952), which involves reacting the hydroxyl groups of lignin with epichlorohydrin.
Procedure:
-
Lignin is dissolved in a suitable solvent, and a solution of sodium hydroxide is added.
-
Epichlorohydrin is then added to the mixture, and the reaction is carried out at a specific temperature for a set duration.
-
After the reaction, the mixture is filtered, and the filtrate is washed with water to remove any unreacted reagents.
-
The resulting lignin-based epoxy resin is then dried under vacuum.[8][9][10]
Synthesis of Vegetable Oil-Based Epoxy Resins
The epoxidation of vegetable oils is a common method for producing bio-based epoxy resins. This process involves the conversion of the double bonds present in the fatty acid chains of the vegetable oil into oxirane (epoxy) rings.
Procedure:
-
The vegetable oil is mixed with a carboxylic acid (e.g., acetic or formic acid).
-
Hydrogen peroxide is then added to the mixture, which reacts with the carboxylic acid to form a peroxy acid in situ.
-
The peroxy acid then epoxidizes the double bonds of the vegetable oil.
-
The reaction is typically carried out at a controlled temperature and with vigorous stirring.
-
After the reaction, the organic layer containing the epoxidized vegetable oil is separated, washed, and dried.[1][11]
Production of Bisphenol A Diglycidyl Ether (DGEBA)
DGEBA is the most common petroleum-based epoxy resin and is synthesized from bisphenol A and epichlorohydrin.
Procedure:
-
Bisphenol A is reacted with an excess of epichlorohydrin in the presence of a basic catalyst, such as sodium hydroxide.
-
The reaction results in the formation of DGEBA and sodium chloride as a byproduct.
-
The product is then purified to remove unreacted epichlorohydrin and the salt.[12][13]
Visualizing the Production Lifecycle and Experimental Workflows
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the life cycle assessment workflow and the synthesis pathways.
Figure 1: General workflow of a cradle-to-gate Life Cycle Assessment (LCA).
Figure 2: Simplified synthesis pathways for FGE and alternative epoxy resins.
References
- 1. Vegetable Oils Epoxidation Mechanisms [pubs.sciepub.com]
- 2. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Life-Cycle Assessment - Leuna Harze [leuna-harze.de]
- 5. fns.uniba.sk [fns.uniba.sk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. "Synthesis, Characterization and Applications of Lignin-Based Epoxy Resins" by Fatemeh Ferdosian [ir.lib.uwo.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of lignin-based epoxy resins: optimization of reaction parameters using response surface methodology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. specificpolymers.com [specificpolymers.com]
- 12. lutpub.lut.fi [lutpub.lut.fi]
- 13. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
